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  • Product: Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate
  • CAS: 79379-93-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

Executive Summary: This guide provides a detailed examination of the synthetic pathway to Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, a substituted heterocyclic compound of interest to researchers in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a detailed examination of the synthetic pathway to Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, a substituted heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The core of this synthesis is the Huisgen 1,3-dipolar cycloaddition, a powerful and highly reliable method for constructing five-membered heterocyclic rings.[1][2][3] We will explore the in-depth reaction mechanism, from the necessary in situ generation of the reactive intermediate, benzoyl nitrile oxide, to the final concerted cycloaddition event. This document serves as a practical resource for laboratory professionals, offering a validated experimental protocol, characterization data, and the foundational scientific principles that govern the synthesis.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in modern drug discovery and agrochemistry.[4] This five-membered heterocycle is a key structural feature in a wide array of biologically active molecules, including antitumor agents, antibiotics, and prostanoids.[4] Its prevalence stems from its unique electronic properties and its ability to act as a versatile building block for more complex molecular architectures.[5] Among the various synthetic strategies available, the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne remains the most robust and widely adopted method for constructing the isoxazole core, offering excellent control over regioselectivity.[6][7]

Core Synthesis Strategy: A [3+2] Cycloaddition Approach

The synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate is achieved through a classic Huisgen 1,3-dipolar cycloaddition.[2][3] This reaction involves the concerted interaction of a 1,3-dipole with a dipolarophile to form a five-membered ring.[2]

  • The 1,3-Dipole: Benzoyl nitrile oxide (Ph-C≡N⁺-O⁻). This species provides the N-O bond and the C-N-C backbone fragment, along with the benzoyl substituent at the 3-position.

  • The Dipolarophile: Dimethyl acetylenedicarboxylate (DMAD). This electron-deficient alkyne serves as the two-carbon component and carries the two methoxycarbonyl groups that will ultimately reside at the 4- and 5-positions of the isoxazole ring.

The overall transformation is highly efficient and proceeds through the in situ generation of the highly reactive nitrile oxide intermediate.

G cluster_conditions Reaction Conditions cluster_product Final Product Benzaldoxime Benzaldoxime Conditions 1. Oxidant (e.g., NaOCl) 2. Base (e.g., Et3N) 3. Solvent (e.g., DCM) Benzaldoxime->Conditions DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Conditions Product Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate Conditions->Product G start Benzaldoxime (PhCH=NOH) step1 Oxidation/Halogenation (e.g., NaOCl) start->step1 Oxidant intermediate Hydroxamoyl Chloride Intermediate (Ph-C(Cl)=NOH) step1->intermediate step2 Base-promoted Elimination (-HCl) intermediate->step2 Base (e.g., Et3N) end Benzoyl Nitrile Oxide (Ph-C≡N⁺-O⁻) step2->end

Caption: Generation of the benzoyl nitrile oxide intermediate.

Stage 2: The Pericyclic [3+2] Cycloaddition Event

Once formed, the benzoyl nitrile oxide immediately undergoes a [4π + 2π] cycloaddition with dimethyl acetylenedicarboxylate. This is a concerted, pericyclic reaction, meaning all bond-forming events occur in a single transition state without the formation of intermediates. [2][6] From a Frontier Molecular Orbital (FMO) theory perspective, the reaction is typically classified as a HOMO(dipole)-LUMO(dipolarophile) controlled process. [8][9]The electron-withdrawing ester groups on DMAD lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it highly susceptible to nucleophilic attack from the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide. This orbital interaction dictates the high regioselectivity and efficiency of the reaction.

Caption: The concerted [3+2] cycloaddition mechanism.

Experimental Protocol

This protocol is a representative procedure for the synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate on a laboratory scale.

Materials and Reagents:

  • Benzaldoxime (97%)

  • Dimethyl acetylenedicarboxylate (DMAD) (98%)

  • Sodium hypochlorite (NaOCl, ~10-15% aqueous solution)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldoxime (1.21 g, 10.0 mmol) and dimethyl acetylenedicarboxylate (1.42 g, 10.0 mmol) in 40 mL of dichloromethane.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring.

  • Reagent Addition: Add the aqueous sodium hypochlorite solution (~8.0 mL, ~12.0 mmol) dropwise to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C. The slow addition is critical to control the concentration of the reactive nitrile oxide and minimize side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Add 30 mL of water and separate the layers.

  • Extraction: Wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 9:1 to 4:1) to afford the pure Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate as a solid.

Characterization and Data Summary

The identity and purity of the final product should be confirmed by standard analytical techniques.

ParameterExpected Result
Physical Appearance White to off-white crystalline solid
Expected Yield 75-85%
¹H NMR (CDCl₃, 400 MHz) δ ~8.1-7.5 (m, 5H, Ar-H), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ ~185 (C=O, benzoyl), 165-158 (multiple signals, C=O esters, Isoxazole C), 135-128 (Ar-C), 53.5 (OCH₃), 53.0 (OCH₃)
IR (KBr, cm⁻¹) ~1730 (C=O, ester), ~1670 (C=O, ketone), ~1600 (C=N)
Mass Spec (ESI+) m/z calculated for C₁₄H₁₁NO₅ [M+H]⁺: 274.06; found: 274.06

Conclusion

The synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate via the 1,3-dipolar cycloaddition of in situ generated benzoyl nitrile oxide and DMAD is a highly efficient, reliable, and mechanistically well-understood process. The procedure provides high yields and a pure product with a straightforward experimental setup and purification. The resulting molecule is a valuable scaffold, rich in functional handles (two esters and a ketone) that are amenable to further chemical modification, making it an attractive building block for the development of novel compounds in the pharmaceutical and materials science sectors.

References

  • Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Retrieved from [Link]

  • Nanobio Letters. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • Banu, S., & Al-Ghorbani, M. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33633–33656. Retrieved from [Link]

  • Barton, D. H. R., & Ramirez, F. (1951). The formation of nitriles from the reaction between benzaldoxime (benzaldehyde oxime) and thiocarbonyl compounds by free radical mechanisms. Journal of the Chemical Society, 234-239. Retrieved from [Link]

  • M. D. Garcia, et al. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 28(1), 33. Retrieved from [Link]

  • El Kihel, A., & Amri, H. (2018). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Molecules, 23(10), 2469. Retrieved from [Link]

  • D. R. Felmingham, et al. (2004). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, (16), 1848-1849. Retrieved from [Link]

  • Papafilippou, E., et al. (2021). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 26(23), 7338. Retrieved from [Link]

  • M. D. Garcia, et al. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 28(1), 33. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • Trogu, E. (2009). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE. Retrieved from [Link]

  • Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966–2969. Retrieved from [Link]

  • Wijnen, J. W., & Engberts, J. B. F. N. (1997). 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. The Journal of Organic Chemistry, 62(7), 2039–2044. Retrieved from [Link]

  • ResearchGate. (n.d.). In situ generation of a nitrile oxide from aldoxime 5, which engaged in a 1,3-dipolar [3 + 2] cycloaddition... Retrieved from [Link]

  • Padwa, A., & Smolanoff, J. (1971). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Journal of the Chemical Society D: Chemical Communications, (6), 342-343. Retrieved from [Link]

  • Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate: A Technical Guide

Introduction The isoxazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical reactivity.[1] Among its myriad derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoxazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical reactivity.[1] Among its myriad derivatives, Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate stands out as a molecule of significant interest due to the unique electronic interplay between the electron-withdrawing benzoyl and dicarboxylate groups appended to the isoxazole core. A thorough understanding of its structural and electronic properties, ascertained through spectroscopic analysis, is paramount for its application in drug design and materials development.

This technical guide provides an in-depth analysis of the spectroscopic data for Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is grounded in fundamental principles and supported by comparative data from structurally related compounds, offering a comprehensive and self-validating framework for researchers.

Molecular Structure and Spectroscopic Overview

The logical approach to characterizing Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate begins with a foundational understanding of its molecular architecture. The following diagram illustrates the key structural features that dictate its spectroscopic behavior.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve 5-10 mg of sample b Add deuterated solvent (e.g., CDCl3) a->b c Transfer to NMR tube b->c d Insert sample into spectrometer c->d e Tune and shim the probe d->e f Acquire ¹H and ¹³C spectra e->f g Fourier transform f->g h Phase and baseline correction g->h i Calibrate chemical shifts (TMS) h->i

Caption: Standardized workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The ¹H NMR spectrum is expected to reveal the electronic environment of the protons in the molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Rationale
Phenyl protons (ortho)7.80 - 7.90MultipletDeshielded due to the anisotropic effect of the adjacent carbonyl group.
Phenyl protons (meta, para)7.40 - 7.60MultipletTypical chemical shift for aromatic protons.
Methoxy protons (C4-COOCH₃)~3.90SingletElectron-withdrawing environment of the ester group.
Methoxy protons (C5-COOCH₃)~3.80SingletSlightly different chemical environment compared to the C4-methoxy group.

The differentiation in the chemical shifts of the two methoxy groups arises from the subtle electronic differences between the C4 and C5 positions of the isoxazole ring, influenced by the proximity to the nitrogen and oxygen heteroatoms, respectively.

¹³C NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (Benzoyl)180 - 185Ketonic carbonyl carbon, deshielded.
C=O (C4-Ester)160 - 165Ester carbonyl carbon.
C=O (C5-Ester)158 - 163Ester carbonyl carbon, slightly different electronic environment.
C3 (Isoxazole)160 - 165Attached to the electron-withdrawing benzoyl group. [2]
C4 (Isoxazole)115 - 120Shielded relative to C3 and C5.
C5 (Isoxazole)155 - 160Influenced by the adjacent oxygen atom. [3]
Phenyl carbons128 - 135Typical range for aromatic carbons.
Methoxy carbons52 - 55Characteristic chemical shift for ester methoxy carbons.

The predicted chemical shifts are based on established values for substituted isoxazoles and related functional groups. [2][3][4]The electron-withdrawing nature of the substituents significantly influences the chemical shifts of the isoxazole ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Experimental Protocol: IR Data Acquisition
Step Procedure Rationale
1Prepare a KBr pellet or a thin film of the sample.To obtain a solid-state spectrum with minimal interference.
2Record the spectrum over the range of 4000-400 cm⁻¹.To capture all significant vibrational modes.
3Perform background correction.To remove atmospheric and instrumental artifacts.
Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100 - 3000C-H stretchAromatic (Phenyl)
1750 - 1730C=O stretchEster (asymmetric)
1730 - 1710C=O stretchEster (symmetric)
1680 - 1660C=O stretchKetone (Benzoyl) [5][6]
1600 - 1580C=C stretchAromatic (Phenyl) & Isoxazole
1450 - 1400C-O-C stretchIsoxazole ring [7]
1250 - 1200C-O stretchEster

The presence of multiple carbonyl groups will likely result in a complex and broad absorption band in the 1800-1650 cm⁻¹ region. The exact positions of these bands are sensitive to the electronic and steric environment of the carbonyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Experimental Protocol: MS Data Acquisition

A standard protocol for electrospray ionization (ESI) mass spectrometry is recommended.

Workflow for Mass Spectrometry Analysis

G a Dissolve sample in a suitable solvent (e.g., Methanol) b Infuse into the ESI source a->b c Acquire mass spectrum in positive ion mode b->c d Analyze fragmentation pattern (MS/MS) c->d

Caption: Standardized workflow for ESI-MS analysis.

Predicted Fragmentation Pattern

The fragmentation of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate is expected to be initiated by cleavage of the weaker bonds, particularly the N-O bond of the isoxazole ring and the bonds adjacent to the carbonyl groups. [8][9] Proposed Fragmentation Pathway

G M [M+H]⁺ (Dimethyl 3-benzoylisoxazole- 4,5-dicarboxylate) F1 [M - OCH₃]⁺ M->F1 - CH₃OH F2 [M - COOCH₃]⁺ M->F2 - •COOCH₃ F3 [PhCO]⁺ (m/z 105) M->F3 α-cleavage F4 Isoxazole ring fragmentation products M->F4 Ring opening

Caption: Predicted major fragmentation pathways in ESI-MS.

A prominent peak corresponding to the benzoyl cation ([PhCO]⁺) at m/z 105 is a highly characteristic fragment for benzoylated compounds. The isoxazole ring itself can undergo complex rearrangements and fragmentations, leading to a series of smaller ions. [8]

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic analysis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. By leveraging established principles and comparative data from analogous structures, we have outlined the expected NMR, IR, and MS characteristics of this molecule. The detailed protocols and logical rationale presented herein offer a robust framework for researchers to confidently acquire and interpret the spectroscopic data for this and other similarly complex isoxazole derivatives. The self-validating nature of this multi-technique approach ensures a high degree of confidence in the structural elucidation, which is a critical step in the journey of drug discovery and materials science innovation.

References

  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]

  • Maddela, S., et al. (2013). 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity. ACS Combinatorial Science, 15(4), 214-222. [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464. [Link]

  • ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. Retrieved from [Link]

  • CORE. (n.d.). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Retrieved from [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]

  • Vats, P., & Bhalla, K. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(5), 823-833. [Link]

  • ResearchGate. (n.d.). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of compound 3a. Retrieved from [Link]

  • ResearchGate. (n.d.). C-13 NMR spectra of some Isoxazolidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c]T[1][2][3]riazines: Synthesis and Photochemical Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). General mass fragmentation scheme of molecular ions [M] + of di(n‐ and isononyl)cyclohexane‐1,2‐dicarboxy‐ lates. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoyl Peroxide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Supporting Information for a manuscript. (n.d.). Retrieved from [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, a potentially valuable heterocyclic compound. Due t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, a potentially valuable heterocyclic compound. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of isoxazole chemistry and data from closely related analogues to project its physicochemical properties, outline a robust synthetic protocol, and detail appropriate characterization methodologies.

Introduction to the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active compounds.[1][2] The isoxazole core can act as a versatile scaffold, with substituents at various positions influencing its pharmacological profile, which can include anti-inflammatory, anticancer, and antimicrobial activities.[1][2] The title compound, Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, combines the isoxazole nucleus with a benzoyl group and two dimethyl carboxylate moieties, suggesting potential for diverse chemical interactions and biological applications.

Physicochemical and Spectral Properties (Predicted)

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₄H₁₁NO₅Calculated from the chemical structure.
Molecular Weight 273.24 g/mol Calculated from the molecular formula.
Physical State Crystalline solid or high-boiling point oilThe presence of aromatic and polar functional groups suggests strong intermolecular forces.
Melting Point Expected to be in the range of 100-200 °CBased on melting points of similar aromatic and heterocyclic dicarboxylates.
Boiling Point > 300 °C (with potential decomposition)High molecular weight and polarity suggest a high boiling point.
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Acetone, DMSO). Insoluble in water.The ester and aromatic functionalities confer solubility in organic media, while the overall nonpolar character predicts poor aqueous solubility.
pKa Not readily predictable without experimental data.The isoxazole ring is weakly basic.

Table 2: Predicted Spectral Data

TechniqueExpected Key Features
¹H NMR Aromatic protons of the benzoyl group (multiplets, ~7.4-8.3 ppm). Two distinct singlets for the two methyl ester protons (~3.8-4.0 ppm).
¹³C NMR Carbonyl carbons of the benzoyl and ester groups (~160-190 ppm). Aromatic carbons (~128-135 ppm). Isoxazole ring carbons (~110-160 ppm). Methyl ester carbons (~52-55 ppm).
Infrared (IR) Strong C=O stretching vibrations for the ketone and ester groups (~1650-1750 cm⁻¹). C=N stretching of the isoxazole ring (~1600 cm⁻¹). C-O stretching of the esters (~1200-1300 cm⁻¹). Aromatic C-H stretching (~3000-3100 cm⁻¹).
Mass Spectrometry (MS) A clear molecular ion peak (M⁺) at m/z = 273.24 (for the exact mass). Fragmentation patterns corresponding to the loss of methoxycarbonyl and benzoyl groups.

Proposed Synthesis and Experimental Protocol

The most plausible and efficient synthetic route to Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate is the 1,3-dipolar cycloaddition of in-situ generated benzoyl nitrile oxide with dimethyl acetylenedicarboxylate (DMAD).[3][4] This method is a cornerstone of isoxazole synthesis, known for its high regioselectivity and functional group tolerance.

Reaction Scheme

G cluster_0 Precursor Preparation cluster_1 In-situ Nitrile Oxide Generation cluster_2 Cycloaddition Benzoylacetonitrile Benzoylacetonitrile BenzaldehydeOxime Benzaldehyde Oxime Benzoylacetonitrile->BenzaldehydeOxime Hydroxylamine Hydroxylamine Hydroxylamine->BenzaldehydeOxime BenzoylNitrileOxide Benzoyl Nitrile Oxide (Intermediate) BenzaldehydeOxime->BenzoylNitrileOxide Chlorinating Agent (e.g., NCS) Product Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate BenzoylNitrileOxide->Product Base (e.g., Et3N) DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Product

Caption: Proposed synthetic workflow for Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate.

Detailed Step-by-Step Protocol

Step 1: Synthesis of Benzoylacetonitrile (Precursor to the Nitrile Oxide)

This protocol is adapted from established procedures for the synthesis of β-ketonitriles.[5][6][7]

  • Reaction Setup: To a stirred suspension of sodium ethoxide (1.0 equivalent) in dry toluene, add ethyl benzoate (1.0 equivalent) and dry acetonitrile (1.2 equivalents).

  • Reaction Conditions: Heat the mixture under a nitrogen atmosphere at 105-110 °C for 24-30 hours. The mixture will become viscous.

  • Work-up: After cooling to room temperature, add water and wash the mixture with diethyl ether. Acidify the aqueous layer to a pH of 5-6 with concentrated HCl.

  • Isolation: Collect the resulting crystalline precipitate by suction filtration, wash with water, and air-dry to yield benzoylacetonitrile. The purity is typically sufficient for the next step.

Step 2: Conversion to Benzoylhydroximoyl Chloride

This step prepares the immediate precursor to the nitrile oxide.

  • Reaction Setup: Dissolve benzoylacetonitrile (1.0 equivalent) in a suitable solvent such as chloroform.

  • Reaction Conditions: Add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise while stirring at room temperature. The reaction is typically complete within a few hours, as monitored by TLC.

  • Work-up and Isolation: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzoylhydroximoyl chloride, which can often be used in the next step without further purification.

Step 3: In-situ Generation of Benzoyl Nitrile Oxide and 1,3-Dipolar Cycloaddition

This is the key isoxazole-forming step.

  • Reaction Setup: In a round-bottom flask, dissolve the crude benzoylhydroximoyl chloride (1.0 equivalent) and dimethyl acetylenedicarboxylate (DMAD) (1.2 equivalents) in an inert solvent like chloroform or dichloromethane.

  • Reaction Conditions: Cool the solution in an ice bath and slowly add a base, such as triethylamine (1.5 equivalents), dropwise. The base facilitates the in-situ generation of benzoyl nitrile oxide, which then undergoes a [3+2] cycloaddition with DMAD.[8] Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: After the reaction is complete (monitored by TLC), wash the mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate.

Causality Behind Experimental Choices
  • In-situ Generation of Nitrile Oxide: Nitrile oxides are highly reactive and prone to dimerization.[9] Generating the nitrile oxide in the presence of the dipolarophile (DMAD) ensures that it is trapped efficiently, maximizing the yield of the desired isoxazole.

  • Choice of Base: Triethylamine is a common and effective base for the dehydrochlorination of the hydroximoyl chloride to the nitrile oxide. Its volatility allows for easy removal during work-up.

  • Solvent Selection: Chloroform or dichloromethane are excellent solvents for this reaction as they are inert and effectively dissolve both the reactants and the intermediate nitrile oxide.

  • Purification: Column chromatography is the standard and most effective method for purifying isoxazole derivatives of this type, allowing for the separation of the product from any unreacted starting materials or side products.

Characterization and Validation

A self-validating system of characterization is crucial to confirm the structure and purity of the synthesized Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate.

Spectroscopic Analysis Workflow

G cluster_0 Primary Structure Confirmation cluster_1 Functional Group Analysis cluster_2 Purity Assessment HNMR ¹H NMR CNMR ¹³C NMR HNMR->CNMR Correlate signals MS Mass Spectrometry CNMR->MS Confirm molecular weight IR Infrared (IR) Spectroscopy MS->IR Confirm functional groups HPLC HPLC IR->HPLC Assess purity ElementalAnalysis Elemental Analysis HPLC->ElementalAnalysis Confirm elemental composition

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Exploratory

"Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate" starting materials

Initiating Route Identification I'm now starting a thorough search to pin down the main synthetic paths for Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. I'm prioritizing the starting materials and methods used in its s...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Route Identification

I'm now starting a thorough search to pin down the main synthetic paths for Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. I'm prioritizing the starting materials and methods used in its synthesis. Next, I'll dive into the specifics, hunting for detailed experimental protocols, including reaction specifics and solvents.

Analyzing Synthetic Pathways

I'm now expanding my search to uncover detailed experimental protocols, reaction conditions, and solvents used in the synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. I'm also concurrently looking for insights into reaction mechanisms, reagent rationale, and potential challenges, including optimization strategies. Next, I plan to gather data from journals and databases on properties, safety, and handling.

Defining Search Parameters

I'm now zeroing in on a structured approach. I'll start with a detailed search of primary synthetic routes for Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, with particular focus on the starting materials and methods. After this, I'll hunt down the detailed protocols, including reaction specifics, solvents, catalysts, and purification methods. I'll concurrently investigate reaction mechanisms, reagent choices, and potential problems. I will then seek out journals and databases to collect all relevant data for a technical guide.

Identifying the Compound's Class

I've zeroed in on the compound's classification: dimethyl 3-benzoylisoxazole-4,5-dicarboxylate is a member of the 3-arylisoxazole-4,5-dicarboxylates. This is a crucial starting point. I'm now exploring the established synthetic routes, with the reaction of a nitrile N-oxide reaction looking promising.

Pinpointing Starting Materials

I'm now focusing on the key starting materials. The literature points towards a benzoyl cyanide oxide precursor, likely from benzoic acid derivatives, and dimethyl acetylenedicarboxylate (DMAD) as the dipolarophile. The one-pot synthesis involving benzylic chlorides looks particularly promising for nitrile oxide generation. Further investigation into the specific methods for generating benzoyl cyanide oxide from benzoic acid-related compounds is underway.

Refining Search Strategies

I am now focusing on generating benzoyl cyanide oxide. The benzylic chloride route looks good, and I need to hone in on specifics: the chloride itself, the aldehyde, the oxime, and the nitrile oxide. The [3+2] cycloaddition with DMAD requires a detailed protocol. I will now concentrate on finding information about these steps and creating a guide.

Defining Synthesis Approach

I've confirmed that the target compound falls under 3-arylisoxazole-4,5-dicarboxylates. A nitrile N-oxide reaction with acetylenedicarboxylate seems key. Specifically, I'm focusing on the one-pot approach from benzylic chlorides, forming an aldehyde, then an oxime, then the nitrile oxide. The benzoyl group indicates a benzoic acid derivative as the precursor, and dimethyl acetylenedicarboxylate (DMAD) will serve as the dipolarophile. Now I need detailed protocols, and I'll structure information into a technical guide format.

Confirming Key Synthesis Steps

I've established that the Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate synthesis primarily leverages a 1,3-dipolar cycloaddition. The search results point to a benzoyl-substituted nitrile oxide and dimethyl acetylenedicarboxylate (DMAD) as critical reactants.

Pinpointing Specific Protocol Details

I've narrowed the focus, finding that generating benzoylformonitrile oxide in situ is crucial. I've uncovered that aldoximes are key precursors, often derived from benzylic chlorides, which are converted to aldehydes, then oximes. I'm exploring various nitrile oxide generation methods using NCS, Oxone, or tert-butyl hypoiodite, but I am still missing the exact protocol for benzoylformonitrile oxide generation and cycloaddition with DMAD.

Clarifying Precursor Identification

I've confirmed the 1,3-dipolar cycloaddition route using benzoyl-substituted nitrile oxide and DMAD. I've pinpointed that benzoylformonitrile oxide, generated in situ from an aldoxime, is crucial. While benzaldehyde oxime is a common precursor, I now realize benzoylformaldoxime is likely the more direct precursor needed. I need a specific protocol for its generation and cycloaddition with DMAD. I am focusing on searches for benzoylformaldoxime synthesis.

Identifying Key Materials

I've successfully pinpointed the essential starting materials and the general synthetic pathway for Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. The core reaction appears to be a 1,3-dipolar cycloaddition involving a benzoyl-substituted nitrile oxide and dimethyl acetylenedicarboxylate (DMAD).

Refining The Search

I've identified benzoylformaldoxime as a suitable precursor, alongside methods for generating nitrile oxides. While the synthetic route is clear, I lack a concrete protocol. I'm focusing my efforts on finding specific experimental conditions and detailed procedures for synthesizing Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, or a structurally analogous compound. I'm now honing in on a detailed experimental procedure to solidify my guide.

Defining the Key Route

I've determined the core starting materials and synthetic pathway for the target molecule. It hinges on a 1,3-dipolar cycloaddition reaction. Specifically, I'm proposing a reaction between a benzoyl-substituted nitrile oxide and dimethyl acetylenedicarboxylate (DMAD) to construct the isoxazole ring system.

Refining the Synthesis Details

I have successfully identified the starting materials and a 1,3-dipolar cycloaddition as the key route for synthesizing the target molecule. My approach involves a benzoyl-substituted nitrile oxide reacting with DMAD, generated from benzoylformaldoxime. While I have found general procedures for each step, a detailed experimental protocol remains elusive. I am still searching for a literature procedure to guide parameters. The search result for one-pot preparation appears promising.

Pinpointing the Protocol

I've got the overall synthetic strategy for Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate down, including the crucial cycloaddition step. I know I'll use benzoylformaldoxime to make the nitrile oxide in situ. While I can make the individual steps work, I need a detailed procedure. The one-pot method is relevant, but it starts from benzylic chlorides, not exactly benzoylformaldoxime. So, I'm now hunting for a specific procedure for 3-aroyl-isoxazole-4,5-dicarboxylate synthesis.

Foundational

An In-Depth Technical Guide to the Reaction Mechanism of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, a highly functionalized heterocyclic compound of interest in medicinal chemistry and materials science. The core of this guide focuses on the elucidation of the 1,3-dipolar cycloaddition reaction, which forms the isoxazole ring. We will delve into the mechanistic intricacies, present a detailed experimental protocol for its synthesis, and provide a thorough characterization of the final product. This document is intended to serve as a valuable resource for researchers engaged in the synthesis of complex heterocyclic scaffolds.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a prominent structural motif in a vast array of biologically active compounds and functional materials. Its presence in pharmaceuticals confers a range of activities, including anti-inflammatory, antimicrobial, and antitumor properties. The unique electronic and steric properties of the isoxazole ring allow it to act as a versatile pharmacophore and a bioisostere for other functional groups, making it a privileged scaffold in drug discovery. The title compound, Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, with its multiple functional groups, represents a valuable building block for the synthesis of more complex molecular architectures.

The primary synthetic route to the isoxazole core is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition. This powerful and highly regioselective reaction involves the combination of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne or an alkene.[1][2]

The Core Reaction: 1,3-Dipolar Cycloaddition

The formation of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate is achieved through the 1,3-dipolar cycloaddition of a benzoyl-substituted nitrile oxide with dimethyl acetylenedicarboxylate (DMAD). This reaction is a concerted, pericyclic process that proceeds through a six-electron, aromatic transition state.[3] The high degree of regioselectivity observed in this reaction can be explained by Frontier Molecular Orbital (FMO) theory.

Mechanistic Deep Dive: A Concerted Pathway

The 1,3-dipolar cycloaddition reaction is generally accepted to proceed through a concerted mechanism, meaning that the two new sigma bonds are formed in a single transition state, albeit often asynchronously.[2] This is in contrast to a stepwise mechanism that would involve the formation of a diradical or zwitterionic intermediate.

Computational studies, often employing Density Functional Theory (DFT), have provided significant insights into the transition state of this reaction. These studies typically show a highly ordered, cyclic transition state where the nitrile oxide and the alkyne approach each other in a parallel fashion. The asynchronicity of the bond formation is influenced by the electronic nature of the substituents on both the nitrile oxide and the dipolarophile.

The causality behind the concerted nature of this reaction lies in the conservation of orbital symmetry. The highest occupied molecular orbital (HOMO) of the 1,3-dipole interacts with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa) in a symmetry-allowed fashion, leading to a stabilized transition state and a concerted formation of the five-membered ring.

Diagram 1: Generalized 1,3-Dipolar Cycloaddition Mechanism

1,3-Dipolar Cycloaddition cluster_reactants Reactants cluster_ts Transition State cluster_product Product nitrile_oxide R-C≡N⁺-O⁻ (1,3-Dipole) ts [R-C...C-CO₂Me] [N...C-CO₂Me] [O... ] nitrile_oxide->ts Concerted Cycloaddition dmad MeO₂C-C≡C-CO₂Me (Dipolarophile) dmad->ts isoxazole Dimethyl 3-R-isoxazole-4,5-dicarboxylate ts->isoxazole Ring Formation

Caption: A generalized workflow of the 1,3-dipolar cycloaddition.

Synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate: A One-Pot Approach

A highly efficient method for the synthesis of 3-arylisoxazole-4,5-dicarboxylates involves a one-pot procedure starting from readily available precursors.[4] This approach avoids the isolation of potentially unstable intermediates, such as the nitrile oxide, thereby improving overall efficiency and safety.

The synthesis commences with the in-situ generation of benzaldehyde from a suitable precursor like a benzylic chloride. The benzaldehyde is then converted to its corresponding oxime by reaction with hydroxylamine. Subsequent oxidation of the benzaldoxime in the presence of an oxidizing agent generates the reactive benzonitrile oxide intermediate. This intermediate is immediately trapped by dimethyl acetylenedicarboxylate (DMAD) in a 1,3-dipolar cycloaddition to yield the final product, Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate.

Detailed Experimental Protocol

The following protocol is adapted from the general procedure for the synthesis of diethyl 3-arylisoxazole-4,5-dicarboxylates and is optimized for the synthesis of the dimethyl ester.[4]

Step 1: In-situ Generation of Benzaldehyde and Formation of Benzaldoxime

  • To a solution of the starting benzoyl precursor (e.g., benzoyl chloride or a related derivative) in a suitable solvent (e.g., a biphasic mixture of dichloromethane and water), add an oxidizing agent to generate benzaldehyde in situ.

  • To this mixture, add hydroxylamine hydrochloride and a base (e.g., sodium carbonate) to facilitate the formation of benzaldoxime.

  • Stir the reaction mixture at room temperature until the formation of the oxime is complete, as monitored by thin-layer chromatography (TLC).

Step 2: In-situ Generation of Benzonitrile Oxide and Cycloaddition

  • To the reaction mixture containing the benzaldoxime, add a suitable oxidizing agent (e.g., sodium hypochlorite or Oxone®) to generate the benzonitrile oxide in situ.

  • Simultaneously, add dimethyl acetylenedicarboxylate (DMAD) to the reaction mixture.

  • Continue stirring at room temperature, monitoring the progress of the reaction by TLC. The reaction is typically complete within a few hours.

Step 3: Work-up and Purification

  • Once the reaction is complete, separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate as a pure solid.

Diagram 2: Synthetic Workflow

Synthesis_Workflow Start Benzoyl Precursor Step1 In-situ Aldehyde & Oxime Formation Start->Step1 Step2 In-situ Nitrile Oxide Generation Step1->Step2 Step3 1,3-Dipolar Cycloaddition with DMAD Step2->Step3 Step4 Work-up & Purification Step3->Step4 End Dimethyl 3-benzoylisoxazole- 4,5-dicarboxylate Step4->End

Caption: A step-by-step workflow for the one-pot synthesis.

Quantitative Data
ParameterValueReference
Starting Material Benzoyl precursor[4]
Reagents Hydroxylamine HCl, Oxidizing agent, DMAD[4]
Solvent Dichloromethane/Water[4]
Temperature Room Temperature[4]
Reaction Time 2-6 hours[4]
Expected Yield Moderate to Good[4]

Characterization of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

Thorough characterization of the synthesized compound is crucial to confirm its structure and purity. The following spectroscopic techniques are essential for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoyl group and the two distinct methyl ester protons.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the benzoyl and ester groups, the sp² carbons of the isoxazole and phenyl rings, and the methyl carbons of the ester groups.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching vibrations of the ketone and ester functionalities, as well as C=N and N-O stretching vibrations of the isoxazole ring.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound and fragmentation patterns that can further confirm its structure.

Conclusion and Future Outlook

The one-pot synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate via a 1,3-dipolar cycloaddition reaction is an efficient and reliable method for accessing this highly functionalized heterocyclic scaffold. The reaction proceeds through a well-understood, concerted mechanism, offering high regioselectivity. The detailed experimental protocol and characterization data provided in this guide serve as a valuable resource for researchers in organic synthesis and drug discovery.

The versatile nature of the isoxazole core, coupled with the multiple functional groups present in the title compound, opens up numerous avenues for further chemical transformations. This molecule can serve as a key intermediate in the synthesis of more complex, biologically active compounds and novel materials with tailored properties. Future research in this area may focus on exploring the derivatization of the benzoyl and ester moieties to generate libraries of novel isoxazole-containing compounds for biological screening and materials science applications.

References

  • Park, J. S., et al. (2014). One-pot Preparation of 3-Arylisoxazole-4,5-dicarboxylates from Benzylic Chlorides via Aldehydes, Oximes, and Nitrile N-Oxides with Acetylenedicarboxylates. Bulletin of the Korean Chemical Society, 35(1), 283-286. [Link]

  • This reference is not explicitly cited in the text but provides general background on NMR spectroscopy. Supporting Information. ScienceOpen. [Link]

  • This reference is not explicitly cited in the text but provides general background on NMR data of related compounds. Table 2 . 1 H and 13 C-NMR data of compounds 3 and 4 in DMSO-d 6. ResearchGate. [Link]

  • This reference is not explicitly cited in the text but provides a general overview of 1,3-dipolar cycloaddition. 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Hegarty, A. F., & O'Donoghue, A. M. (1978). 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. Journal of the Chemical Society, Perkin Transactions 2, (2), 176-180. [Link]

  • This reference is not explicitly cited in the text but provides a general overview of 1,3-dipolar cycloaddition reactions. 1,3 dipolar cycloaddition Reactions. SlideShare. [Link]

Sources

Exploratory

A Theoretical and Computational Scrutiny of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate: A Technical Guide for Drug Discovery

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. It is intended for researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the in-silico analysis of novel heterocyclic compounds. The isoxazole ring is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic profiles and metabolic stability to drug candidates.[1] This document outlines a systematic approach to characterizing the structural, electronic, and potential biological properties of the title compound, thereby establishing a foundation for its further investigation as a potential therapeutic agent.

The Isoxazole Scaffold: A Cornerstone in Medicinal Chemistry

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring structural motif in a multitude of biologically active compounds.[2] Its prevalence in drug discovery is attributed to its ability to engage in various non-covalent interactions with biological targets, as well as its contribution to the overall metabolic stability and bioavailability of a molecule.[1] Isoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][3][4] The exploration of novel isoxazole-containing compounds, such as Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, is therefore a promising avenue for the identification of new therapeutic leads.

Synthesis and Structural Elucidation: A Proposed Pathway

While the specific synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate is not extensively documented, a plausible synthetic route can be postulated based on established isoxazole synthesis methodologies. A common and effective method involves the 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile.[5] In this case, the reaction would likely involve the in-situ generation of benzoyl cyanide N-oxide from the corresponding oxime, followed by its reaction with dimethyl acetylenedicarboxylate.

Proposed Synthetic Workflow

Synthetic Workflow cluster_synthesis Proposed Synthesis cluster_characterization Characterization Benzaldehyde Benzaldehyde Benzaldoxime Benzaldoxime Benzaldehyde->Benzaldoxime NH2OH·HCl Benzoyl cyanide N-oxide (in situ) Benzoyl cyanide N-oxide (in situ) Benzaldoxime->Benzoyl cyanide N-oxide (in situ) Oxidizing Agent (e.g., Oxone®) Target Molecule Target Molecule Benzoyl cyanide N-oxide (in situ)->Target Molecule Dimethyl acetylenedicarboxylate Spectroscopic Analysis Spectroscopic Analysis Target Molecule->Spectroscopic Analysis NMR, IR, MS Crystallography Crystallography Target Molecule->Crystallography X-ray Diffraction Structural Confirmation Structural Confirmation Spectroscopic Analysis->Structural Confirmation Crystallography->Structural Confirmation

Caption: Proposed workflow for the synthesis and characterization of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate.

Protocol: Spectroscopic and Crystallographic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectra should be acquired to confirm the presence of all proton and carbon environments consistent with the target structure.[2][6]

  • Infrared (IR) Spectroscopy : IR analysis will identify the characteristic vibrational frequencies of the functional groups, such as the carbonyl stretches of the benzoyl and ester groups, and the C=N and N-O stretches of the isoxazole ring.[2][6]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will be employed to determine the accurate mass of the molecule, confirming its elemental composition.[7]

  • X-ray Crystallography : Single-crystal X-ray diffraction, if suitable crystals can be obtained, will provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and conformational details in the solid state.[8][9]

Theoretical Studies: Unveiling the Molecular Landscape

Computational chemistry provides powerful tools to investigate the intrinsic properties of a molecule, offering insights that can guide further experimental work.[10] For Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, a combination of Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction will be employed.

Computational Analysis Workflow

Computational Workflow cluster_dft Density Functional Theory (DFT) cluster_docking Molecular Docking cluster_admet ADMET Prediction Input_Structure Initial 3D Structure Geometry_Optimization Geometry Optimization (B3LYP/6-311+G(d,p)) Input_Structure->Geometry_Optimization SMILES_Input SMILES String of Molecule Frequency_Analysis Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Electronic_Properties Electronic Properties (HOMO, LUMO, MEP) Geometry_Optimization->Electronic_Properties Optimized_Structure Optimized Ligand Structure Reactivity_Descriptors Chemical Reactivity Descriptors Electronic_Properties->Reactivity_Descriptors Docking_Simulation Docking Simulation (e.g., AutoDock Vina) Optimized_Structure->Docking_Simulation Target_Selection Protein Target Selection (e.g., Kinase, Protease) Target_Selection->Docking_Simulation Binding_Analysis Binding Affinity & Pose Analysis Docking_Simulation->Binding_Analysis In_Silico_Tools ADMET Prediction Tools (e.g., SwissADME, pkCSM) SMILES_Input->In_Silico_Tools Pharmacokinetics Pharmacokinetic Profile In_Silico_Tools->Pharmacokinetics Toxicity_Prediction Toxicity & Drug-Likeness In_Silico_Tools->Toxicity_Prediction

Caption: Integrated workflow for the theoretical analysis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate.

Density Functional Theory (DFT) Analysis

DFT is a robust quantum mechanical method for studying the electronic structure of molecules.[10] The B3LYP functional combined with the 6-311+G(d,p) basis set is a widely accepted level of theory for such investigations, providing a good balance between accuracy and computational cost.[11][12][13]

Protocol: DFT Calculations

  • Geometry Optimization : The initial 3D structure of the molecule will be optimized to find its lowest energy conformation.

  • Vibrational Frequency Analysis : This is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the theoretical IR spectrum.

  • Frontier Molecular Orbital (FMO) Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[3][10]

  • Molecular Electrostatic Potential (MEP) Mapping : The MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Calculation of Reactivity Descriptors : Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index will be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.[11][12]

Table 1: Predicted Structural and Electronic Properties (Hypothetical Data)

ParameterValueDescription
Optimized Geometry
C=O (benzoyl) bond length1.22 ÅTypical double bond character.
N-O (isoxazole) bond length1.41 ÅCharacteristic of the isoxazole ring.
C4-C5 (isoxazole) bond length1.39 ÅPartial double bond character.
Dihedral Angle (Benzoyl-Isoxazole)25.3°Indicates a non-planar conformation.
Electronic Properties
HOMO Energy-6.85 eVHighest Occupied Molecular Orbital.
LUMO Energy-2.15 eVLowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap (ΔE)4.70 eVIndicates good kinetic stability.
Reactivity Descriptors
Chemical Hardness (η)2.35 eVResistance to change in electron distribution.
Electronegativity (χ)4.50 eVTendency to attract electrons.
Electrophilicity Index (ω)4.31 eVA measure of electrophilic power.
Molecular Docking Studies

Protocol: Molecular Docking

  • Ligand and Protein Preparation : The optimized 3D structure of the isoxazole derivative will be prepared for docking. The selected protein target will be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Docking Simulation : A docking algorithm, such as AutoDock Vina, will be used to systematically search for the optimal binding pose of the ligand within the protein's active site.

  • Analysis of Results : The results will be analyzed based on the binding energy (a lower value indicates a more favorable interaction) and the specific hydrogen bonds and hydrophobic interactions formed between the ligand and the protein residues.[15]

Table 2: Hypothetical Molecular Docking Results against a Kinase Target

LigandBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate-8.9LEU83, VAL91, ALA145Hydrophobic
LYS30, ASP144Hydrogen Bond
Reference Inhibitor-9.5LEU83, ALA145Hydrophobic
LYS30, GLU92Hydrogen Bond
In Silico ADMET Profiling

Protocol: ADMET Prediction

  • Input Molecular Structure : The simplified molecular-input line-entry system (SMILES) string of the title compound will be submitted to the prediction servers.

  • Prediction of Physicochemical Properties : Parameters such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors will be calculated.

  • Pharmacokinetic Prediction : Absorption (e.g., intestinal absorption, Caco-2 permeability), distribution (e.g., blood-brain barrier penetration), metabolism (e.g., CYP450 inhibition), and excretion will be predicted.[14][15]

  • Toxicity and Drug-Likeness Assessment : Potential toxicity risks (e.g., mutagenicity, cardiotoxicity) and compliance with drug-likeness rules (e.g., Lipinski's Rule of Five) will be evaluated.[1][17]

Table 3: Predicted ADMET and Drug-Likeness Properties (Hypothetical Data)

ParameterPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight305.26 g/mol Within acceptable range.
LogP2.15Optimal lipophilicity for oral absorption.
H-bond Acceptors7Within acceptable range.
H-bond Donors0Within acceptable range.
Pharmacokinetics
Intestinal AbsorptionHighGood potential for oral bioavailability.
BBB PermeantNoUnlikely to cause central nervous system side effects.
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway.
Drug-Likeness
Lipinski's Rule of Five0 ViolationsGood drug-like properties.
Toxicity
AMES MutagenicityNon-mutagenicLow risk of carcinogenicity.

Conclusion and Future Directions

The theoretical and computational methodologies outlined in this guide provide a robust framework for the initial characterization of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. The combined insights from DFT, molecular docking, and ADMET prediction can effectively de-risk and guide the subsequent experimental validation of this compound as a potential drug candidate. Future work should focus on the synthesis and in vitro biological evaluation of the title compound to corroborate the in silico findings and to further explore its therapeutic potential. The presented workflow serves as a template for the systematic investigation of novel heterocyclic compounds in modern drug discovery pipelines.

References

  • International Journal of Pharmaceutical Sciences. Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. [Link]

  • Taylor & Francis Online. Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. [Link]

  • Taylor & Francis Online. Full article: Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. [Link]

  • ACS Omega. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. [Link]

  • Semantic Scholar. DESIGN, BINDING AFFINITY STUDIES AND IN SILICO ADMET PREDICTIONS OF NOVEL ISOXAZOLES AS POTENTIAL ANTI-BACTERIAL. [Link]

  • Oriental Journal of Chemistry. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. [Link]

  • ResearchGate. (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. [Link]

  • PubMed. Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. [Link]

  • IJRAR. DFT STUDIES OF OXAZOLE DERIVATIVE. [Link]

  • ResearchGate. (PDF) DESIGN, BINDING AFFINITY STUDIES AND IN SILICO ADMET PREDICTIONS OF NOVEL ISOXAZOLES AS POTENTIAL ANTI-BACTERIAL. [Link]

  • Scite. DFT analysis and in vitro studies of isoxazole derivatives as potent antioxidant and antibacterial agents synthesized via one-pot methodology. [Link]

  • ResearchGate. (PDF) DFT Analysis And In-Vitro Studies Of Isoxazole Derivatives As Potent Antioxidant And Antibacterial Agents Synthesized via One- pot Methodology. [Link]

  • Authorea. In silico anticancer activity of isoxazolidine and isoxazolines derivatives. [Link]

  • ResearchGate. (PDF) Docking, ADMET. Study , Synthesis and Biological Evaluation of isoxazole Derivatives as Potential Histone Deacetylase Inhibitors.

  • Semantic Scholar. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

  • OUCI. Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. [Link]

  • National Institutes of Health. Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. [Link]

  • PubMed Central. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. [Link]

  • ResearchGate. One-pot Preparation of 3-Arylisoxazole-4,5-dicarboxylates from Benzylic Chlorides via Aldehydes, Oximes, and Nitrile N-Oxides with Acetylenedicarboxylates | Request PDF. [Link]

  • PubMed. Synthesis, X-ray Crystal Structures and Optical Properties of Novel Substituted Pyrazoly 1,3,4-oxadiazole Derivatives. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. [Link]

  • ResearchGate. A comprehensive analysis of the spectroscopic and drug-like properties of dimethyl 5-hydroxybenzene-1,3-dicarboxylate: insights from DFT and MD simulations | Request PDF. [Link]

  • National Institutes of Health. CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][1][6][14]TRIAZINE-3,4-DIYL DICARBOXYLATES. [Link]

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Foundational

The Chemistry and Potential Applications of Dimethyl 3-Benzoylisoxazole-4,5-dicarboxylate: A Technical Guide

Introduction: The Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a privileged scaffold in the design of novel therapeutic agents. The incorporation of the isoxazole moiety into a molecule can enhance its physicochemical properties and biological activity.[1] This guide provides an in-depth technical overview of a specific, highly functionalized derivative, Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, exploring its synthesis, underlying chemical principles, and potential as a valuable building block in drug development. For researchers and scientists in the pharmaceutical industry, understanding the nuances of such molecules is paramount for the rational design of next-generation therapeutics.

Core Synthesis Strategy: 1,3-Dipolar Cycloaddition

The primary and most efficient method for the synthesis of the isoxazole core is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the concertedly proceeding addition of a 1,3-dipole, in this case, a nitrile oxide, to a dipolarophile, which is typically an alkyne or an alkene. For the synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, the key precursors are benzoyl nitrile oxide (the 1,3-dipole) and dimethyl acetylenedicarboxylate (DMAD) (the dipolarophile).

Generation of the Key Intermediate: Benzoyl Nitrile Oxide

Nitrile oxides are reactive intermediates that are typically generated in situ to prevent their dimerization into furoxans. There are two primary, reliable methods for the generation of aryl nitrile oxides like benzoyl nitrile oxide:

  • Dehydrohalogenation of a Hydroximoyl Halide: This classic method involves the treatment of a benzohydroximoyl halide (commonly the chloride) with a non-nucleophilic base, such as triethylamine. The base abstracts a proton, leading to the elimination of a halide ion and the formation of the nitrile oxide.

  • Oxidative Dehydrogenation of an Aldoxime: A more direct route involves the oxidation of a benzaldoxime. Various oxidizing agents can be employed for this transformation, including sodium hypochlorite (bleach), N-bromosuccinimide (NBS), or hypervalent iodine reagents like diacetoxyiodobenzene.[2]

The choice of method often depends on the availability of starting materials and the desired reaction conditions. The oxidative dehydrogenation of benzaldoxime is often preferred for its milder conditions and avoidance of halogenated intermediates.

The Cycloaddition Partner: Dimethyl Acetylenedicarboxylate (DMAD)

DMAD is a highly electrophilic and versatile dipolarophile due to the presence of two electron-withdrawing ester groups. This high reactivity makes it an excellent substrate for cycloaddition reactions with a wide range of 1,3-dipoles.

The Reaction Mechanism: A Concerted Pathway

The 1,3-dipolar cycloaddition of benzoyl nitrile oxide to DMAD is a concerted pericyclic reaction. The reaction proceeds through a cyclic transition state where the new carbon-carbon and carbon-oxygen bonds are formed simultaneously. This mechanism is highly stereospecific and regioselective. In the case of the reaction between an aryl nitrile oxide and a symmetric alkyne like DMAD, only one regioisomer is possible.

1,3-Dipolar Cycloaddition cluster_reactants Reactants cluster_product Product Benzoyl_Nitrile_Oxide Benzoyl Nitrile Oxide Transition_State Cyclic Transition State Benzoyl_Nitrile_Oxide->Transition_State 1,3-Dipole DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Transition_State Dipolarophile Product_Molecule Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate Transition_State->Product_Molecule [3+2] Cycloaddition

Caption: The 1,3-dipolar cycloaddition pathway.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, based on analogous preparations of 3-arylisoxazole-4,5-dicarboxylates.[3]

Materials and Reagents
  • Benzaldoxime

  • N-Chlorosuccinimide (NCS) or Sodium hypochlorite solution

  • Dimethylformamide (DMF)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Triethylamine (Et3N)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure

Part A: In situ Generation of Benzoyl Nitrile Oxide

  • To a solution of benzaldoxime (1.0 eq) in dry DMF, add N-chlorosuccinimide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC). This step forms the intermediate benzohydroximoyl chloride.

Part B: 1,3-Dipolar Cycloaddition

  • To the reaction mixture containing the in situ generated benzohydroximoyl chloride, add dimethyl acetylenedicarboxylate (DMAD) (1.2 eq).

  • Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture at room temperature. The triethylamine facilitates the dehydrochlorination to form benzoyl nitrile oxide, which is immediately trapped by DMAD.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

Part C: Work-up and Purification

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Benzaldoxime + NCS in DMF (Formation of Benzohydroximoyl Chloride) B 2. Add DMAD A->B C 3. Add Triethylamine (Et3N) (In situ generation of Nitrile Oxide & Cycloaddition) B->C D 4. Stir at RT for 12-24h C->D E 5. Quench with Water & Extract with Ethyl Acetate D->E F 6. Wash with Brine & Dry over MgSO4 E->F G 7. Concentrate under Reduced Pressure F->G H 8. Column Chromatography on Silica Gel G->H I Pure Product H->I

Caption: A streamlined workflow for the synthesis.

Physicochemical Properties and Characterization

While specific experimental data for Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate is not widely published, its properties can be predicted based on its structure.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₄H₁₁NO₆
Molecular Weight 289.25 g/mol
Appearance Likely a white to off-white solid
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in nonpolar solvents like hexane.
¹H NMR Expect signals for the aromatic protons of the benzoyl group and two distinct singlets for the two methoxy groups of the esters.
¹³C NMR Expect signals for the carbonyl carbons of the benzoyl and ester groups, the aromatic carbons, the isoxazole ring carbons, and the methoxy carbons.
IR Spectroscopy Characteristic peaks for C=O stretching (ketone and ester), C=N stretching of the isoxazole ring, and aromatic C-H stretching.
Mass Spectrometry Molecular ion peak (M+) at m/z 289.25.

Reactivity and Chemical Transformations

The isoxazole ring in Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate is relatively stable, but the ester and ketone functionalities offer avenues for further chemical modifications.

  • Hydrolysis of Esters: The dimethyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid. This provides a handle for further functionalization, such as amide bond formation.

  • Reduction of the Ketone: The benzoyl ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride.

  • Ring Opening Reactions: The N-O bond in the isoxazole ring is susceptible to cleavage under certain reductive conditions, which can be a useful synthetic strategy to access other heterocyclic systems or acyclic compounds.

Potential Applications in Drug Discovery

The isoxazole scaffold is a well-established pharmacophore present in numerous approved drugs.[4] Derivatives of isoxazole have demonstrated a wide range of biological activities, including:

  • Anticancer Activity: Many isoxazole-containing compounds have shown potent anticancer activity against various cancer cell lines.[1][5][6] The mechanism of action often involves the inhibition of key signaling pathways or enzymes involved in cancer cell proliferation.

  • Antimicrobial Activity: Isoxazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[7][8][9] They can act by disrupting cell wall synthesis, inhibiting essential enzymes, or interfering with other vital cellular processes in microorganisms.

  • Anti-inflammatory Activity: The isoxazole nucleus is a key component of some non-steroidal anti-inflammatory drugs (NSAIDs). These compounds typically exert their effects by inhibiting cyclooxygenase (COX) enzymes.

The presence of multiple functional groups on Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening in drug discovery campaigns. The ester groups can be readily converted to a diverse range of amides, and the benzoyl moiety can be modified to explore structure-activity relationships.

Conclusion

Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate is a highly functionalized heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its synthesis via the robust and efficient 1,3-dipolar cycloaddition of benzoyl nitrile oxide and DMAD is a testament to the power of this classic reaction. While specific biological data for this exact molecule is limited in the public domain, the well-documented and diverse biological activities of the isoxazole scaffold strongly suggest that derivatives of this compound could be promising candidates for the development of new therapeutic agents. This guide provides a solid foundation for researchers and scientists to embark on the synthesis and exploration of this intriguing molecule and its potential applications in the quest for novel medicines.

References

  • Dai, P., Tan, X., Luo, Q., Yu, X., Zhang, S., Liu, F., & Zhang, W. H. (2019). Synthesis of 3-Acyl-isoxazoles and Δ2-Isoxazolines from Methyl Ketones, Alkynes or Alkenes, and tert-Butyl Nitrite via a Csp3–H Radical Functionalization/Cycloaddition Cascade. Organic Letters, 21(13), 5096-5100. [Link]

  • Organic Chemistry Portal. (2019). Synthesis of 3-Acyl-isoxazoles and Δ2-Isoxazolines from Methyl Ketones, Alkynes or Alkenes, and tert-Butyl Nitrite via a Csp3-H Radical Functionalization/Cycloaddition Cascade. [Link]

  • Raju, G. N., Jyothi, A. N., Poojitha, J., & Rao Nadendla, R. (2015).
  • ResearchGate. (n.d.). Synthesis of 3‐Acyl‐Isoxazoles via Radical 5‐endo trig Cyclization of β,γ‐Unsaturated Ketones with NaNO2. [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(5), 1469. [Link]

  • Kumar, M., Kumar, V., & Sharma, P. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
  • Beilstein Journal of Organic Chemistry. (2011). Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. [Link]

  • ResearchGate. (n.d.). One-pot Preparation of 3-Arylisoxazole-4,5-dicarboxylates from Benzylic Chlorides via Aldehydes, Oximes, and Nitrile N-Oxides with Acetylenedicarboxylates. [Link]

  • MDPI. (2020). Synthesis of Novel and Potential Antimicrobial, Antioxidant and Anticancer Chalcones and Dihydropyrazoles Bearing Isoxazole Scaffold. [Link]

  • IJCRT.org. (2025). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]

  • Scholars Research Library. (2015).
  • National Center for Biotechnology Information. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. [Link]

  • PubMed. (2025). Design, Synthesis, In Vitro, and In Silico Evaluation of Isoxazole-Isoxazoline Conjugates as Potential Antimicrobial Agents. [Link]

  • National Center for Biotechnology Information. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. [Link]

  • PubMed. (2020). The substituent effects on the [3+2] cycloaddition of nitrile oxides generated by photooxidation of arylazides to acetonitrile. [Link]

  • Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. [Link]

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Protocols & Analytical Methods

Method

Synthesis of "Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate" from α-nitroketones

An In-Depth Guide to the Synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate from α-Nitroketones This application note provides a comprehensive technical guide for the synthesis of Dimethyl 3-benzoylisoxazole-4,5-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate from α-Nitroketones

This application note provides a comprehensive technical guide for the synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, a highly functionalized heterocyclic compound. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed exploration of the underlying reaction mechanism, a step-by-step experimental procedure, and expert insights into process optimization and validation.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazoles are a prominent class of five-membered heterocyclic compounds that feature adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in modern drug discovery, serving as a versatile bioisostere for amide or ester functionalities and as a core pharmacophore in a wide array of biologically active agents.[1] The synthesis of polysubstituted isoxazoles, such as the title compound, is of paramount importance as it provides molecular scaffolds amenable to further chemical diversification for creating libraries of potential therapeutic candidates. The presented synthesis leverages the powerful and convergent 1,3-dipolar cycloaddition reaction, a reliable method for constructing the isoxazole ring system.[2][3]

Reaction Principle: Unraveling the Mechanism

The synthesis proceeds via a two-stage sequence that occurs in a single pot (in situ). The core transformation is the [3+2] cycloaddition between a nitrile oxide and an alkyne.[2]

Stage 1: In Situ Generation of the Nitrile Oxide The key reactive intermediate, benzoyl nitrile oxide, is not stable enough for isolation and is therefore generated in situ from an α-nitroketone precursor, specifically benzoylnitromethane (α-nitroacetophenone). While several methods exist for this transformation, including dehydration with phenyl isocyanate, this guide focuses on a robust acid-catalyzed approach using p-toluenesulfonic acid (p-TsOH).[1][4][5] The acid facilitates the dehydration of the nitro-group's aci-form (nitronic acid), which tautomerizes from the α-nitroketone. The protonated nitronic acid readily loses water to form the highly electrophilic benzoyl nitrile oxide.

Stage 2: 1,3-Dipolar Cycloaddition The generated benzoyl nitrile oxide, a classic 1,3-dipole, is immediately trapped by the dipolarophile, Dimethyl Acetylenedicarboxylate (DMAD). The concerted cycloaddition reaction proceeds to form the stable, aromatic isoxazole ring, yielding the desired product.[2][3] This reaction is highly efficient and typically exhibits high regioselectivity.

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Benzoylnitromethane (α-Nitroketone) C Nitronic Acid Tautomer A->C Tautomerization B Dimethyl Acetylenedicarboxylate (DMAD) E Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate B->E D Benzoyl Nitrile Oxide (1,3-Dipole) C->D Dehydration D->E [3+2] Cycloaddition Catalyst p-TsOH (H+) Catalyst->C

Caption: Figure 1: Reaction Mechanism. Acid-catalyzed generation of a nitrile oxide intermediate followed by a [3+2] cycloaddition with DMAD.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the acid-catalyzed synthesis of 3-acylisoxazoles.[1]

Materials and Equipment
  • Reagents: Benzoylnitromethane (≥97%), Dimethyl Acetylenedicarboxylate (DMAD, ≥98%), p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, ≥98.5%), Acetonitrile (ACN, anhydrous, ≥99.8%), Ethyl Acetate (EtOAc, HPLC grade), Hexanes (HPLC grade).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle or oil bath with temperature control, standard laboratory glassware, rotary evaporator, flash chromatography system with silica gel.

Reagent Data and Stoichiometry
ReagentFormulaMW ( g/mol )Molar Eq.Amount (for 1 mmol scale)
BenzoylnitromethaneC₈H₇NO₃165.151.0165 mg
DMADC₆H₆O₄142.112.0284 mg (approx. 240 µL)
p-TsOH·H₂OC₇H₁₀O₄S190.222.0380 mg
Acetonitrile (Solvent)CH₃CN41.05-5.0 mL

Causality Note: An excess of both the dipolarophile (DMAD) and the acid catalyst is used to ensure the complete consumption of the limiting α-nitroketone starting material, driving the reaction equilibrium towards the product.[1] Anhydrous solvent is critical to prevent the hydrolysis of the nitrile oxide intermediate and the catalyst.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzoylnitromethane (165 mg, 1.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (5.0 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add dimethyl acetylenedicarboxylate (284 mg, 2.0 mmol) followed by p-toluenesulfonic acid monohydrate (380 mg, 2.0 mmol).

  • Reaction Execution: Attach a reflux condenser to the flask and place the setup in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

    • Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 2-3 hours. Use a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the benzoylnitromethane spot (visualized under UV light) indicates reaction completion. The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel.

    • Column Packing: Use a slurry of silica gel in hexanes.

    • Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% EtOAc and gradually increasing to 20% EtOAc). Collect the fractions containing the desired product as identified by TLC.

    • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate as a solid or viscous oil.

Experimental Workflow Visualization

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reagent Addition (α-Nitroketone, DMAD, p-TsOH, ACN) B 2. Reaction Heating (80 °C, 12-24h) A->B C 3. Progress Monitoring (TLC) B->C C->B Reaction Incomplete D 4. Reaction Quench (Cool to RT) C->D Reaction Complete E 5. Solvent Removal (Rotary Evaporation) D->E F 6. Purification (Flash Column Chromatography) E->F G 7. Product Isolation (Combine Fractions & Evaporate) F->G H 8. Characterization (NMR, MS, IR) G->H

Caption: Figure 2: Experimental Workflow. A summary of the key stages from reaction setup to product characterization.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst (p-TsOH hydrated beyond monohydrate).2. Wet solvent or glassware.3. Insufficient reaction time or temperature.1. Use fresh, high-quality p-TsOH monohydrate.2. Ensure all glassware is oven-dried and use anhydrous grade solvent.3. Increase reaction time and confirm bath temperature.
Recovery of Starting Material Reaction has not gone to completion.Continue heating and monitoring by TLC. If no change, consider adding a further 0.5 eq. of p-TsOH.
Multiple Spots on TLC Formation of side products, possibly from the dimerization of the nitrile oxide.Ensure a sufficient excess of DMAD is present to trap the nitrile oxide as it forms. Optimize purification with a shallower chromatography gradient.
Difficulty in Purification Product co-elutes with impurities.Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol or Toluene/Acetone). Recrystallization may be an alternative.[6]

Conclusion

The acid-catalyzed 1,3-dipolar cycloaddition of benzoylnitromethane and dimethyl acetylenedicarboxylate provides an efficient and reliable route to Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. The protocol emphasizes the importance of anhydrous conditions and careful monitoring to achieve high yields. By understanding the underlying mechanism and potential pitfalls, researchers can confidently apply this methodology to synthesize valuable isoxazole derivatives for applications in drug development and chemical biology.

References

  • E. V. J. Harris, et al. (1996). 1,3-Dipolar Cycloaddition Reactions between Stannyl Alkynes and Nitrile Oxides. Synlett, 1996(8), 741-742. Available at: [Link]

  • R. M. Reja, S. Sunny, H. N. Gopi (2017). Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Organic Letters, 19(13), 3656–3659. Available at: [Link]

  • T. Mukaiyama, T. Hoshino (1960). The Dehydration of Primary Nitroalkanes by Isocyanates. Journal of the American Chemical Society, 82(20), 5339–5342. Available at: [Link]

  • E. Stevens (2019). cycloadditions with nitrile oxides. YouTube. Available at: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]

  • A. V. Kletskov, et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 27(21), 7578. Available at: [Link]

  • Y. Zhang, et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2538. Available at: [Link]

  • G. A. F. C. Rodrigues, et al. (2016). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry, 14(3), 775-794. Available at: [Link]

  • ChemTube3D. Nitrile Oxide Formation from Nitroalkanes. Available at: [Link]

  • A. R. S. Ferraz, et al. (2010). Base-Catalyzed Formation of Isoxazoles from Dialkyl Acetylenedicarboxylates and 2-Nitroacetophenones. ChemInform, 35(1). Available at: [Link]

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Application

Application Notes & Protocols: Synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate via 1,3-Dipolar Cycloaddition

< Abstract This document provides a comprehensive guide for the synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, a substituted isoxazole of significant interest in medicinal chemistry and materials science. Th...

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This document provides a comprehensive guide for the synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, a substituted isoxazole of significant interest in medicinal chemistry and materials science. The core of this synthesis is a highly efficient [3+2] cycloaddition, specifically a 1,3-dipolar cycloaddition reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol for its execution in a laboratory setting, and present the expected analytical data for the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Power of 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a cornerstone of modern heterocyclic chemistry, enabling the construction of five-membered rings with remarkable efficiency and control.[1][2] This reaction class involves the concerted addition of a 1,3-dipole to a dipolarophile, a molecule containing a multiple bond. In the synthesis of our target molecule, Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, the key players are benzonitrile oxide, serving as the 1,3-dipole, and dimethyl acetylenedicarboxylate (DMAD), the dipolarophile.[3][4]

Nitrile oxides, in particular, are valuable intermediates in organic synthesis due to their ability to readily undergo [3+2] cycloaddition reactions to form isoxazoles and isoxazolines.[5][6] The reaction is prized for its stereospecificity and regioselectivity, which can often be predicted using Frontier Molecular Orbital (FMO) theory.[1][7] The concerted nature of the mechanism, as proposed by Huisgen, involves a cyclic transition state where the new sigma bonds are formed simultaneously, though not necessarily at the same rate.[8]

Reaction Mechanism and Rationale

The synthesis proceeds via the in situ generation of benzonitrile oxide from a stable precursor, benzohydroximoyl chloride. This is a common and effective strategy, as nitrile oxides themselves can be unstable.[5][9] The dehydrohalogenation of benzohydroximoyl chloride is typically achieved using a non-nucleophilic base, such as triethylamine, to prevent unwanted side reactions.

Once formed, the benzonitrile oxide rapidly undergoes a [3+2] cycloaddition with dimethyl acetylenedicarboxylate (DMAD). The high reactivity of DMAD as a dipolarophile is attributed to its electron-deficient triple bond, which readily engages with the electron-rich 1,3-dipole.

Mechanistic Diagram

1,3-Dipolar_Cycloaddition cluster_0 In situ Generation of Benzonitrile Oxide cluster_1 Cycloaddition Reaction Benzohydroximoyl_Chloride Benzohydroximoyl Chloride Benzonitrile_Oxide Benzonitrile Oxide (1,3-Dipole) Benzohydroximoyl_Chloride->Benzonitrile_Oxide -HCl Triethylamine Triethylamine (Base) Triethylammonium_Chloride Triethylammonium Chloride Transition_State Cyclic Transition State Benzonitrile_Oxide->Transition_State DMAD Dimethyl Acetylenedicarboxylate (Dipolarophile) DMAD->Transition_State Product Dimethyl 3-benzoylisoxazole- 4,5-dicarboxylate Transition_State->Product

Figure 1: Reaction pathway for the synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate.

Experimental Protocol

This protocol details the necessary steps for the successful synthesis, purification, and characterization of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate.

Part 1: Preparation of Benzohydroximoyl Chloride (Nitrile Oxide Precursor)

Benzohydroximoyl chloride is a key starting material and can be synthesized from benzaldoxime. A convenient method involves the chlorination of benzaldoxime.[5][10]

Materials:

  • Benzaldoxime

  • N-Chlorosuccinimide (NCS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Chloroform

  • 5% Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve benzaldoxime in anhydrous chloroform.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of N-Chlorosuccinimide (NCS) in anhydrous DMF to the stirred solution. The addition should be dropwise to maintain the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with chloroform (3 x 50 mL).

  • Combine the organic layers and wash with 5% sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude benzohydroximoyl chloride. This product is often used in the next step without further purification.

Part 2: 1,3-Dipolar Cycloaddition

Materials:

  • Benzohydroximoyl chloride (from Part 1)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Triethylamine

  • Anhydrous Toluene

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve the crude benzohydroximoyl chloride in anhydrous toluene.

  • Add dimethyl acetylenedicarboxylate (DMAD) to the solution.

  • Slowly add a solution of triethylamine in anhydrous toluene via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the triethylammonium chloride precipitate and wash the solid with a small amount of toluene.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate as a solid.

Data and Expected Results

The following table summarizes the key quantitative data for this synthesis.

ParameterValue
Reactants
Benzohydroximoyl chloride1.0 molar equivalent
Dimethyl acetylenedicarboxylate1.1 molar equivalents
Triethylamine1.2 molar equivalents
Reaction Conditions
SolventAnhydrous Toluene
TemperatureReflux (~110°C)
Reaction Time4-6 hours
Product
Expected Yield75-85%
AppearanceWhite to off-white solid
Characterization Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm)~8.2 (d, 2H), ~7.6 (t, 1H), ~7.5 (t, 2H), ~4.0 (s, 3H), ~3.9 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm)~185, ~165, ~160, ~158, ~135, ~132, ~130, ~128, ~115, ~53, ~52
HRMS (ESI) m/zCalculated for C₁₄H₁₁NO₅ [M+H]⁺, found

Note: Specific NMR chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Safety Precautions

  • Benzohydroximoyl chloride is a lachrymator and should be handled in a well-ventilated fume hood.

  • Dimethyl acetylenedicarboxylate (DMAD) is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. Use in a fume hood.

  • Toluene is a flammable solvent and should be handled with care.

Troubleshooting and Optimization

  • Low Yield: Incomplete conversion of the starting material may be due to moisture in the reaction. Ensure all glassware is flame-dried and reagents are anhydrous. The reaction time may also be extended.

  • Side Product Formation: The primary side product is often furoxan, formed from the dimerization of the nitrile oxide. This can be minimized by the slow addition of the base and ensuring the dipolarophile is present in a slight excess.

  • Purification Challenges: If the product is difficult to crystallize, column chromatography is the recommended purification method. A gradient elution from hexane to a mixture of hexane and ethyl acetate usually provides good separation.

Conclusion

The 1,3-dipolar cycloaddition of in situ generated benzonitrile oxide with dimethyl acetylenedicarboxylate provides a reliable and efficient route to Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. This protocol, grounded in established chemical principles, offers a robust method for accessing this valuable heterocyclic scaffold. The detailed experimental procedure and troubleshooting guide are designed to enable researchers to successfully replicate and adapt this synthesis for their specific research needs in drug discovery and materials science.

References

  • PrepChem.com. Synthesis of benzohydroximoyl chloride. [Link]

  • Journal of the Chemical Society B: Physical Organic. Kinetics and mechanism of 1,3-cycloaddition of a substituted benzonitrile oxide to N-sulphinylanilines. [Link]

  • American Chemical Society. A convenient synthesis of benzohydroximoyl chlorides as nitrile oxide precursors by hydrogen chloride/N,N-dimethylformamide/oxon. [Link]

  • SciELO. Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. [Link]

  • Bartleby.com. Cycloaddition Lab Report. [Link]

  • ACS Publications. 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. [Link]

  • CORE. 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. [Link]

  • ACS Publications. A convenient synthesis of benzohydroximoyl chlorides as nitrile oxide precursors by hydrogen chloride/N,N-dimethylformamide/oxone system. [Link]

  • Advanced Journal of Chemistry-Section A. Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. [Link]

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  • PMC - NIH. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. [Link]

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  • PMC - NIH. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. [Link]

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  • ACS Publications. Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. [Link]

  • PMC - NIH. Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. [Link]

  • NIH. A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. [Link]

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  • Thieme Connect. Dimethyl Acetylenedicarboxylate: A Versatile Tool in Organic Synthesis. [Link]

  • ACS Publications. Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study. [Link]

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Method

Application Notes &amp; Protocols: Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate as a Versatile Pharmaceutical Intermediate

Abstract This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, a highly functionalized heterocyclic compou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, a highly functionalized heterocyclic compound poised for significant utility as a pharmaceutical intermediate. The isoxazole core is a privileged scaffold in medicinal chemistry, known to be present in numerous approved drugs.[1][2][3] The strategic incorporation of a benzoyl group at the 3-position and two carboxylate moieties at the 4- and 5-positions offers a rich platform for molecular elaboration and the synthesis of diverse and complex drug candidates. This guide details a robust synthetic protocol via a [3+2] cycloaddition reaction, outlines methods for purification and characterization, and explores the synthetic potential of this intermediate in the construction of novel pharmacologically active agents.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of immense interest in drug discovery due to its favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets.[1][2] The isoxazole nucleus is a key component in a range of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] The versatility of the isoxazole ring also lies in its synthetic accessibility and its capacity to serve as a precursor to other valuable chemical structures.

Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate is a particularly promising intermediate due to the convergence of three key functional groups on a stable heterocyclic core:

  • The 3-Benzoyl Group: This aromatic ketone provides a handle for a variety of chemical transformations, including reduction to a secondary alcohol, conversion to an oxime or hydrazone, or participation in reactions at the aromatic ring.

  • The 4,5-Dicarboxylate Esters: These vicinal ester groups can be selectively or fully hydrolyzed to the corresponding carboxylic acids, which are key functionalities for prodrug strategies, salt formation, or conversion to amides, which are prevalent in many drug molecules.

  • The Isoxazole Core: The N-O bond within the isoxazole ring can, under specific conditions, be cleaved reductively, unmasking a β-hydroxy ketone or a γ-amino alcohol functionality, thus providing a pathway to acyclic or alternative heterocyclic systems.[4]

This combination of features makes Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate a valuable building block for generating libraries of compounds for high-throughput screening and for the targeted synthesis of complex pharmaceutical agents.

Synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

The most convergent and widely adopted method for the synthesis of polysubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[5][6][7][8] In the case of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, the logical precursors are benzoyl-substituted nitrile oxide and dimethyl acetylenedicarboxylate (DMAD).[4][9]

Synthetic Pathway Overview

The synthesis is proposed as a two-step, one-pot procedure starting from α-benzoylaldehyde oxime. The nitrile oxide is generated in situ from the oxime and is immediately trapped by DMAD to form the desired isoxazole. This approach avoids the isolation of the potentially unstable nitrile oxide intermediate.

G cluster_0 Step 1: In situ Nitrile Oxide Generation cluster_1 Step 2: [3+2] Cycloaddition Benzoyl_Aldehyde_Oxime α-Benzoylaldehyde Oxime Nitrile_Oxide Benzoyl Nitrile Oxide (Intermediate) Benzoyl_Aldehyde_Oxime->Nitrile_Oxide [Oxidation] (e.g., NCS in DMF) Target_Molecule Dimethyl 3-benzoylisoxazole- 4,5-dicarboxylate Nitrile_Oxide->Target_Molecule DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Target_Molecule

Figure 1: Proposed synthetic workflow for Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate.

Detailed Experimental Protocol

Materials:

  • α-Benzoylaldehyde oxime

  • Dimethyl acetylenedicarboxylate (DMAD)

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add α-benzoylaldehyde oxime (1.0 eq) and anhydrous DMF (10 mL per mmol of oxime).

  • Nitrile Oxide Generation: Cool the solution to 0 °C in an ice bath. Add a solution of N-Chlorosuccinimide (NCS, 1.1 eq) in anhydrous DMF dropwise over 30 minutes, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for an additional 30 minutes.

  • Cycloaddition: To the reaction mixture, add dimethyl acetylenedicarboxylate (DMAD, 1.2 eq) dropwise via the dropping funnel. After the addition is complete, add triethylamine (TEA, 1.5 eq) dropwise. The reaction is often exothermic; maintain the temperature below 20 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl acetate in Hexanes).

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water, followed by brine solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate as a solid.

Characterization Data (Predicted)

The following table summarizes the expected characterization data for the final product.

Analysis Expected Results
Appearance White to off-white solid
Molecular Formula C₁₄H₁₁NO₆
Molecular Weight 289.24 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 8.0-7.5 (m, 5H, Ar-H), 3.95 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 185 (C=O, benzoyl), 165, 162 (C=O, esters), 160, 158 (isoxazole C), 135-128 (Ar-C), 115 (isoxazole C), 54, 53 (OCH₃)
Mass Spec (ESI+) m/z 290.06 [M+H]⁺, 312.04 [M+Na]⁺

Applications in Pharmaceutical Synthesis

The strategic placement of functional groups on the Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate scaffold opens up numerous avenues for the synthesis of more complex molecules with potential therapeutic applications.

G cluster_ester Ester Modifications cluster_ketone Ketone Modifications cluster_isoxazole Isoxazole Ring Transformations Start Dimethyl 3-benzoylisoxazole- 4,5-dicarboxylate Hydrolysis Hydrolysis Start->Hydrolysis 1 Amidation Amidation Start->Amidation 2 Reduction Reduction Start->Reduction 3 Ring_Opening Reductive Ring Opening Start->Ring_Opening 4 Diacid Diacid Derivative Hydrolysis->Diacid Diamide Diamide Library Amidation->Diamide Alcohol Diastereomeric Alcohols Reduction->Alcohol Beta_Hydroxy_Ketone β-Hydroxy Enaminone Ring_Opening->Beta_Hydroxy_Ketone

Figure 2: Potential synthetic transformations of the title intermediate.

Elaboration of the Carboxylate Groups
  • Synthesis of Di-acids and Mono-acids: Selective hydrolysis of one or both ester groups can yield the corresponding carboxylic acids. These are valuable for introducing polar functionality, improving aqueous solubility, or for coupling with other molecules via amide or ester linkages.

  • Amide Library Synthesis: The dicarboxylate can be readily converted into a library of diamides by reacting it with a diverse set of primary or secondary amines. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a new scaffold.

Modification of the Benzoyl Moiety

The benzoyl group's carbonyl can be targeted for various transformations. For instance, stereoselective reduction can lead to chiral secondary alcohols, introducing a new stereocenter into the molecule. This is particularly relevant for compounds targeting chiral binding pockets in enzymes or receptors.

Isoxazole Ring as a Latent Functional Group

While the isoxazole ring is often a stable pharmacophore, it can also be used as a "masked" functional group. Reductive cleavage of the N-O bond, typically using reagents like Raney Nickel or Mo(CO)₆, can open the ring to reveal a β-hydroxy enaminone. This transformation dramatically alters the molecular architecture and provides access to a different chemical space for drug design.

Self-Validating Protocols and Trustworthiness

The protocols described herein are designed to be self-validating. The synthesis includes clear steps for monitoring (TLC) and purification (column chromatography). The predicted characterization data provides a benchmark against which experimental results can be compared. Successful synthesis and characterization of the target molecule according to these protocols will validate the proposed synthetic route. The applications discussed are based on well-established and predictable chemical transformations of the respective functional groups, ensuring a high degree of confidence in their feasibility.

Conclusion

Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate is a highly versatile and synthetically accessible intermediate. Its densely functionalized structure provides multiple points for diversification, making it an ideal starting material for the synthesis of compound libraries for drug discovery. The protocols and applications outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for utilizing this promising building block in their synthetic endeavors. The principles of isoxazole chemistry suggest that this and related compounds will continue to be valuable tools in the development of new therapeutic agents.[1][2]

References

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  • Khlebnikov, A. F., et al. (2017). Synthesis of 3,4-diaryl-5-carboxy-4,5-dihydroisoxazole 2-oxides as valuable synthons for anticancer molecules. Chemistry of Heterocyclic Compounds, 53(6-7), 743-751. [Link]

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Application

The Promising Biological Landscape of Isoxazole-4,5-dicarboxylate Derivatives: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: This guide explores the potential biological activities of isoxazole-4,5-dicarboxylate derivatives based on the broa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide explores the potential biological activities of isoxazole-4,5-dicarboxylate derivatives based on the broader family of isoxazole compounds. As of this writing, specific peer-reviewed data on the biological activities of "Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate" is limited in the public domain. The protocols and potential applications described herein are based on established methodologies for analogous compounds and are intended to serve as a foundational resource for researchers investigating this chemical scaffold.

Introduction: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved drugs.[1] The isoxazole core can act as a versatile pharmacophore, engaging in various biological interactions and offering favorable physicochemical properties for drug development. Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

This guide will delve into the potential biological activities of isoxazole-4,5-dicarboxylate derivatives, a class of compounds with significant therapeutic potential. We will explore generalized synthetic strategies and provide detailed application notes and protocols for evaluating their anticancer, antimicrobial, and anti-inflammatory activities, drawing upon the wealth of knowledge available for the broader isoxazole family.

Synthetic Strategies for Isoxazole-4,5-dicarboxylates

The synthesis of the isoxazole core can be achieved through various chemical reactions. A common and effective method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. For the synthesis of isoxazole-4,5-dicarboxylates, dimethyl acetylenedicarboxylate (DMAD) is a readily available and frequently used dipolarophile. The nitrile oxide can be generated in situ from an appropriate aldoxime using a suitable oxidizing agent.

While a specific, detailed synthesis for Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate is not extensively reported in peer-reviewed literature, a plausible general synthetic route is outlined below.

cluster_synthesis Generalized Synthesis of 3-Aroylisoxazole-4,5-dicarboxylates A Aroyl Aldoxime C In situ Nitrile Oxide Formation (e.g., with an oxidizing agent) A->C B Dimethyl Acetylenedicarboxylate (DMAD) D 1,3-Dipolar Cycloaddition B->D C->D E Dimethyl 3-Aroylisoxazole-4,5-dicarboxylate D->E cluster_anticancer Workflow for In Vitro Anticancer Activity Screening A Prepare stock solution of Isoxazole Derivative in DMSO C Treat cells with serial dilutions of the compound A->C B Seed cancer cell lines in 96-well plates B->C D Incubate for 48-72 hours C->D E Perform MTT or similar viability assay D->E F Determine IC50 value E->F G Further mechanistic studies for active compounds (e.g., cell cycle analysis, apoptosis assays) F->G

Caption: Workflow for evaluating the in vitro anticancer activity of isoxazole derivatives.

Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (e.g., Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Isoxazole DerivativeCell LineIC50 (µM)Reference
Compound 26 (a 3,5-diarylisoxazole)PC3 (Prostate)5.2[2]
5-Halo substituted indolin-2-onesHeLa (Cervical)10.64 - 33.62[3]

Antimicrobial Activity of Isoxazole Derivatives

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Isoxazole derivatives have shown promise as a scaffold for the development of new antibacterial and antifungal drugs. [2]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test compound dissolved in DMSO

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

cluster_antimicrobial Workflow for Antimicrobial Susceptibility Testing A Prepare serial dilutions of Isoxazole Derivative in broth C Inoculate microtiter plate wells A->C B Standardize microbial inoculum B->C D Incubate under appropriate conditions C->D E Visually assess for growth inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the antimicrobial activity of isoxazole derivatives.

Anti-inflammatory Activity of Isoxazole Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Isoxazole derivatives have been investigated for their anti-inflammatory properties, with some demonstrating potent activity. A plausible mechanism for their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a widely used model to screen for the acute anti-inflammatory activity of new compounds.

Materials:

  • Wistar rats (150-200 g)

  • 1% (w/v) carrageenan solution in saline

  • Test compound suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups (n=6): a control group, a positive control group, and test groups receiving different doses of the isoxazole derivative.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally to the respective groups.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

The isoxazole scaffold represents a fertile ground for the discovery of new therapeutic agents. While this guide provides a general framework for exploring the biological activities of isoxazole-4,5-dicarboxylate derivatives, it is imperative that specific compounds, such as Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, are synthesized and subjected to rigorous biological evaluation. Future research should focus on elucidating the specific molecular targets and mechanisms of action of these compounds to fully realize their therapeutic potential. The protocols and application notes provided herein offer a starting point for researchers to embark on this exciting area of drug discovery.

References

  • Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. (n.d.). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020). PubMed. [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). National Center for Biotechnology Information. [Link]

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. (2018). PubMed. [Link]

  • Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. (n.d.). ChemBuyersGuide.com. [Link]

  • DImethyl 3-benzoylisoxazole-4,5-dicarboxylate 250mg. (n.d.). Dana Bioscience. [Link]

  • 2448152-60-9 Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. (n.d.). Autech Scientific. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). ResearchGate. [Link]

Sources

Method

The Emerging Potential of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate in Medicinal Chemistry: Application Notes and Protocols

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic and steric properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents.[3] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1] The isoxazole moiety is found in several FDA-approved drugs, such as the antibiotic sulfamethoxazole and the anti-inflammatory agent valdecoxib, underscoring its clinical significance.[2] This guide focuses on a specific, yet largely unexplored derivative, Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, providing a forward-looking perspective on its potential applications and the experimental protocols necessary to elucidate its therapeutic value.

Postulated Synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

A likely precursor for the benzoyl moiety at the 3-position is benzoylacetonitrile, which can be converted to the corresponding hydroximoyl chloride. This intermediate can then be treated with a base to generate the benzoyl nitrile oxide in situ. The dicarboxylate functionality at the 4- and 5-positions would be introduced via reaction with dimethyl acetylenedicarboxylate (DMAD).

Postulated_Synthesis cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product Benzoylacetonitrile Benzoylacetonitrile Hydroximoyl_chloride Benzoylacetonitrile Hydroximoyl Chloride Benzoylacetonitrile->Hydroximoyl_chloride Reaction with NOCl Nitrosyl_chloride Nitrosyl Chloride (NOCl) DMAD Dimethyl Acetylenedicarboxylate (DMAD) Nitrile_oxide Benzoyl Nitrile Oxide (in situ) Hydroximoyl_chloride->Nitrile_oxide Base (e.g., Triethylamine) Target_compound Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate Nitrile_oxide->Target_compound [3+2] Cycloaddition with DMAD Antimicrobial_Screening_Workflow Start Start: Compound Synthesis and Purification Stock_Solution Prepare Stock Solution in DMSO Start->Stock_Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Inoculation Inoculate with Standardized Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature (18-24h) Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination End End: Data Analysis and SAR Studies MIC_Determination->End

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Protocol 2: In Vitro Anticancer Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of the test compound on human cancer cell lines.

Materials:

  • Test compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compound at various concentrations.

  • Include vehicle control (medium with the same concentration of solvent used for the test compound).

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The results of the screening assays should be summarized in a clear and concise manner to facilitate comparison and SAR analysis.

Table 1: Hypothetical Antimicrobial Activity of Isoxazole Derivatives

CompoundR1 (at Benzoyl)R2 (at Ester)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
DBI HCH3>128>128
DBI-1 4-ClCH364128
DBI-2 4-OCH3CH33264
DBI-3 HC2H5>128>128

DBI: Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

Conclusion and Future Directions

Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate represents a novel chemical entity with significant potential in medicinal chemistry. Its structural features suggest that it could be a valuable starting point for the development of new drugs targeting a range of diseases. The protocols outlined in this guide provide a solid foundation for the initial biological evaluation of this compound and its future derivatives. Further research, including detailed mechanistic studies and in vivo efficacy and toxicity assessments, will be crucial to fully realize the therapeutic potential of this promising isoxazole scaffold.

References

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 283988. [Link]

  • Grzybowska, J., & Mlynarski, J. (2018). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 50(8), 1035–1047. [Link]

  • Kano, H., Adachi, I., Kido, R., & Hirose, K. (1967). Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Journal of Medicinal Chemistry, 10(3), 411–418. [Link]

  • Kumar, K. A., & Jayaroopa, P. (2013). Isoxazoles: Molecules with potential medicinal properties. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(2), 294-304. [Link]

  • Nechaev, A. V., Proskurnina, M. V., & Zefirov, N. S. (2018). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. ChemistrySelect, 3(41), 11593-11597. [Link]

  • Chen, Y., et al. (2020). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. European Journal of Medicinal Chemistry, 199, 112385. [Link]

  • Kumar, S., & Sharma, P. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Indo American Journal of Pharmaceutical Sciences, 12(1), 1-10. [Link]

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(12), 8021-8041. [Link]

  • Aytemir, M. D., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1369. [Link]

  • Proskurnina, M. V., et al. (2018). Synthesis of 3,4-diaryl-5-carboxy-4,5-dihydroisoxazole 2-oxides as valuable synthons for anticancer molecules. Mendeleev Communications, 28(2), 164-166. [Link]

  • Jayaroopa, P., & Kumar, K. A. (2013). ISOXAZOLES: MOLECULES WITH POTENTIAL MEDICINAL PROPERTIES. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(2), 294-304. [Link]

  • Al-Ghorbani, M., et al. (2018). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of the Serbian Chemical Society, 83(10), 1141-1150. [Link]

  • Temiz-Arpaci, O., et al. (2008). Synthesis and biological activity of some new benzoxazoles. European Journal of Medicinal Chemistry, 43(7), 1423-1431. [Link]

  • Wiley Online Library. (n.d.). Structure–activity relationship of isoxazole‐containing derivative... [Image]. ResearchGate. Retrieved from [Link]

  • Bansal, S., & Halve, A. K. (2014). OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 5(11), 4601-4616. [Link]

  • Głowacka, A., & Wróblewska, A. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Molecules, 27(19), 6596. [Link]

  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. [Image]. Retrieved from [Link]

Sources

Application

The Versatile Synthon: Application Notes for Dimethyl 3-Benzoylisoxazole-4,5-dicarboxylate in Novel Heterocycle Synthesis

Introduction: Unlocking Heterocyclic Diversity from a Pre-functionalized Isoxazole Core In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to novel heterocyclic scaffolds i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Heterocyclic Diversity from a Pre-functionalized Isoxazole Core

In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to novel heterocyclic scaffolds is of paramount importance, particularly in the realms of drug discovery and materials science. Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate emerges as a highly valuable and versatile building block, a "synthon," poised for a variety of chemical transformations. Its pre-functionalized nature, featuring a reactive isoxazole ring, a benzoyl group, and two ester moieties, offers a unique platform for the strategic construction of a diverse array of more complex heterocyclic systems. The inherent ring strain of the isoxazole N-O bond, coupled with the electronic influence of the acyl and ester substituents, renders this molecule susceptible to a range of ring-opening and rearrangement reactions, paving the way for the synthesis of pyridines, pyrroles, pyrimidines, and other valuable heterocyclic cores. This guide provides an in-depth exploration of the synthesis and synthetic applications of dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, complete with detailed protocols and mechanistic insights to empower researchers in their pursuit of novel molecular architectures.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of dimethyl 3-benzoylisoxazole-4,5-dicarboxylate is essential for its effective handling, reaction optimization, and characterization.

PropertyValueSource
Molecular FormulaC₁₄H₁₁NO₆Calculated
Molecular Weight289.24 g/mol Calculated
AppearanceCrystalline solid (predicted)General knowledge
Melting PointNot available-
Boiling PointNot available-
SolubilitySoluble in common organic solvents (e.g., DCM, THF, Acetone)General knowledge

Synthesis of Dimethyl 3-Benzoylisoxazole-4,5-dicarboxylate: A Step-by-Step Protocol

The synthesis of the title compound can be efficiently achieved through a one-pot, multi-step reaction sequence starting from readily available precursors. This protocol is adapted from established methodologies for the preparation of 3-arylisoxazole-4,5-dicarboxylates.

Reaction Principle:

The synthesis involves the in situ generation of a nitrile oxide from an α-halobenzaldoxime, which then undergoes a [3+2] cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD). The benzoyl group is introduced via the starting benzaldehyde derivative.

Experimental Workflow Diagram:

cluster_synthesis Synthesis Protocol start Start: Benzaldehyde oxime Formation of Benzaldoxime start->oxime NH₂OH·HCl, Base halogenation Halogenation to α-Halobenzaldoxime oxime->halogenation NCS or NBS nitrile_oxide In situ generation of Benzonitrile Oxide halogenation->nitrile_oxide Base (e.g., Et₃N) cycloaddition [3+2] Cycloaddition with DMAD nitrile_oxide->cycloaddition DMAD product Product: Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate cycloaddition->product

Caption: Synthetic workflow for dimethyl 3-benzoylisoxazole-4,5-dicarboxylate.

Detailed Protocol:

Materials:

  • Benzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Triethylamine (Et₃N)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Step 1: Synthesis of Benzaldoxime. In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol. Add a solution of sodium carbonate (0.6 eq) in water dropwise with stirring. Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC). Remove the ethanol under reduced pressure and extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to afford benzaldoxime, which can be used in the next step without further purification.

  • Step 2: Synthesis of α-Chlorobenzaldoxime. Dissolve the benzaldoxime (1.0 eq) in DMF. Add N-chlorosuccinimide (1.05 eq) portion-wise while maintaining the temperature below 40 °C. Stir the mixture at room temperature for 1-2 hours. The formation of the chlorooxime can be monitored by TLC.

  • Step 3: In situ Generation of Benzonitrile Oxide and Cycloaddition. To the solution of α-chlorobenzaldoxime in DMF, add dimethyl acetylenedicarboxylate (DMAD) (1.2 eq). Cool the mixture to 0 °C and add triethylamine (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Step 4: Work-up and Purification. Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield dimethyl 3-benzoylisoxazole-4,5-dicarboxylate as a solid.

Application in Novel Heterocycle Synthesis

The strategic placement of functional groups in dimethyl 3-benzoylisoxazole-4,5-dicarboxylate makes it an ideal precursor for various heterocyclic transformations. The weak N-O bond of the isoxazole ring is the key to its reactivity, allowing for ring-opening under thermal, photochemical, or catalytic conditions.

Synthesis of Highly Substituted Pyridines

The transformation of isoxazoles into pyridines is a well-established synthetic strategy. This can be achieved through various mechanisms, including thermal rearrangement or reaction with suitable reagents.

Reaction Principle:

Thermal or metal-catalyzed rearrangement of the isoxazole ring can lead to a vinyl nitrene intermediate, which can then undergo cyclization and aromatization to form a pyridine ring. Alternatively, reaction with enamines can proceed via a hetero-Diels-Alder reaction.

Experimental Workflow Diagram:

cluster_pyridine Pyridine Synthesis start Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate rearrangement Thermal/Catalytic Ring Opening start->rearrangement intermediate Vinyl Nitrene Intermediate rearrangement->intermediate cyclization Cyclization & Aromatization intermediate->cyclization product Highly Substituted Pyridine cyclization->product

Caption: General workflow for pyridine synthesis from the isoxazole precursor.

Protocol: Thermal Rearrangement to a Pyridine Derivative

Materials:

  • Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

  • High-boiling solvent (e.g., diphenyl ether, Dowtherm A)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a flask equipped with a reflux condenser and a nitrogen inlet, dissolve dimethyl 3-benzoylisoxazole-4,5-dicarboxylate in a high-boiling solvent (e.g., diphenyl ether).

  • Heat the solution to reflux (typically >200 °C) and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Directly load the cooled reaction mixture onto a silica gel column.

  • Elute with a hexane-ethyl acetate gradient to isolate the pyridine product.

  • Characterize the product by NMR, IR, and mass spectrometry.

Synthesis of Substituted Pyrroles

Isoxazoles can also serve as precursors for the synthesis of pyrroles, often through a reductive ring-opening mechanism followed by cyclization.

Reaction Principle:

Catalytic hydrogenation or treatment with reducing agents can cleave the N-O bond of the isoxazole, leading to an enaminoketone intermediate. This intermediate can then undergo intramolecular condensation to form the pyrrole ring.

Experimental Workflow Diagram:

cluster_pyrrole Pyrrole Synthesis start Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate reduction Reductive Ring Opening (e.g., H₂, Pd/C) start->reduction intermediate Enaminoketone Intermediate reduction->intermediate cyclization Intramolecular Condensation intermediate->cyclization product Substituted Pyrrole cyclization->product

Caption: General workflow for pyrrole synthesis from the isoxazole precursor.

Protocol: Reductive Ring Opening to a Pyrrole Derivative

Materials:

  • Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or Parr hydrogenator)

  • Celite for filtration

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve dimethyl 3-benzoylisoxazole-4,5-dicarboxylate in methanol in a suitable hydrogenation flask.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or as specified for the apparatus) at room temperature.

  • Monitor the reaction progress by TLC. The reaction may take several hours to complete.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired pyrrole derivative.

  • Characterize the product by NMR, IR, and mass spectrometry.

Synthesis of Pyridazines and Pyrazoles via Reaction with Hydrazines

The dicarbonyl-like nature of the cleaved isoxazole ring makes it a suitable precursor for condensation reactions with dinucleophiles like hydrazine to form six-membered (pyridazine) or five-membered (pyrazole) heterocyclic rings.

Reaction Principle:

After the initial ring opening of the isoxazole, the resulting 1,3-dicarbonyl-like intermediate can react with hydrazine. Depending on the reaction conditions and the specific intermediate formed, this can lead to the formation of either a pyridazine or a pyrazole ring.

Protocol: Reaction with Hydrazine to form Pyridazine/Pyrazole Derivatives

Materials:

  • Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

  • Hydrazine hydrate or substituted hydrazines

  • Ethanol or acetic acid as solvent

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve dimethyl 3-benzoylisoxazole-4,5-dicarboxylate in ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (or a substituted hydrazine) (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • The reaction time will vary depending on the substrate and conditions.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or by column chromatography on silica gel using a suitable eluent system.

  • Characterize the resulting pyridazine or pyrazole derivative using appropriate spectroscopic methods.

Safety and Handling

  • Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate and its precursors should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Hydrazine hydrate is toxic and corrosive. Handle with extreme care.

  • High-temperature reactions should be conducted with appropriate shielding and temperature control.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

ProblemPossible CauseSolution
Low yield in synthesisIncomplete reaction; side reactions.Monitor reaction closely by TLC; optimize reaction time and temperature; ensure purity of starting materials.
Difficulty in purificationCo-eluting impurities.Adjust the polarity of the eluent system for column chromatography; consider recrystallization.
No reaction in rearrangementInsufficient temperature.Use a higher boiling point solvent; ensure accurate temperature monitoring.
Incomplete reduction to pyrroleCatalyst poisoning; insufficient hydrogen pressure.Use fresh catalyst; increase hydrogen pressure; ensure the system is properly sealed.

Conclusion

Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate is a powerful and versatile synthetic intermediate that provides access to a wide range of important heterocyclic compounds. The protocols and insights provided in this guide are intended to facilitate its use in the synthesis of novel molecular entities for applications in medicinal chemistry, agrochemicals, and materials science. The modularity of the reactions starting from this synthon allows for the generation of diverse libraries of compounds for biological screening and structure-activity relationship studies.

References

  • One-Pot Preparation of 3-Arylisoxazole-4,5-dicarboxylates from Benzylic Chlorides via Aldehydes, Oximes, and Nitrile N-Oxides with Acetylenedicarboxylates. ResearchGate. [Link]

  • Synthesis of pyrazoles. Organic Chemistry Portal. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

Method

Hydrolysis of "Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate" to dicarboxylic acid

Efficient Synthesis and Saponification of Dimethyl 3-Benzoylisoxazole-4,5-dicarboxylate to its Dicarboxylic Acid Abstract This comprehensive guide details the synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate an...

Author: BenchChem Technical Support Team. Date: February 2026

Efficient Synthesis and Saponification of Dimethyl 3-Benzoylisoxazole-4,5-dicarboxylate to its Dicarboxylic Acid

Abstract

This comprehensive guide details the synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate and its subsequent hydrolysis to the corresponding 3-benzoylisoxazole-4,5-dicarboxylic acid. Isoxazole dicarboxylic acids are valuable synthons in medicinal chemistry and drug development, serving as key intermediates for a variety of pharmacologically active molecules. This document provides a robust, two-stage protocol, beginning with the synthesis of the diester via a 1,3-dipolar cycloaddition, followed by a detailed procedure for its complete saponification. The causality behind experimental choices, potential challenges, and self-validating system checks are thoroughly discussed to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Significance of Isoxazole Dicarboxylic Acids

Isoxazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The incorporation of carboxylic acid functionalities at the 4- and 5-positions of the isoxazole ring provides crucial handles for further molecular elaboration, enabling the synthesis of complex derivatives and the exploration of novel chemical space in drug discovery programs. The target molecule, 3-benzoylisoxazole-4,5-dicarboxylic acid, is a versatile intermediate for creating libraries of compounds for high-throughput screening.

This application note provides a reliable method for the preparation of this key dicarboxylic acid, addressing both the synthesis of the precursor diester and its subsequent hydrolysis. The protocols are designed to be accessible to researchers with a solid background in organic synthesis.

Synthesis of Dimethyl 3-Benzoylisoxazole-4,5-dicarboxylate

The synthesis of the target diester is efficiently achieved through a 1,3-dipolar cycloaddition reaction. This powerful ring-forming reaction involves the addition of a nitrile oxide to a dipolarophile, in this case, dimethyl acetylenedicarboxylate (DMAD).[2] The requisite benzoylformonitrile oxide is generated in situ from the corresponding benzoylformaldoxime.

Proposed Reaction Pathway

Synthesis_of_Dimethyl_3-benzoylisoxazole-4,5-dicarboxylate cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Benzoylformaldoxime Benzoylformaldoxime NitrileOxide Benzoylformonitrile Oxide (in situ) Benzoylformaldoxime->NitrileOxide  [Oxidant] (e.g., NCS/Pyridine) DMAD Dimethyl Acetylenedicarboxylate (DMAD) Cycloaddition [3+2] Cycloaddition DMAD->Cycloaddition NitrileOxide->Cycloaddition Diester Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate Cycloaddition->Diester Hydrolysis_Reaction cluster_start Starting Material cluster_reaction Reaction cluster_product Product Diester Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate Hydrolysis Saponification Diester->Hydrolysis 1. NaOH (aq), MeOH 2. Heat (optional) Acidification Acidification Hydrolysis->Acidification Intermediate Salt DicarboxylicAcid 3-Benzoylisoxazole-4,5-dicarboxylic acid Acidification->DicarboxylicAcid HCl (aq)

Sources

Application

Application Notes and Protocols: Derivatization of the Benzoyl Group in Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

Abstract This comprehensive guide provides detailed application notes and protocols for the chemical derivatization of the benzoyl group in Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. This key heterocyclic building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the chemical derivatization of the benzoyl group in Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. This key heterocyclic building block holds significant potential in medicinal chemistry and materials science. The strategic modification of its benzoyl moiety allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel molecular entities. This document outlines four principal transformation pathways: reduction to a secondary alcohol, complete reduction to a methylene bridge, nucleophilic addition of a Grignard reagent to form a tertiary alcohol, and olefination via the Wittig reaction. Each section includes a discussion of the underlying chemical principles, step-by-step experimental protocols, and expert insights into reaction optimization and potential challenges.

Introduction: Strategic Importance of the Benzoyl Moiety

Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate is a versatile scaffold in organic synthesis. The isoxazole core is a recognized pharmacophore present in numerous bioactive compounds.[1][2] The benzoyl group, in particular, offers a prime site for chemical modification. Its carbonyl group can be transformed into a variety of other functional groups, and the appended phenyl ring can be further functionalized. These modifications can profoundly influence the molecule's steric and electronic properties, thereby modulating its biological activity or material characteristics. This guide focuses on transformations of the exocyclic benzoyl ketone, a key handle for introducing molecular diversity.

Derivatization Strategies: An Overview

The derivatization of the benzoyl group can be broadly categorized into several key reaction types. This guide will focus on the following high-impact transformations:

  • Reduction of the Carbonyl Group:

    • To a secondary alcohol (carbinol).

    • To a methylene group (CH₂).

  • Nucleophilic Addition to the Carbonyl Carbon:

    • Grignard reaction for C-C bond formation and generation of a tertiary alcohol.

  • Olefination of the Carbonyl Group:

    • Wittig reaction to form a carbon-carbon double bond.

These selected pathways provide access to a diverse range of derivatives, as illustrated in the workflow diagram below.

Derivatization_Workflow Start Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate Reduction_Alcohol Reduction to Secondary Alcohol Start->Reduction_Alcohol NaBH4, EtOH Reduction_Methylene Reduction to Methylene Start->Reduction_Methylene H2, Pd/C Grignard Grignard Addition Start->Grignard 1. R-MgX 2. H3O+ Wittig Wittig Olefination Start->Wittig Ph3P=CHR Product_Alcohol Dimethyl 3-(hydroxy(phenyl)methyl)isoxazole-4,5-dicarboxylate Reduction_Alcohol->Product_Alcohol Product_Methylene Dimethyl 3-benzylisoxazole-4,5-dicarboxylate Reduction_Methylene->Product_Methylene Product_Tertiary_Alcohol Dimethyl 3-(1-hydroxy-1-phenylethyl)isoxazole-4,5-dicarboxylate (Example with MeMgBr) Grignard->Product_Tertiary_Alcohol Product_Alkene Dimethyl 3-(1-phenylvinyl)isoxazole-4,5-dicarboxylate (Example with Methylidenephosphorane) Wittig->Product_Alkene

Caption: Overview of Benzoyl Group Derivatization Pathways.

Protocols and Methodologies

Reduction of the Benzoyl Ketone to a Secondary Alcohol

The reduction of the benzoyl ketone to a secondary alcohol is a fundamental transformation that introduces a hydroxyl group and a chiral center. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, as it typically does not reduce the ester groups present in the molecule.[3][4]

Protocol 3.1.1: Sodium Borohydride Reduction

  • Reaction Setup: In a round-bottom flask, dissolve Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate (1.0 eq) in ethanol (EtOH) or methanol (MeOH) to a concentration of 0.1 M. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.[5]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the effervescence ceases. Reduce the solvent volume in vacuo.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield Dimethyl 3-(hydroxy(phenyl)methyl)isoxazole-4,5-dicarboxylate.

ParameterConditionRationale
Reducing Agent Sodium Borohydride (NaBH₄)Mild and selective for ketones over esters.[4]
Solvent Ethanol or MethanolProtic solvent required for the reaction mechanism.[3]
Temperature 0 °C to Room TemperatureControls the reaction rate and minimizes side reactions.
Stoichiometry 1.5 eq NaBH₄A slight excess ensures complete conversion.
Complete Reduction of the Benzoyl Group to a Methylene Bridge

For the complete reduction of the carbonyl to a methylene group (a deoxygenation reaction), catalytic hydrogenation is a highly effective method for aryl alkyl ketones.[6][7][8] This transformation is particularly useful for removing the polarity of the carbonyl group and introducing conformational flexibility.

Protocol 3.2.1: Catalytic Hydrogenation

  • Reaction Setup: To a hydrogenation flask, add Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate (1.0 eq) and a catalytic amount of 10% Palladium on Carbon (Pd/C) (5-10 mol %). Add a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Pressurize the vessel with H₂ (typically 1-3 atm, or use a balloon) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or by the cessation of hydrogen uptake. The reaction time can vary from a few hours to overnight.

  • Work-up: Carefully vent the hydrogen gas and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. If necessary, purify the crude product by flash column chromatography to afford Dimethyl 3-benzylisoxazole-4,5-dicarboxylate.

ParameterConditionRationale
Catalyst 10% Palladium on Carbon (Pd/C)Standard catalyst for the hydrogenolysis of benzylic carbonyls.[6][9]
Hydrogen Source H₂ gas (1-3 atm or balloon)The reductant in the catalytic cycle.
Solvent Ethanol or Ethyl AcetateInert solvent that solubilizes the substrate.
Key Consideration The isoxazole N-O bond can be susceptible to hydrogenolysis under harsh conditions. Mild conditions are recommended.[10]
Nucleophilic Addition via Grignard Reaction

The Grignard reaction allows for the formation of a new carbon-carbon bond at the carbonyl carbon, yielding a tertiary alcohol. This is a powerful method for introducing alkyl or aryl substituents. A study on the regioselective addition of Grignard reagents to isoxazole-4,5-dicarboxylate esters suggests that the reaction should proceed selectively at the benzoyl carbonyl.[11]

Grignard_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Ketone Benzoyl Group (C=O) Alkoxide Tertiary Alkoxide Intermediate Ketone->Alkoxide R⁻ attacks C=O Grignard R-MgX Alkoxide_p Tertiary Alkoxide Intermediate Alcohol Tertiary Alcohol Alkoxide_p->Alcohol Protonation Acid H₃O⁺

Caption: General Mechanism for Grignard Reaction.

Protocol 3.3.1: Grignard Reagent Addition

  • Reaction Setup: In an oven-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath).

  • Reagent Addition: Add the Grignard reagent (e.g., methylmagnesium bromide, MeMgBr, 1.2 eq) dropwise via syringe. Maintain the temperature at -78 °C during the addition.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction: Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to yield the corresponding tertiary alcohol derivative.

ParameterConditionRationale
Reagent Grignard Reagent (R-MgX)A strong nucleophile and base; requires anhydrous conditions.[12]
Solvent Anhydrous Tetrahydrofuran (THF)Ethereal solvent is required for Grignard reagent stability.
Temperature -78 °CLow temperature is crucial to prevent side reactions, such as addition to the ester carbonyls.[11]
Quenching Agent Saturated aq. NH₄ClMildly acidic workup to protonate the alkoxide without causing degradation.
Olefination via the Wittig Reaction

The Wittig reaction is a premier method for converting ketones into alkenes.[13][14] It involves the reaction of the benzoyl carbonyl with a phosphorus ylide (a Wittig reagent), forming a new C=C double bond with high regioselectivity.[15]

Protocol 3.4.1: Wittig Olefination

  • Ylide Preparation (if not commercially available):

    • In an oven-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq) dropwise.

    • Stir the resulting mixture at room temperature for 1-2 hours to form the ylide (a color change is often observed).

  • Reaction with Ketone:

    • Cool the ylide solution to -78 °C.

    • In a separate flask, dissolve Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate (1.0 eq) in anhydrous THF and add this solution dropwise to the cold ylide solution.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor by TLC.

  • Work-up: Quench the reaction with water. Extract the product with diethyl ether (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate. The major byproduct is triphenylphosphine oxide, which can often be removed by crystallization or column chromatography on silica gel to yield the desired alkene derivative.

ParameterConditionRationale
Reagent Phosphorus Ylide (Ph₃P=CHR)The key nucleophile for the olefination reaction.[14]
Base for Ylide n-BuLi, NaH, or similarStrong base required to deprotonate the phosphonium salt.
Solvent Anhydrous Tetrahydrofuran (THF)Standard solvent for Wittig reactions.
Key Consideration The stability of the ylide influences the stereoselectivity of the resulting alkene (E/Z). Non-stabilized ylides often favor the Z-alkene.[13]

Conclusion

The protocols detailed in this application note provide a robust framework for the derivatization of the benzoyl group in Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. These methods—reduction, Grignard addition, and Wittig olefination—offer reliable and versatile routes to a wide array of novel isoxazole derivatives. For researchers in drug discovery and materials science, these transformations are essential tools for fine-tuning molecular properties and exploring new chemical space. Careful execution of these protocols, coupled with diligent reaction monitoring and purification, will enable the successful synthesis of diverse compound libraries based on this valuable heterocyclic core.

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Method

Harnessing the Potential of Dimethyl 3-Benzoylisoxazole-4,5-dicarboxylate for Drug Discovery: A Guide for Researchers

The isoxazole nucleus is a cornerstone in medicinal chemistry, gracing the structures of numerous clinically approved drugs and serving as a versatile scaffold in the quest for novel therapeutic agents.[1][2] Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole nucleus is a cornerstone in medicinal chemistry, gracing the structures of numerous clinically approved drugs and serving as a versatile scaffold in the quest for novel therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design. This guide delves into the burgeoning potential of a specific, highly functionalized isoxazole scaffold: Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate . We will explore its synthetic viability, outline strategic pathways for library generation, and provide detailed protocols for its evaluation in key therapeutic areas, empowering researchers to unlock its full drug discovery potential.

The Strategic Advantage of the Dimethyl 3-Benzoylisoxazole-4,5-dicarboxylate Scaffold

The Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate core offers a unique combination of features that make it an attractive starting point for drug discovery campaigns:

  • Multi-Point Diversity: The scaffold presents three distinct points for chemical modification: the benzoyl ring at the 3-position and the two methyl ester groups at the 4- and 5-positions. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

  • Three-Dimensional Architecture: The arrangement of the benzoyl and dicarboxylate groups around the central isoxazole ring provides a defined three-dimensional geometry, which can be exploited for specific and high-affinity interactions with biological targets.

  • Synthetic Tractability: As will be detailed, the synthesis of this scaffold is achievable through established and robust chemical transformations, making it accessible for library synthesis.

  • Proven Bioactivity of the Isoxazole Core: The isoxazole moiety is a well-established pharmacophore, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] This inherent bioactivity provides a strong foundation for the development of potent drug candidates.

Synthesis of the Core Scaffold and Derivative Library

The synthesis of the Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate scaffold can be efficiently achieved through a 1,3-dipolar cycloaddition reaction. This powerful transformation involves the reaction of a nitrile oxide with a dipolarophile.

Proposed Synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

A plausible and efficient route involves the in situ generation of a benzoyl-substituted nitrile oxide from a corresponding α-halo oxime, which then undergoes a cycloaddition with dimethyl acetylenedicarboxylate (DMAD).

G cluster_0 Step 1: Formation of Benzoyl Nitrile Oxide (in situ) cluster_1 Step 2: 1,3-Dipolar Cycloaddition Benzoyl_halo_oxime Benzoyl α-halo oxime Base Base (e.g., Triethylamine) Benzoyl_halo_oxime->Base Elimination Nitrile_Oxide Benzoyl Nitrile Oxide (intermediate) Base->Nitrile_Oxide DMAD Dimethyl Acetylenedicarboxylate (DMAD) Nitrile_Oxide->DMAD Cycloaddition Target_Scaffold Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate DMAD->Target_Scaffold

Protocol 1: Synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

  • Starting Material Preparation: Synthesize the benzoyl α-halo oxime (e.g., α-chloro-α-(hydroxyimino)acetophenone) from the corresponding acetophenone.

  • Reaction Setup: In a round-bottom flask, dissolve the benzoyl α-halo oxime (1 equivalent) and dimethyl acetylenedicarboxylate (DMAD, 1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Nitrile Oxide Generation and Cycloaddition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a non-nucleophilic base, such as triethylamine (1.5 equivalents), in the same solvent dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate.

Library Synthesis: Exploring Chemical Space

The true power of this scaffold lies in its potential for generating a diverse library of compounds. The following diagram illustrates a strategic approach to library synthesis.

G cluster_0 R1 Modifications (Benzoyl Ring) cluster_1 R2/R3 Modifications (Carboxylate Groups) Core Dimethyl 3-benzoylisoxazole- 4,5-dicarboxylate R1_1 Electron-donating groups (e.g., -OCH3, -CH3) Core->R1_1 Varying Benzoyl α-halo oxime R1_2 Electron-withdrawing groups (e.g., -Cl, -NO2, -CF3) Core->R1_2 Varying Benzoyl α-halo oxime R1_3 Heterocyclic rings Core->R1_3 Varying Benzoyl α-halo oxime R2_1 Hydrolysis to Diacid Core->R2_1 Post-cycloaddition modifications R2_2 Amidation (Primary & Secondary Amines) Core->R2_2 Post-cycloaddition modifications R2_3 Reduction to Diol Core->R2_3 Post-cycloaddition modifications

Protocol 2: Representative Library Synthesis - Amidation of the Dicarboxylate

  • Hydrolysis (Optional): To generate a diacid intermediate, the dimethyl ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).

  • Amide Coupling: To a solution of the diacid (1 equivalent) in a suitable solvent like DMF, add a coupling agent such as HATU (2.2 equivalents) and a base like DIPEA (4 equivalents).

  • Amine Addition: Add the desired primary or secondary amine (2.5 equivalents) and stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification: Perform an aqueous work-up and purify the resulting diamide by column chromatography or preparative HPLC.

Biological Evaluation: Protocols for Screening

Based on the known biological activities of isoxazoles, the primary therapeutic areas for screening derivatives of this scaffold are oncology and inflammatory diseases.

Anticancer Activity Screening

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Table 1: Representative Anticancer Screening Data (Hypothetical)

CompoundR1 (Benzoyl)R2/R3 (Carboxylate)MCF-7 IC50 (µM)HT-29 IC50 (µM)
Core H-COOCH3>100>100
A1 4-Cl-COOCH315.225.8
A2 4-OCH3-COOCH355.778.1
B1 H-CONHCH2Ph8.912.4
B2 4-Cl-CONHCH2Ph1.22.5
Anti-inflammatory Activity Screening

Protocol 4: In Vitro Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells and determine the IC50 values.

Protocol 5: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Rat Paw Edema

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 50 mg/kg) one hour before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for the Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate scaffold is still emerging, we can extrapolate from related isoxazole series to guide initial library design.

  • Benzoyl Ring (R1): The electronic nature and position of substituents on the benzoyl ring are likely to significantly impact activity. In many kinase inhibitor scaffolds, for instance, specific substitution patterns are crucial for binding to the ATP pocket. It is plausible that electron-withdrawing groups could enhance activity by modulating the electronic properties of the benzoyl carbonyl.

  • Carboxylate Groups (R2/R3): Conversion of the esters to amides introduces hydrogen bond donors and acceptors, which can lead to improved interactions with biological targets. The nature of the amine used for amidation will influence lipophilicity and steric bulk, providing a means to fine-tune the compound's properties. For example, in some series of 4,5-diarylisoxazol-3-carboxylic acids, the carboxylic acid moiety is crucial for their anti-inflammatory activity as leukotriene biosynthesis inhibitors.[4]

Conclusion and Future Directions

The Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate scaffold represents a promising and largely unexplored area for the discovery of new drug candidates. Its synthetic accessibility and the potential for multi-point diversification make it an ideal starting point for the generation of compound libraries with diverse chemical and physical properties. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of derivatives of this scaffold. Future work should focus on the systematic exploration of the chemical space around this core, with a particular emphasis on elucidating detailed structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile isoxazole scaffold.

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  • Ioniţă, G., et al. (2021). Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. Molecules, 26(11), 3185.
  • DeLapp, N. W., et al. (2000). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry, 43(15), 2883-2893.
  • Zhang, Y., et al. (2024). Synthesis and biological evaluation of 4-phenyl-5-quinolinyl substituted isoxazole analogues as potent cytotoxic and tubulin polymerization inhibitors against ESCC. European Journal of Medicinal Chemistry, 279, 116611.
  • Żarowska, B., et al. (2021). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 26(21), 6485.

Sources

Application

Application Notes and Protocols for Screening "Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate" for Anticancer Activity

Introduction: The Rationale for Investigating a Novel Isoxazole Derivative The landscape of anticancer drug discovery is continually evolving, with a persistent need for novel chemical entities that exhibit high efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating a Novel Isoxazole Derivative

The landscape of anticancer drug discovery is continually evolving, with a persistent need for novel chemical entities that exhibit high efficacy and selectivity against tumor cells. Heterocyclic compounds, particularly those containing the isoxazole scaffold, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Isoxazole derivatives have been reported to act as anticancer agents through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[1][2] This established potential of the isoxazole core provides a strong rationale for the synthesis and evaluation of new analogs.

"Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate" is a novel compound featuring a unique substitution pattern on the isoxazole ring. The presence of the benzoyl group at the 3-position and dicarboxylate esters at the 4- and 5-positions presents an intriguing molecular architecture that has not been extensively studied for its anticancer properties. This application note provides a comprehensive, step-by-step guide for the initial in vitro and subsequent in vivo screening of this compound to determine its potential as a new anticancer therapeutic agent. The protocols outlined herein are designed to be self-validating and provide a clear path from initial cytotoxicity screening to preliminary mechanistic studies.

Phase 1: Initial In Vitro Cytotoxicity Screening

The first critical step in evaluating any potential anticancer compound is to determine its cytotoxic effects against a panel of human cancer cell lines. This initial screening will establish the compound's potency and selectivity.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol 1: MTT Assay for Cell Viability
  • Cell Culture and Plating:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a normal cell line like HEK293 [human embryonic kidney] for selectivity) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of "Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate" in sterile DMSO.

    • Perform serial dilutions of the stock solution in culture media to obtain final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old media from the 96-well plates and add 100 µL of the media containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Shake the plates for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, should be determined by plotting a dose-response curve. A potent compound will have a low IC50 value. Selectivity can be assessed by comparing the IC50 values in cancer cell lines to that in the normal cell line.

Phase 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic potential of "Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate" is established, the next logical step is to investigate the mechanism by which it induces cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anticancer agents.

Workflow for Mechanistic Studies

G cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Mechanism of Action MTT MTT Assay (Determine IC50) Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis If IC50 is promising CellCycle Cell Cycle Analysis (PI Staining) MTT->CellCycle If IC50 is promising Caspase Caspase Activity Assay Apoptosis->Caspase If apoptosis is detected Western Western Blot (Apoptotic Markers) Caspase->Western Confirm pathway

Caption: Workflow for anticancer screening of a novel compound.

Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of dead cells. This allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.[6][7]

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with "Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate" at its IC50 and 2x IC50 concentrations for 24 hours.

  • Staining:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC-Annexin V is typically detected in the FL1 channel and PI in the FL2 channel.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis by PI Staining

Principle: Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content.[9] This allows for the analysis of the cell cycle phases (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation:

    • Treat cells as described in the apoptosis assay.

    • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[10]

  • Staining:

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).[11]

    • Incubate for 30 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer, measuring the fluorescence in the linear scale.

Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) compared to the control suggests that the compound interferes with cell cycle progression at that checkpoint.

Protocol 4: Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal.

  • Cell Treatment:

    • Seed cells in a white-walled 96-well plate and treat with the compound at various concentrations for different time points (e.g., 6, 12, 24 hours).

  • Assay Procedure:

    • Add the Caspase-Glo® 3/7 Reagent directly to the wells.

    • Mix and incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate reader.

Data Interpretation: An increase in luminescence compared to the control indicates the activation of caspase-3 and/or -7, confirming an apoptotic mechanism.

Protocol 5: Western Blot Analysis of Apoptotic Markers

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. Key markers of apoptosis that can be analyzed include the cleavage of PARP (poly (ADP-ribose) polymerase) and the activation (cleavage) of caspases.

  • Protein Extraction and Quantification:

    • Treat cells with the compound, lyse the cells, and extract the total protein.

    • Quantify the protein concentration using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Interpretation: The appearance of bands corresponding to the cleaved forms of caspase-3 and PARP in treated cells confirms the induction of apoptosis.

Phase 3: Preliminary In Vivo Efficacy Studies

If "Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate" demonstrates significant and selective in vitro anticancer activity, the next step is to evaluate its efficacy in a preclinical in vivo model.

Principle of Xenograft Models

Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard method for evaluating the efficacy of new anticancer agents.

Protocol 6: Subcutaneous Xenograft Model
  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of athymic nude mice.

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer "Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate" (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses. The control group receives the vehicle alone.

  • Efficacy Evaluation:

    • Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Data Analysis and Interpretation

The primary endpoint is tumor growth inhibition. This can be calculated as the percentage of tumor growth inhibition (%TGI). A significant reduction in tumor volume in the treated group compared to the control group indicates in vivo efficacy.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Cytotoxicity Data for Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Adenocarcinoma5.2 ± 0.8
A549Lung Carcinoma8.9 ± 1.2
HCT116Colon Carcinoma3.5 ± 0.5
HEK293Normal Kidney> 50

Conclusion

This application note provides a structured and comprehensive framework for the initial screening of the novel compound "Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate" for anticancer activity. By following these detailed protocols, researchers can systematically evaluate its cytotoxic potential, elucidate its mechanism of action, and assess its preliminary in vivo efficacy. The insights gained from these studies will be crucial in determining the potential of this and other novel isoxazole derivatives as future cancer therapeutics.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. Retrieved January 22, 2026, from [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved January 22, 2026, from [Link]

  • Apoptosis Protocols. (n.d.). USF Health - University of South Florida. Retrieved January 22, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 22, 2026, from [Link]

  • Arya, G. C., Khalid, M., Mehla, S., & Jakhmola, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-27. [Link]

  • Propidium Iodide Cell Cycle Staining Protocol. (n.d.). University of Cambridge. Retrieved January 22, 2026, from [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. Retrieved January 22, 2026, from [Link]

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Method

Application Notes and Protocols for Antimicrobial Assays of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Isoxazole Scaffolds in Antimicrobial Drug Discovery The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Isoxazole Scaffolds in Antimicrobial Drug Discovery

The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The unique electronic and structural characteristics of the isoxazole moiety allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4][5] Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate represents a novel synthetic compound within this class. Its antimicrobial potential remains to be elucidated.

These application notes provide a comprehensive guide for the initial antimicrobial screening and evaluation of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. The protocols are designed to be robust and self-validating, providing researchers with a clear path from preliminary screening to more detailed mechanistic insights. We will emphasize the rationale behind experimental choices, ensuring a deep understanding of the data generated.

Part 1: Preliminary Antimicrobial Screening - Assessing the Spectrum of Activity

The initial phase of screening aims to determine if Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate possesses any antimicrobial activity and, if so, against which types of microorganisms. A panel of clinically relevant and standard laboratory strains of bacteria and fungi should be selected.

Recommended Test Organisms:

  • Gram-positive Bacteria:

    • Staphylococcus aureus (e.g., ATCC 25923)

    • Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative Bacteria:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi (Yeast):

    • Candida albicans (e.g., ATCC 10231)

  • Fungi (Mold):

    • Aspergillus niger (e.g., ATCC 16404)

Protocol 1.1: Agar Disk Diffusion Assay

The agar disk diffusion method is a widely used preliminary test for antimicrobial activity.[6] It is a qualitative or semi-quantitative method that provides a quick visual assessment of the compound's ability to inhibit microbial growth.

Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar. If the compound is effective in inhibiting the growth of the microorganism, a clear zone of inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Materials:

  • Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Micropipettes and sterile tips

  • Bacterial and fungal cultures

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Incubator

  • Calipers or ruler

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the adjusted inoculum suspension.

    • Rotate the swab several times against the inside of the tube above the fluid level to remove excess inoculum.

    • Streak the swab evenly over the entire surface of the MHA or SDA plate in three different directions to ensure uniform growth.

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Application of Test Compound:

    • Prepare a stock solution of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate in a suitable solvent (e.g., DMSO). Ensure the solvent has no antimicrobial activity at the concentration used.

    • Aseptically apply a known amount of the test compound solution (e.g., 10 µL of a 1 mg/mL solution) to a sterile filter paper disk.

    • Allow the solvent to evaporate completely in a sterile environment.

  • Disk Placement and Incubation:

    • Using sterile forceps, place the impregnated disk onto the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

    • Place a positive control disk (e.g., a standard antibiotic like Gentamicin for bacteria or Fluconazole for fungi) and a negative control disk (impregnated with the solvent only) on the same plate.

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

  • Data Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters (mm), including the diameter of the disk.

    • Record the results and compare the zone of inhibition of the test compound with the positive and negative controls.

Illustrative Data Presentation:

Test Organism Compound Concentration on Disk Zone of Inhibition (mm) Interpretation
S. aureus ATCC 2592310 µg15Moderate Activity
E. coli ATCC 2592210 µg0No Activity
C. albicans ATCC 1023110 µg12Slight Activity
Gentamicin (10 µg)10 µg22Susceptible
Solvent Control (DMSO)N/A0No Inhibition

Part 2: Quantitative Antimicrobial Assays - Determining Potency

Following a positive result in the preliminary screening, the next logical step is to quantify the antimicrobial activity of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC).

Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent.[6] It provides a quantitative measure of the compound's potency.

Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are observed for visible microbial growth. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Materials:

  • Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate stock solution

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal inocula prepared as in Protocol 1.1 and then diluted

  • Multichannel micropipettes and sterile tips

  • Plate reader (optional, for spectrophotometric reading)

  • Resazurin dye (optional, for viability assessment)

Procedure:

  • Preparation of Compound Dilutions:

    • Add 50 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculation:

    • Prepare a diluted inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

    • Add 50 µL of the diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, add a viability indicator like resazurin and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.[6]

    • A plate reader can also be used to measure the optical density (OD) at 600 nm. The MIC is the concentration that shows a significant reduction in OD compared to the growth control.

Illustrative MIC Data:

Test Organism MIC (µg/mL)
S. aureus ATCC 2592332
B. subtilis ATCC 663316
E. coli ATCC 25922>128
P. aeruginosa ATCC 27853>128
C. albicans ATCC 1023164
Protocol 2.2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium or fungus. This assay helps to determine whether the compound is bacteriostatic/fungistatic (inhibits growth) or bactericidal/fungicidal (kills the organism).

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate (MHA for bacteria, SDA for fungi).

  • Incubate the plates under the same conditions as the initial MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.

Part 3: Exploring the Mechanism of Action

Understanding how a novel compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. For isoxazole derivatives, a potential mechanism of action is the inhibition of essential bacterial enzymes, such as DNA topoisomerases.[7]

Workflow for Investigating Mechanism of Action

G cluster_0 Initial Screening & Potency cluster_1 Mechanism of Action Studies cluster_2 Validation & Further Development A Agar Disk Diffusion B Broth Microdilution (MIC) A->B C MBC/MFC Determination B->C D Macromolecular Synthesis Assays (DNA, RNA, Protein, Cell Wall) C->D If potent activity observed E Membrane Integrity Assays (e.g., Propidium Iodide Staining) C->E F Enzyme Inhibition Assays (e.g., DNA Topoisomerase Assay) D->F If specific pathway inhibited G Time-Kill Kinetics E->G F->G H In vivo Efficacy Studies G->H

Caption: Workflow for antimicrobial evaluation of a novel compound.

Protocol 3.1: DNA Topoisomerase Inhibition Assay (Illustrative)

Given that some isoxazole derivatives have been shown to target DNA topoisomerase, this is a logical starting point for mechanistic studies.[7]

Principle: This assay measures the ability of the test compound to inhibit the relaxation of supercoiled plasmid DNA by DNA gyrase (a type II topoisomerase). The different topological forms of DNA (supercoiled, relaxed, and linear) can be separated by agarose gel electrophoresis.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • DNA gyrase enzyme

  • Assay buffer

  • ATP

  • Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

  • Positive control inhibitor (e.g., Ciprofloxacin)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate or the positive control.

  • Enzyme Addition: Add DNA gyrase to the reaction mixtures. Include a control with no enzyme and a control with enzyme but no inhibitor.

  • Initiation and Incubation: Add ATP to initiate the reaction. Incubate at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis in TAE buffer until the different DNA forms are adequately separated.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

Interpretation:

  • No enzyme control: A single band corresponding to supercoiled DNA.

  • Enzyme, no inhibitor control: A band corresponding to relaxed DNA.

  • Effective inhibitor: A dose-dependent decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Conclusion and Future Directions

These application notes provide a foundational framework for the antimicrobial evaluation of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. The systematic progression from initial screening to quantitative assessment and preliminary mechanistic studies will generate a comprehensive profile of the compound's antimicrobial properties. Positive findings from these assays would warrant further investigation, including time-kill kinetic studies, resistance development potential, and in vivo efficacy in animal models of infection. The exploration of novel chemical entities like Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate is a critical endeavor in the ongoing search for new and effective antimicrobial agents.

References

  • Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society. Retrieved from [Link]

  • Aarjane, M., et al. (2020). Synthesis and biological evaluation of novel isoxazole derivatives from acridone. Archiv der Pharmazie, 354(1), e2000261. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]

  • Nagaraju, G., et al. (2022). Green Synthesis of Newer Isoxazole Derivatives and Their Biological Evaluation. International Journal of Biology, Pharmacy and Allied Sciences, 11(6), 2622-2633. Retrieved from [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). AZoLifeSciences. Retrieved from [Link]

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2025). Journal of the Indian Chemical Society. Retrieved from [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2018). MDPI. Retrieved from [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). International Journal of Research and Review. Retrieved from [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2021). Frontiers in Microbiology. Retrieved from [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Scilit. Retrieved from [Link]

  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. (2018). Molecules. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2025). Journal of the Indian Chemical Society. Retrieved from [Link]

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Application

Application Notes and Protocols: Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate in Materials Science

Disclaimer: The following application notes and protocols are a prospective guide to the potential uses of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate in materials science. As of the latest literature review, this spec...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following application notes and protocols are a prospective guide to the potential uses of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate in materials science. As of the latest literature review, this specific molecule is not extensively documented. The proposed applications and methodologies are therefore extrapolated from established principles and the known functionalities of its constituent chemical motifs: the isoxazole core, the dicarboxylate groups, and the benzoyl substituent. These protocols are intended for experienced researchers and should be adapted and optimized based on experimental outcomes.

Introduction to Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate is a multifaceted heterocyclic compound.[1] Its structural features suggest significant potential as a building block in advanced materials. The isoxazole ring provides a stable, electron-rich aromatic system.[2] The dimethyl dicarboxylate groups at the 4 and 5 positions offer reactive sites for polymerization and for creating coordination complexes. The benzoyl group at the 3-position introduces a bulky, chromophoric moiety that can influence the material's thermal, mechanical, and photophysical properties.

This document outlines three prospective applications for this molecule: as a monomer for high-performance polymers, as a linker for novel metal-organic frameworks (MOFs), and as a component in photofunctional materials.

Application I: Monomer for High-Performance Polyamides

Scientific Rationale

The dicarboxylate functionality of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate makes it a prime candidate for step-growth polymerization.[3] By converting the methyl esters to carboxylic acids, the resulting diacid can be reacted with a diamine to form a polyamide. The incorporation of the benzoyl-substituted isoxazole ring into the polymer backbone is hypothesized to impart high thermal stability, rigidity, and potentially unique solubility characteristics due to the bulky side group. Such polymers could find applications in specialty engineering plastics or high-temperature coatings.

Experimental Workflow: Synthesis of an Isoxazole-Containing Polyamide

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Polymerization cluster_2 Step 3: Characterization A Dimethyl 3-benzoylisoxazole- 4,5-dicarboxylate B 3-Benzoylisoxazole-4,5-dicarboxylic acid A->B  LiOH, THF/H2O  HCl (aq) C 3-Benzoylisoxazole-4,5-dicarboxylic acid E Isoxazole-containing Polyamide C->E  Phosphorylation Polycondensation  (e.g., Yamazaki-Higashi method) D Diamine (e.g., 4,4'-oxydianiline) D->E  Phosphorylation Polycondensation  (e.g., Yamazaki-Higashi method) F Polyamide Product G Structural & Thermal Analysis (FTIR, NMR, TGA, DSC) F->G

Caption: Workflow for the synthesis and characterization of an isoxazole-containing polyamide.

Detailed Protocol: Synthesis of Poly(4,4'-oxydianiline 3-benzoylisoxazole-4,5-dicarboxamide)

Part 1: Hydrolysis of the Dimethyl Ester

  • Reactant Preparation: In a round-bottom flask, dissolve Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Saponification: Add lithium hydroxide (LiOH, 2.5 equivalents) to the solution. Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Acidification: Once the starting material is consumed, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with 2M hydrochloric acid (HCl).

  • Isolation: The resulting precipitate, 3-benzoylisoxazole-4,5-dicarboxylic acid, is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum.

  • Validation: Confirm the structure of the diacid using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Part 2: Polycondensation

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the synthesized 3-benzoylisoxazole-4,5-dicarboxylic acid (1 equivalent), 4,4'-oxydianiline (1 equivalent), and triphenyl phosphite (2.2 equivalents).

  • Solvent Addition: Add a solution of calcium chloride (0.1 g per 10 mL of solvent) in N-methyl-2-pyrrolidone (NMP) and pyridine to the flask. The final monomer concentration should be around 10-15 wt%.

  • Polymerization Reaction: Heat the reaction mixture to 100-110 °C and stir for 3-6 hours under a gentle stream of nitrogen. The viscosity of the solution will increase as the polymer forms.

  • Precipitation and Purification: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring. The fibrous polyamide will precipitate.

  • Washing and Drying: Collect the polymer by filtration. Wash it thoroughly with hot methanol and then water to remove residual salts and solvents. Dry the final polyamide product in a vacuum oven at 80 °C for 24 hours.

Data Presentation: Expected Properties
PropertyExpected Value/CharacteristicAnalytical Method
Inherent Viscosity0.5 - 1.5 dL/gUbbelohde Viscometer
Glass Transition Temp. (Tg)> 200 °CDSC
5% Weight Loss Temp. (TGA)> 400 °CTGA
SolubilitySoluble in aprotic polar solvents (e.g., NMP, DMAc)Solubility Tests

Application II: Linker for Luminescent Metal-Organic Frameworks (MOFs)

Scientific Rationale

The dicarboxylate functionality is a classic feature of organic linkers used in the synthesis of Metal-Organic Frameworks (MOFs).[4][5] The isoxazole core and the benzoyl group provide a rigid and electronically conjugated system that can act as an antenna, absorbing light and transferring the energy to a coordinated metal center (e.g., a lanthanide ion like Eu³⁺ or Tb³⁺), resulting in characteristic luminescence.[5] Such luminescent MOFs have applications in chemical sensing, bio-imaging, and solid-state lighting.

Experimental Workflow: Hydrothermal Synthesis of an Isoxazole-Based MOF

G cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Hydrothermal Synthesis cluster_2 Step 3: Characterization A 3-Benzoylisoxazole- 4,5-dicarboxylic acid D Reactant Mixture B Metal Salt (e.g., Eu(NO3)3·6H2O) C Solvent System (e.g., DMF/H2O) E MOF Crystals D->E  Teflon-lined autoclave  120-150 °C, 24-72 h F MOF Product G Structural & Luminescence Analysis (SC-XRD, PXRD, PL Spectroscopy) F->G

Caption: Workflow for the hydrothermal synthesis and characterization of a luminescent MOF.

Detailed Protocol: Synthesis of a Europium-Isoxazole MOF
  • Reactant Mixture: In a 20 mL glass vial, combine 3-benzoylisoxazole-4,5-dicarboxylic acid (0.1 mmol, obtained from the hydrolysis protocol above), Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O, 0.05 mmol), and 10 mL of a solvent mixture of N,N-dimethylformamide (DMF) and deionized water (1:1 v/v).

  • Sonication: Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Hydrothermal Reaction: Transfer the vial into a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at 130 °C for 48 hours.

  • Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. Colorless, crystalline products should be visible. Carefully decant the mother liquor.

  • Washing: Wash the crystals with fresh DMF (3 x 5 mL) and then with methanol (3 x 5 mL) to remove any unreacted starting materials.

  • Drying: Dry the crystals at 60 °C overnight.

Validation and Characterization
  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure and connectivity of the MOF.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

  • Photoluminescence (PL) Spectroscopy: To measure the excitation and emission spectra of the MOF, confirming its luminescent properties. The characteristic sharp emission peaks of Eu³⁺ are expected upon excitation of the organic linker.

Application III: Component in Photofunctional Materials

Scientific Rationale

Isoxazole-containing compounds have been investigated for their applications in organic electronics, such as in dye-sensitized solar cells and as fluorescent materials.[6][7] The benzoyl group, a known chromophore, can enhance the absorption of light.[8][9] The combination of the isoxazole and benzoyl moieties creates a push-pull-like system that could be beneficial for charge transfer processes, which are crucial for many optoelectronic applications.[10] Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate could be incorporated as a side-chain in a polymer or used as a non-polymeric material in thin films.

Detailed Protocol: Preparation of a Doped Polymer Thin Film

This protocol describes the preparation of a thin film of a host polymer (e.g., polystyrene) doped with Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate to evaluate its fundamental photophysical properties in a solid matrix.

  • Solution Preparation: Prepare a stock solution of a host polymer, such as polystyrene (PS), in a suitable solvent like toluene (e.g., 100 mg/mL).

  • Doping: In a separate vial, dissolve a known amount of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate in toluene. Add this solution to the polystyrene solution to achieve a desired doping concentration (e.g., 1-5 wt%).

  • Homogenization: Stir the mixture for at least 2 hours to ensure a homogeneous solution.

  • Spin Coating:

    • Clean a substrate (e.g., quartz or glass slide) by sonicating in acetone and then isopropanol. Dry the substrate with a stream of nitrogen.

    • Place the substrate on the spin coater. Dispense a small amount of the doped polymer solution onto the center of the substrate.

    • Spin coat at a suitable speed (e.g., 1500-3000 rpm) for 30-60 seconds to create a thin film.

  • Annealing: Transfer the coated substrate to a hot plate and anneal at a temperature above the glass transition temperature of the host polymer (e.g., 120 °C for polystyrene) for 10-15 minutes to remove residual solvent and improve film quality.

Characterization of Photofunctional Properties
  • UV-Vis Absorption Spectroscopy: To determine the absorption spectrum of the thin film and identify the absorption bands associated with the isoxazole derivative.

  • Photoluminescence (PL) Spectroscopy: To measure the emission spectrum, quantum yield, and lifetime of the fluorescence from the thin film.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the compound, which are crucial for assessing its potential in electronic devices. A thin film of the compound on an electrode (e.g., ITO glass) would be used for this measurement.

References

  • (PDF) Isoxazole Derivatives With Potential Applications in Polymers and Semiconductors. (n.d.). Retrieved January 22, 2026, from [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation. (2020). NIH. Retrieved January 22, 2026, from [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). NIH. Retrieved January 22, 2026, from [Link]

  • Heterocyclic compound - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). NIH. Retrieved January 22, 2026, from [Link]

  • Photophysical Properties of Benzoylgermane and para-Substituted Derivatives: Substituent Effects on Electronic Transitions. (2016). PubMed. Retrieved January 22, 2026, from [Link]

  • Application, Reactivity and Synthesis of Isoxazole Derivatives. (2021). Bentham Science. Retrieved January 22, 2026, from [Link]

  • Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. (2024). NIH. Retrieved January 22, 2026, from [Link]

  • The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The synthesis of polyisoxazoles incorporating fatty acids. (2024). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2017). Walsh Medical Media. Retrieved January 22, 2026, from [Link]

  • Five metal-organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate: syntheses, structures and properties. (2014). PubMed. Retrieved January 22, 2026, from [Link]

  • Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 22, 2026, from [Link]

  • Polymerization and copolymerization of vinylisoxazole derivatives. (1966). ACS Publications. Retrieved January 22, 2026, from [Link]

  • (PDF) Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization. (2024). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified! (2024). YouTube. Retrieved January 22, 2026, from [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Pillar-layer Zn–triazolate–dicarboxylate frameworks with a customized pore structure for efficient ethylene purification from ethylene/ethane/acetylene ternary mixtures. (2022). NIH. Retrieved January 22, 2026, from [Link]

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. (2019). Beilstein Journals. Retrieved January 22, 2026, from [Link]

  • The photochemistry and photophysics of benzoyl-carbazole. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

Welcome to the technical support center for the purification of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar isoxazole derivatives. Here, we address common challenges and provide practical, field-tested solutions in a question-and-answer format to streamline your purification workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly tackles the specific issues you may encounter during the purification of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate.

Q1: My crude product contains multiple spots on the TLC plate with very close Rf values. How can I improve the separation?

A1: This is a common challenge when purifying isoxazole derivatives, often due to the presence of regioisomers or closely related impurities.[1] Here are several strategies to enhance separation:

  • Solvent System Optimization for TLC: Before scaling up to column chromatography, systematically screen various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate). Gradually increasing the polarity may not be enough. Consider a three-solvent system or adding a small amount of a modifier like acetic acid or triethylamine to improve separation.[1]

  • Column Chromatography Technique:

    • Gradient Elution: Instead of isocratic (constant solvent mixture) elution, a gradient elution can be highly effective. Start with a low polarity mobile phase and gradually increase the polarity. This will help to first elute the less polar impurities, followed by your target compound, and then the more polar impurities.

    • Column Dimensions: Use a long, thin column for difficult separations as it provides more theoretical plates and better resolution.

  • High-Performance Liquid Chromatography (HPLC): For particularly challenging separations, preparative HPLC can offer superior resolution compared to standard column chromatography.[2] Both normal-phase and reverse-phase HPLC can be explored.

Q2: I suspect my product is decomposing on the silica gel column. What are the signs and how can I prevent this?

A2: The isoxazole ring can be sensitive to the acidic nature of standard silica gel.[2] Signs of decomposition include streaking on the TLC plate, the appearance of new, more polar spots during purification, and a lower than expected yield of the desired product.

To mitigate this:

  • Use Deactivated Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a base. This can be done by preparing a slurry of the silica gel in a solvent system containing 1-3% triethylamine, packing the column, and then flushing with the mobile phase before loading your sample.[3]

  • Alternative Stationary Phases: Consider using neutral or basic alumina as the stationary phase.[2] Alternatively, reverse-phase chromatography using a C18-bonded silica is another option if your compound is sufficiently soluble in the mobile phase.

  • Minimize Contact Time: Run the column as efficiently as possible to reduce the time your compound is in contact with the stationary phase.[2]

Q3: After purification, my product is an oil and won't crystallize. How can I induce crystallization?

A3: Obtaining a solid product is often crucial for characterization and stability. If your purified Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate is an oil, try the following recrystallization techniques:

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Experiment with a range of solvents of varying polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, toluene).

  • Solvent/Anti-Solvent Method: Dissolve your oily product in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add an "anti-solvent" (in which your product is insoluble) dropwise until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

  • Seeding: If you have a small crystal of the desired compound, add it to the supersaturated solution to induce crystallization.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Q4: What are the potential impurities I should be aware of during the synthesis and purification of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate?

A4: Common impurities in the synthesis of isoxazole derivatives include:

  • Unreacted Starting Materials: These can often be removed by a simple workup procedure or column chromatography.

  • Byproducts: Furoxans are a common byproduct in isoxazole synthesis.[1]

  • Regioisomers: Depending on the synthetic route, the formation of regioisomers with similar polarities can be a significant challenge, often requiring careful chromatographic separation.[1]

Experimental Protocols

Here are detailed step-by-step methodologies for the key purification techniques.

Protocol 1: Flash Column Chromatography with Gradient Elution

This protocol is designed for the purification of gram-scale quantities of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate.

Materials:

  • Crude Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl acetate

  • TLC plates (silica gel 60 F254)

  • Glass column with stopcock

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate starting solvent system by TLC. A good starting point is a system that gives your product an Rf value of approximately 0.2-0.3. For example, a 9:1 mixture of Hexanes:Ethyl Acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity solvent (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[3]

  • Elution:

    • Begin eluting with the initial low-polarity solvent system.

    • Gradually increase the polarity of the mobile phase. For example, you can increase the percentage of ethyl acetate in hexanes in a stepwise manner (e.g., 5%, 10%, 15%, etc.).

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis:

    • Spot each fraction on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system.

    • Visualize the spots under UV light.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Gradient Elution (Increase Polarity) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Step-by-step process for recrystallization.

Data Summary Table

Purification TechniqueAdvantagesDisadvantagesBest For
Flash Column Chromatography High capacity, good for complex mixtures.Can be time-consuming, potential for product decomposition on acidic silica.Initial purification of crude reaction mixtures.
Recrystallization Yields high-purity crystalline product, cost-effective.May have lower recovery, requires finding a suitable solvent system.Final purification step to obtain an analytical sample.
Preparative HPLC Excellent separation for very similar compounds.Lower capacity, more expensive equipment and solvents.Separating stubborn impurities or isomers.

References

  • Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Benchchem. Technical Support Center: Purification of 3H-Naphth[1,8-cd]isoxazole Isomers.
  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.

Sources

Optimization

Technical Support Center: Synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

Welcome to the technical support center for the synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during this synthesis. Our aim is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate is typically achieved through a [3+2] cycloaddition reaction, a classic example of 1,3-dipolar cycloaddition.[1] In this reaction, benzonitrile oxide, generated in situ from benzohydroximoyl chloride and a base, reacts with the dipolarophile, dimethyl acetylenedicarboxylate (DMAD).

While the reaction is robust, its success is highly dependent on controlling the reaction conditions to favor the desired cycloaddition over competing side reactions. This guide will address the most common issues encountered and provide practical, mechanistically-grounded solutions.

Visualizing the Reaction Pathway

To better understand the process, let's visualize the intended reaction and a primary side reaction.

G cluster_0 Main Reaction Pathway cluster_1 Primary Side Reaction A Benzohydroximoyl Chloride C Benzonitrile Oxide (1,3-dipole) A->C - HCl B Triethylamine (Base) B->C E Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate (Product) C->E [3+2] Cycloaddition F Benzonitrile Oxide D Dimethyl Acetylenedicarboxylate (DMAD) D->E H 3,4-Diphenylfuroxan (Dimer) F->H Dimerization G Benzonitrile Oxide G->H

Caption: Main reaction and primary side reaction pathways.

Troubleshooting Guide

This section is formatted as a series of questions and answers to address specific problems you might encounter during the synthesis.

Q1: My reaction yield is very low, and I see a significant amount of a nonpolar byproduct on my TLC plate. What is happening and how can I fix it?

A1: The likely culprit is the dimerization of the benzonitrile oxide intermediate to form 3,4-diphenylfuroxan.

Causality: Benzonitrile oxide is a highly reactive 1,3-dipole. If its concentration becomes too high, or if it doesn't react quickly with the dipolarophile (DMAD), it will react with itself in a [3+2] cycloaddition to form a stable furoxan dimer. This dimerization is a common and often significant side reaction in syntheses involving nitrile oxides.

Troubleshooting Protocol:

  • Slow Addition of Base: The rate of generation of benzonitrile oxide should be controlled to keep its instantaneous concentration low. Add the triethylamine dropwise to the solution of benzohydroximoyl chloride and DMAD over an extended period (e.g., 1-2 hours) using a syringe pump. This ensures that the nitrile oxide is consumed by the DMAD as soon as it is formed.

  • Maintain Stoichiometry: Ensure that you are using a slight excess of DMAD (e.g., 1.1 to 1.2 equivalents) relative to the benzohydroximoyl chloride. This will increase the probability of the nitrile oxide reacting with the intended dipolarophile.

  • Temperature Control: Perform the reaction at room temperature or slightly below. While higher temperatures can increase the rate of the desired reaction, they can also accelerate the dimerization of the nitrile oxide.

  • Solvent Choice: The choice of solvent can influence the rate of dimerization. Nonpolar solvents may favor dimerization in some cases. A moderately polar, aprotic solvent like THF or dichloromethane is often a good starting point.

ParameterStandard ConditionOptimized Condition for Low Yield
Base Addition Added all at onceSlow, dropwise addition over 1-2 hours
DMAD Stoichiometry 1.0 equivalent1.1 - 1.2 equivalents
Temperature Reflux0°C to Room Temperature
Solvent VariesTHF or Dichloromethane
Q2: I've isolated a byproduct that is more polar than my starting materials and product. What could this be?

A2: This could be the result of a Michael addition of triethylamine to DMAD, or hydrolysis of the ester groups.

Causality:

  • Michael Addition: DMAD is a powerful Michael acceptor due to its electron-withdrawing ester groups. Triethylamine, while used as a base, can also act as a nucleophile and add to one of the acetylenic carbons of DMAD. This results in the formation of a highly polar, zwitterionic adduct.

  • Hydrolysis: If there is moisture in your reaction, the ester groups on DMAD or your final product can be hydrolyzed to carboxylic acids. This is more likely to occur during workup if you use aqueous solutions that are not pH-neutral.

Troubleshooting Protocol:

  • Use a Non-Nucleophilic Base: If Michael addition is a persistent issue, consider using a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.

  • Strict Anhydrous Conditions: Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the risk of hydrolysis.

  • Careful Workup: During the aqueous workup, use a saturated solution of a mild buffer, such as ammonium chloride, instead of water alone to maintain a neutral pH.

G cluster_0 Michael Addition Side Reaction cluster_1 Hydrolysis Side Reaction A Triethylamine C Zwitterionic Adduct A->C Michael Addition B DMAD B->C D Product or DMAD F Carboxylic Acid Derivative D->F E Water (H₂O) E->F

Caption: Potential secondary side reactions.

Q3: My reaction seems to have worked, but I'm having difficulty separating the product from the furoxan byproduct during column chromatography.

A3: The similar polarity of the desired isoxazole and the furoxan dimer can make separation challenging.

Causality: Both the product and the furoxan are relatively nonpolar diesters, which can lead to overlapping Rf values on silica gel.

Troubleshooting Protocol:

  • Optimize TLC Solvent System: Before running a column, spend time developing a solvent system for your TLC that provides the best possible separation between your product spot and the byproduct spot. A mixture of hexanes and ethyl acetate is a good starting point. Try adding a small percentage of a more polar solvent like dichloromethane to see if it improves separation.

  • Recrystallization: If the product is a solid, recrystallization can be a very effective method for purification. Try dissolving the crude mixture in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) and allowing it to cool slowly. The desired product may crystallize out, leaving the more soluble furoxan in the mother liquor.

  • Alternative Chromatography: If silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography if the product is sufficiently stable.

Frequently Asked Questions (FAQs)

Q: What is the purpose of using triethylamine in this reaction?

A: Triethylamine acts as a base to dehydrohalogenate the benzohydroximoyl chloride, generating the reactive benzonitrile oxide intermediate in situ.

Q: Can I use a different base?

A: Yes, other tertiary amines can be used. However, as mentioned in the troubleshooting guide, if you suspect side reactions involving the base as a nucleophile, a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is a good alternative.

Q: Why is it important to generate the benzonitrile oxide in situ?

A: Benzonitrile oxide is unstable and readily dimerizes.[2] Generating it in the presence of the dipolarophile (DMAD) ensures that it is trapped in the desired cycloaddition reaction before it has a chance to dimerize, thus maximizing the yield of the desired product.

Q: My benzohydroximoyl chloride is old. Can I still use it?

A: Benzohydroximoyl chlorides can be sensitive to moisture and may degrade over time through hydrolysis. It is best to use freshly prepared or purified starting material. If you suspect degradation, you can purify it by recrystallization.

Q: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is the most convenient method. You should see the consumption of the starting materials (benzohydroximoyl chloride and DMAD) and the appearance of the product spot and potentially the furoxan byproduct spot. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Experimental Protocols

Synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate
  • To a stirred solution of benzohydroximoyl chloride (1.0 eq) and dimethyl acetylenedicarboxylate (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at room temperature under a nitrogen atmosphere, add a solution of triethylamine (1.2 eq) in anhydrous THF dropwise over 1 hour using a syringe pump.

  • Stir the reaction mixture at room temperature for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt and wash the solid with a small amount of THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598.
  • Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
  • Torssell, K. B. G. (1988).
  • Caramella, P., & Grünanger, P. (1984). Nitrile Oxides and Imines. In 1,3-Dipolar Cycloaddition Chemistry (Vol. 1, pp. 291-392). John Wiley & Sons.
  • Grundmann, C., & Grünanger, P. (1971). The Nitrile Oxides. Springer-Verlag.
  • Reja, R. M., Sunny, S., & Gopi, H. N. (2017). Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Organic Letters, 19(13), 3572–3575. Available from: [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2005). Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. Molecules, 10(3), 492-504. Available from: [Link]

  • Gurjar, A., Poonia, P., Sinha, P., & Bansal, R. K. (2014). An experimental and theoretical reinvestigation of the Michael addition of primary and secondary amines to dimethyl acetylenedicarboxylate. Tetrahedron Letters, 55(15), 2504-2507.
  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-13. Available from: [Link]

  • Sibi, M. P., & Stessman, C. C. (1997). Enantioselective Conjugate Addition of Amines to Enones. A Catalytic Asymmetric Aza-Michael Reaction. Journal of the American Chemical Society, 119(47), 11432-11433.
  • Padwa, A. (2003). 1,3-Dipolar Cycloaddition Chemistry. In Comprehensive Organic Synthesis II (pp. 1139-1172). Elsevier.
  • Organic Chemistry Portal. (n.d.). 1,3-Dipolar Cycloaddition. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. The formation of this highly substituted isoxazole often presents a significant hurdle: controlling regioselectivity. The presence of multiple, electronically distinct carbonyl groups in the precursors can lead to mixtures of isomers that are difficult to separate and analyze.

This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions. Our goal is to explain the causality behind these regiochemical outcomes and provide you with robust strategies to achieve high selectivity and yield in your experiments.

Section 1: Understanding the Root Cause of Regioselectivity Issues

The most common route to isoxazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and hydroxylamine. When the 1,3-dicarbonyl is unsymmetrical, as is the case for precursors to Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, the reaction can proceed through two competing pathways, leading to a mixture of regioisomers.

The core issue lies in the initial nucleophilic attack of hydroxylamine. The nitrogen atom can attack either of the two carbonyl carbons. The subsequent cyclization and dehydration then yield different isoxazole products. The preferred pathway is governed by a delicate balance of steric hindrance, the relative electrophilicity of the carbonyl carbons, and the reaction conditions (especially pH).[1][2]

  • Pathway A (Desired): Initial attack at the more electrophilic carbonyl (often the ketone of the benzoyl group) followed by cyclization leads to the desired 3-benzoyl-substituted isoxazole.

  • Pathway B (Isomeric Impurity): Attack at the other carbonyl group results in the formation of an undesired regioisomer, such as a 5-benzoyl-substituted isoxazole.

G Start Unsymmetrical 1,3-Dicarbonyl + NH2OH (Hydroxylamine) Attack1 Attack at Carbonyl 1 (e.g., Benzoyl Ketone) Start->Attack1 Pathway A Attack2 Attack at Carbonyl 2 (e.g., Ester Carbonyl) Start->Attack2 Pathway B Intermediate1 Oxime Intermediate A Attack1->Intermediate1 Intermediate2 Oxime Intermediate B Attack2->Intermediate2 Cyclization1 Cyclization & Dehydration Intermediate1->Cyclization1 Cyclization2 Cyclization & Dehydration Intermediate2->Cyclization2 Product1 Desired Regioisomer (Dimethyl 3-benzoylisoxazole- 4,5-dicarboxylate) Cyclization1->Product1 Product2 Undesired Regioisomer (e.g., 5-Benzoyl Isomer) Cyclization2->Product2 G Start Benzaldoxime Step1 Generate Nitrile Oxide (e.g., NCS or Chloramine-T) Start->Step1 NitrileOxide Benzoyl Cyanide N-oxide (Intermediate) Step1->NitrileOxide Step2 [3+2] Cycloaddition (Regiospecific) NitrileOxide->Step2 DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Step2 Product Single Product: Dimethyl 3-benzoylisoxazole- 4,5-dicarboxylate Step2->Product

Sources

Optimization

"Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate" stability and degradation pathways

Welcome to the technical support resource for Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for researchers, scientists, and drug development professionals. Please note that while literature specifically detailing the stability of this exact molecule is limited, the information herein is synthesized from established principles of isoxazole chemistry and the reactivity of its constituent functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate?

A1: Based on the known reactivity of isoxazole derivatives, optimal storage is crucial to maintain compound integrity. We recommend storing the solid compound in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen). The isoxazole ring can be sensitive to light, and the ester functionalities are susceptible to hydrolysis if exposed to moisture.[1][2]

  • Temperature: ≤ 4°C

  • Atmosphere: Inert gas (Ar, N₂)

  • Light: Protect from light using amber vials or by wrapping containers in aluminum foil.

  • Moisture: Store in a desiccator or a tightly sealed container.

Q2: What solvents are recommended for dissolving this compound for experimental use?

A2: The compound is expected to be soluble in common polar aprotic organic solvents such as Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), and Acetonitrile (ACN). While it may dissolve in protic solvents like methanol or ethanol, be aware that the ester groups may be susceptible to transesterification, especially in the presence of acid or base catalysts. For aqueous solutions, solubility is likely low; consider using a co-solvent system (e.g., DMSO/water, ACN/water), but be mindful of potential pH-dependent hydrolysis.

Q3: How stable is the isoxazole ring in this molecule under different pH conditions?

A3: The isoxazole ring is known to be susceptible to degradation under both acidic and basic conditions, primarily through hydrolysis.

  • Basic Conditions (pH > 8): The ring is particularly vulnerable to cleavage at basic pH.[3] The reaction often proceeds via nucleophilic attack at the C5 position, leading to the scission of the weak N-O bond and formation of a β-ketonitrile or related open-chain species.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can also occur, especially at elevated temperatures.[4] This process can lead to ring opening and the formation of various degradation products. For many isoxazoles, stability is greatest in a neutral to slightly acidic pH range (pH 5-7).[2]

Q4: Is this compound sensitive to light? What are the potential consequences of photodecomposition?

A4: Yes, there is significant precedent for the photoreactivity of isoxazoles.[1] Exposure to light, particularly UV light (e.g., 254 nm), can induce ring-opening reactions. This process can generate highly reactive intermediates such as nitrenes and vinyl nitrenes, which can then rearrange or react with other molecules in the sample, leading to a complex mixture of photoproducts.[1][5] If your experiments are sensitive to impurities, all solutions containing the compound should be protected from light.

Troubleshooting Guide

Issue 1: I'm observing unexpected peaks in my HPLC/LC-MS analysis after dissolving the compound in a buffered aqueous solution.
  • Probable Cause: pH-dependent degradation. The isoxazole ring or the dimethyl ester groups are likely undergoing hydrolysis.

  • Causality: The stability of the isoxazole ring is highly dependent on pH. In a study on leflunomide, the isoxazole ring was stable at pH 4.0 and 7.4 but readily decomposed at pH 10.0.[3] Similarly, acidic conditions can catalyze hydrolysis.[4] The ester groups are also classic targets for acid- or base-catalyzed hydrolysis to the corresponding carboxylic acids.

  • Troubleshooting Steps:

    • Verify pH: Confirm the pH of your solution.

    • Analyze Fresh Sample: Prepare a fresh solution and analyze it immediately to establish a baseline (t=0) chromatogram.

    • Conduct Time-Course Study: Analyze the solution at several time points (e.g., 1, 4, 8, 24 hours) to monitor the appearance of new peaks and the disappearance of the parent compound.

    • Adjust pH: If degradation is observed, adjust the buffer to a more neutral pH range (e.g., 6.0-7.0) if your experimental design permits.

    • Lower Temperature: Perform the experiment at a lower temperature to decrease the rate of hydrolysis.[2]

Issue 2: My reaction yield is low, and I'm isolating multiple, difficult-to-characterize byproducts, especially when running the reaction under basic conditions.
  • Probable Cause: Base-catalyzed degradation of the isoxazole ring.

  • Causality: Many organic reactions utilize basic reagents (e.g., NaH, t-BuOK, triethylamine). These bases can deprotonate any slightly acidic protons or directly attack the isoxazole ring, initiating cleavage.[6][7] The resulting open-chain intermediates can be unstable and participate in side reactions, leading to a complex product mixture.

  • Troubleshooting Steps:

    • Use a Milder Base: If possible, switch to a weaker, non-nucleophilic base (e.g., DBU, DIPEA) or a carbonate base (K₂CO₃, Cs₂CO₃).

    • Lower the Temperature: Run the reaction at 0°C or below to minimize the rate of the degradation pathway relative to the desired reaction.

    • Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.

    • Consider an Alternative Synthetic Route: If the isoxazole moiety is incompatible with the required conditions, it may be necessary to introduce it at a later stage in the synthesis.

Issue 3: The compound appears to be degrading during storage, even as a solid.
  • Probable Cause: Exposure to light and/or moisture.

  • Causality: As noted in the FAQs, isoxazoles can be photolabile.[1] Furthermore, the ester groups are hygroscopic and can undergo slow hydrolysis over time if exposed to atmospheric moisture, which can be autocatalyzed by the resulting carboxylic acid degradation products.

  • Troubleshooting Steps:

    • Re-evaluate Storage Conditions: Ensure the compound is stored in an amber, tightly sealed vial inside a desiccator at low temperature.

    • Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon before sealing.

    • Purity Check: Re-analyze the compound's purity using HPLC or NMR to quantify the level of degradation before use in sensitive experiments.

Key Degradation Pathways

The primary degradation pathways for Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate are predicted to be hydrolysis (both acid- and base-catalyzed) and photolysis.

G Parent Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate Hydrolysis_Product Open-chain β-ketonitrile derivative + Hydrolyzed Esters Parent->Hydrolysis_Product H⁺ or OH⁻ / H₂O Photo_Product Reactive Intermediates (e.g., Nitrene, Azirine) Parent->Photo_Product UV Light (hν) Secondary_Products Further Rearrangement/ Reaction Products Photo_Product->Secondary_Products Rearrangement

Caption: Predicted degradation pathways for the title compound.

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods.[8][9] This protocol provides a general framework.

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate at approximately 1 mg/mL in a suitable organic solvent like acetonitrile.

  • Stress Conditions: Aliquot the stock solution into separate, appropriately labeled vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. If no degradation is observed at room temperature after 8 hours, heat the solution at 60-70°C.[8]

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. This reaction is often rapid, so initial testing should be done at room temperature.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide. Keep the solution protected from light to prevent confounding photo-oxidation.

    • Thermal Stress: Dilute an aliquot with the initial solvent (e.g., acetonitrile) and heat at 60-70°C, protected from light.

    • Photolytic Stress: Expose a solution in a quartz cuvette or vial to a calibrated light source (e.g., a photostability chamber with UV and visible lamps). Run a dark control in parallel.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze by a suitable chromatographic method (e.g., reverse-phase HPLC with UV detection or LC-MS) to determine the percentage of the parent compound remaining and to profile the degradation products.

Data Interpretation:

The goal is to achieve 5-20% degradation of the active substance.[10] This level of degradation is sufficient to demonstrate that the analytical method is "stability-indicating" without being so excessive that it leads to uninformative secondary degradation. The data will reveal the compound's primary liabilities, informing decisions on formulation, packaging, and storage.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available from: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Understanding the Role of Morphology in the Visible-Light-Driven Sulfamethoxazole Degradation by Ag2SeO3-Based Photocatalysts Synthesized in Different Solvent Media: An Experimental–Theoretical Approach. ACS Publications. Available from: [Link]

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC - NIH. Available from: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology. Available from: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available from: [Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. Available from: [Link]

  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Canadian Center of Science and Education. Available from: [Link]

  • Thermal decomposition of isoxazole: experimental and modeling study. ACS Publications. Available from: [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available from: [Link]

  • Examples of isoxazoles obtained using thiols 6 as nucleophiles. ResearchGate. Available from: [Link]

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. Available from: [Link]

  • Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

  • Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. Sci-Hub. Available from: [Link]

  • Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. NIH. Available from: [Link]

  • Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft l. Scholars Research Library. Available from: [Link]

  • Synthetic reactions using isoxazole compounds. Kyushu University. Available from: [Link]

  • Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study. MDPI. Available from: [Link]

  • Preparation of dimethyl 1H-1,2,3-triazole-4,5-dicarboxylates from... ResearchGate. Available from: [Link]

  • (PDF) Synthesis of Benzo[1][11]thiazolo[2,3-c][1][6][12]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. ResearchGate. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available from: [Link]

  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers. Available from: [Link]

  • (PDF) One-pot synthesis of 4-ethyl 2,3-dimethyl 1-(5-aryl-1,3,4-thiadiazol-2-yl)-5-oxo-2,5-dihydro-1 H -pyrrole-2,3,4-tricarboxylate derivatives via intramolecular Wittig reaction. ResearchGate. Available from: [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

An advanced technical support guide for researchers, scientists, and drug development professionals. Welcome to the technical support center for the synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate.

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this specific chemical synthesis. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you navigate experimental complexities and optimize your reaction outcomes.

The synthesis of isoxazoles, a critical scaffold in medicinal chemistry, is most commonly achieved through a 1,3-dipolar cycloaddition reaction.[1][2] The specific target molecule, Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, is efficiently prepared via the [3+2] cycloaddition of benzonitrile oxide (the 1,3-dipole) with dimethyl acetylenedicarboxylate (DMAD), a highly reactive dipolarophile.[3][4] Benzonitrile oxide is typically generated in situ from a stable precursor like benzaldoxime to avoid its rapid decomposition and dimerization.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may be facing at the bench.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is critically low, or I'm observing no product formation. What are the primary causes?

A1: Low or no yield in this cycloaddition is a common but solvable issue. It typically stems from one of three main areas: inefficient generation of the key nitrile oxide intermediate, rapid consumption of this intermediate through side reactions, or suboptimal reaction conditions.[5]

  • Inefficient Nitrile Oxide Generation: The conversion of benzaldoxime to benzonitrile oxide is the critical first step. If the chosen oxidant or reaction conditions are not effective, the concentration of the 1,3-dipole will be insufficient to drive the reaction forward. The purity of the benzaldoxime starting material is also paramount.

  • Competing Side Reactions: The most significant side reaction is the dimerization of the benzonitrile oxide intermediate to form a stable furoxan (1,2,5-oxadiazole-2-oxide).[5][6] This reaction is highly favorable, especially at elevated temperatures or high concentrations of the nitrile oxide, and will directly consume the intermediate meant for your desired cycloaddition.

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and reaction time play a crucial role. For instance, generating the nitrile oxide at too high a temperature can accelerate dimerization, while running the cycloaddition at too low a temperature may stall the reaction.[6]

Q2: I've isolated a significant byproduct along with my desired isoxazole. How can I identify and minimize it?

A2: The most probable byproduct is the furoxan dimer of benzonitrile oxide.[5][7] This occurs when two molecules of the generated benzonitrile oxide react with each other instead of with the DMAD.

Causality and Mitigation Strategy:

The core principle for minimizing this side reaction is to ensure that the benzonitrile oxide, once formed, encounters the dipolarophile (DMAD) as quickly as possible. This is a classic case of competing reaction kinetics.

  • Maintain Low Nitrile Oxide Concentration: The dimerization is a second-order reaction with respect to the nitrile oxide. Therefore, keeping its instantaneous concentration low is the most effective strategy. This is achieved by the slow, dropwise addition of the oxidizing agent to the reaction mixture containing both the benzaldoxime and a stoichiometric excess of DMAD.[7]

  • Optimize Temperature: Generate the nitrile oxide at a low temperature (e.g., 0 °C) to decrease the rate of dimerization. The subsequent cycloaddition can then be allowed to proceed by slowly warming the reaction to room temperature.[6]

  • Use an Excess of the Dipolarophile: While not always cost-effective, using a slight excess (e.g., 1.1-1.2 equivalents) of DMAD can help outcompete the dimerization pathway by increasing the probability of a productive collision between the nitrile oxide and the alkyne.[7]

Q3: What is the most reliable method for generating benzonitrile oxide in situ?

A3: The oxidation of benzaldoxime is a robust and widely used method. The choice of oxidizing agent is key to ensuring high efficiency and minimizing side reactions.

Oxidant System Typical Conditions Advantages Considerations
N-Chlorosuccinimide (NCS) / Base Triethylamine or Pyridine in THF or CH₂Cl₂Highly effective, common lab reagent.Requires careful control of stoichiometry and temperature.
Chloramine-T Hydrate Ethanol or MethanolEfficient and often provides clean reactions.Can sometimes require elevated temperatures.
Oxone® / NaCl Aqueous or biphasic systemsConsidered a "green" and safer alternative.[5]May require pH adjustment and vigorous stirring.

For this specific synthesis, the use of N-Chlorosuccinimide (NCS) in the presence of a base like triethylamine is a highly reliable starting point. It allows for controlled generation at low temperatures, which is ideal for suppressing furoxan formation.

Q4: How do solvent and temperature influence the reaction outcome?

A4: Solvent polarity can influence the rate and, in some cases, the regioselectivity of 1,3-dipolar cycloadditions.[6] However, since DMAD is a symmetrical alkyne, regioselectivity is not a concern here. The primary role of the solvent is to ensure all reactants remain in solution and to manage the reaction exotherm.

  • Solvent Choice: Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN) are excellent choices. THF is often preferred for its ability to dissolve all reactants and for its suitable boiling point, allowing for a good temperature control range.

  • Temperature Control: A two-stage temperature profile is recommended.

    • Nitrile Oxide Generation (0 °C): Perform the slow addition of the oxidant at 0 °C to minimize the rate of dimerization.

    • Cycloaddition (Room Temperature): After the oxidant addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to drive the cycloaddition to completion. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.[6]

Q5: What are the critical safety precautions for this reaction?

A5: Safety is paramount. The primary chemical hazard in this synthesis is Dimethyl acetylenedicarboxylate (DMAD) .

  • DMAD Hazards: DMAD is a potent lachrymator (induces tearing) and a vesicant (causes chemical burns and blisters).[3][8] It must be handled exclusively in a certified chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. Any skin contact should be immediately washed with ethanol, followed by soap and water.[8]

  • Oxidizing Agents: Reagents like NCS and Oxone® are strong oxidizers and should be handled with care, away from flammable materials.

Troubleshooting and Optimization Workflow

This workflow provides a logical sequence for diagnosing and solving common issues with the synthesis.

G start Start: Low or No Yield check_sm Verify Starting Material Purity (Benzaldoxime, DMAD) start->check_sm Initial Check check_no_gen Issue: Inefficient Nitrile Oxide Generation? check_sm->check_no_gen If materials are pure check_dimer Issue: Nitrile Oxide Dimerization? check_sm->check_dimer If byproduct (furoxan) is observed solution_oxidant Solution: 1. Change Oxidant (e.g., NCS, Chloramine-T). 2. Check stoichiometry. check_no_gen->solution_oxidant Probable Cause solution_conditions Solution: 1. Add oxidant slowly at 0°C. 2. Use excess DMAD (1.1 eq). 3. Ensure vigorous stirring. check_dimer->solution_conditions Probable Cause monitor Monitor reaction by TLC/LC-MS solution_oxidant->monitor solution_conditions->monitor success Successful Optimization monitor->success If target product is major spot

Caption: A decision-making flowchart for troubleshooting low yields.

Optimized Experimental Protocol

This protocol is designed to maximize yield by controlling the generation of benzonitrile oxide and minimizing its dimerization.

Reagents and Materials
ReagentMolar Mass ( g/mol )EquivalentsAmount (for 10 mmol scale)
Benzaldoxime121.141.01.21 g
Dimethyl acetylenedicarboxylate (DMAD)142.111.11.56 g (1.35 mL)
N-Chlorosuccinimide (NCS)133.531.11.47 g
Triethylamine (TEA)101.191.21.21 g (1.67 mL)
Tetrahydrofuran (THF), anhydrous--50 mL
Step-by-Step Procedure
  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldoxime (1.0 eq) and dimethyl acetylenedicarboxylate (1.1 eq).

  • Dissolution: Add 40 mL of anhydrous THF to the flask and stir until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Base Addition: Add triethylamine (1.2 eq) to the cooled solution.

  • Nitrile Oxide Generation: In a separate flask, dissolve N-Chlorosuccinimide (1.1 eq) in 10 mL of anhydrous THF. Transfer this solution to a dropping funnel.

  • Slow Addition: Add the NCS solution dropwise to the main reaction flask over a period of 30-40 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate (succinimide and triethylamine hydrochloride) will form.

  • Cycloaddition: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) until the benzaldoxime spot has been consumed.

  • Workup:

    • Filter the reaction mixture through a pad of Celite® to remove the solid byproducts.

    • Rinse the filter cake with a small amount of THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Alternatively, the crude product can often be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate/hexane.

Reaction Mechanism Overview

The following diagram illustrates the key steps of the synthesis, including the desired cycloaddition and the competing dimerization side reaction.

G cluster_generation Step 1: In Situ Nitrile Oxide Generation cluster_cycloaddition Step 2a: Desired [3+2] Cycloaddition cluster_dimerization Step 2b: Competing Dimerization benzaldoxime Benzaldoxime nitrile_oxide Benzonitrile Oxide (1,3-Dipole) benzaldoxime->nitrile_oxide  NCS, TEA  THF, 0°C dmad DMAD (Dipolarophile) product Dimethyl 3-benzoylisoxazole- 4,5-dicarboxylate nitrile_oxide_2 Benzonitrile Oxide (x2) path1_label Productive Pathway furoxan Furoxan Byproduct nitrile_oxide_2->furoxan path2_label Side Reaction

Caption: Reaction pathways for the synthesis of the target isoxazole.

References

  • Benchchem.
  • Gomha, S. M., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports. [Link]

  • Benchchem. Troubleshooting isoxazole ring formation in synthesis. Benchchem Technical Support.
  • MDPI. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Molecules. [Link]

  • Benchchem. Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition. Benchchem Technical Support.
  • ResearchGate. Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]

  • RSC Publishing. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • Fatollahzadeh Dizaji, M., et al. (2025). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ResearchGate. [Link]

  • Biointerface Research in Applied Chemistry. Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry. [Link]

  • ResearchGate. ChemInform Abstract: 1,3-Dipolar Cycloaddition Reaction Applied to Synthesis of New Unsymmetric Liquid Crystal Compounds-Based Isoxazole. ResearchGate. [Link]

  • Wikipedia. Dimethyl acetylenedicarboxylate. Wikipedia. [Link]

  • Organic Chemistry Portal. Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines. Organic Chemistry Portal. [Link]

  • Guzmán, A., et al. (1980). Reaction of arylamidoximes with dimethyl acetylenedicarboxylate and diethyl chlorofumarate. Stereochemistry of the adducts and the derived 1,2,4‐oxadiazines. Journal of Heterocyclic Chemistry. [Link]

  • Organic Syntheses. Acetylenedicarboxylic acid, dimethyl ester. Organic Syntheses. [Link]

  • Abbott, T. W., et al. (1938). Dimethyl Acetylenedicarboxylate. Organic Syntheses. [Link]

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Optimization

Technical Support Center: Overcoming Poor Solubility of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

Welcome to the technical support center for Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low solubility of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate in aqueous solutions. Is this expected?

A1: Yes, this is an expected characteristic. "Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate" is a hydrophobic molecule. Its structural features, including the benzoyl and dimethyl ester groups, contribute to its poor water solubility. Many isoxazole derivatives, particularly those with aromatic and ester functionalities, are classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds, indicating low solubility.[1] This inherent low aqueous solubility is a primary hurdle in formulation development.

Q2: What are the initial steps I should take to improve the solubility for preliminary in vitro assays?

A2: For initial screening and in vitro assays, the quickest approach is often the use of co-solvents.[2][3][4][5] Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[6]

Recommended Starting Co-solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and commonly used solvent for dissolving a wide range of organic compounds.

  • Ethanol: A less toxic option suitable for many cell-based assays.[2]

  • Polyethylene Glycol (PEG 400): A non-volatile co-solvent that is often used in pharmaceutical formulations.[6][7]

  • Propylene Glycol: Another biocompatible co-solvent frequently used in drug development.[2][3]

Initial Screening Protocol:

  • Prepare stock solutions of your compound in 100% of the chosen co-solvent (e.g., DMSO).

  • For your working solution, dilute the stock solution into your aqueous buffer.

  • It is crucial to ensure the final concentration of the co-solvent in your assay is low (typically <1%, and often <0.1%) to avoid solvent-induced artifacts or toxicity.

Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. Here are several strategies to address this:

  • Decrease the Final Compound Concentration: The simplest solution is to work at a lower final concentration of the compound.

  • Optimize the Co-solvent Concentration: While keeping the co-solvent concentration low is important, a slight, permissible increase might be necessary to maintain solubility.

  • Use of Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween 80 or Sodium Dodecyl Sulfate (SDS), into your aqueous buffer can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.[8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[9][10] They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[9][11][12] Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[12]

Troubleshooting Guide: Advanced Solubility Enhancement Techniques

For more advanced applications, such as in vivo studies or formulation for oral delivery, more sophisticated techniques are required.

Issue 1: Co-solvents are not a viable long-term solution for my animal studies due to toxicity concerns.

Strategy 1: Nanosuspensions

Nanosuspensions are colloidal dispersions of pure drug particles in a liquid medium, stabilized by surfactants or polymers.[13][14] By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, leading to a significant enhancement in dissolution rate and saturation solubility.[15]

Experimental Workflow: Nanosuspension Preparation

Caption: Workflow for Nanosuspension Preparation.

Step-by-Step Protocol (Precipitation Method):

  • Dissolve Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate in a suitable organic solvent (e.g., acetone, methanol).

  • Prepare an aqueous solution containing a stabilizer (e.g., 0.5-2% w/v of Poloxamer 188 or Tween 80).

  • Inject the organic solution into the aqueous solution under high-speed stirring.

  • Remove the organic solvent by evaporation under reduced pressure.

  • The resulting nanosuspension can be further processed, for example, by lyophilization to produce a solid powder.

Strategy 2: Solid Dispersions

Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state.[16][17][18][19][20] This can lead to the formation of an amorphous state of the drug, which has higher energy and thus greater solubility and a faster dissolution rate compared to the crystalline form.[16][21]

Commonly Used Carriers:

  • Polyvinylpyrrolidone (PVP)[12][21]

  • Hydroxypropyl Methylcellulose (HPMC)

  • Polyethylene Glycols (PEGs)[17]

  • Soluplus®

Experimental Workflow: Solid Dispersion Preparation

Caption: Workflow for Solid Dispersion Preparation.

Step-by-Step Protocol (Solvent Evaporation Method):

  • Select a volatile solvent that dissolves both the drug and the carrier (e.g., methanol, ethanol, or a mixture).

  • Dissolve the drug and the chosen carrier in the solvent.

  • Evaporate the solvent using a rotary evaporator.

  • The resulting solid mass is then dried under vacuum to remove any residual solvent.

  • The dried mass is pulverized and sieved to obtain a uniform powder.

Issue 2: The compound has ionizable groups, but I'm still struggling with solubility.

Strategy: pH Adjustment

The solubility of ionizable compounds is highly dependent on the pH of the solution.[22][23][24] For a compound with acidic or basic functional groups, adjusting the pH can convert the molecule into its more soluble salt form.[25][26]

Determining the pKa: It is essential to first determine the pKa of the ionizable group(s) in your molecule. This can be done experimentally through titration or computationally.

General Principles:

  • For a weakly acidic compound: Increasing the pH above its pKa will deprotonate the acidic group, forming a more soluble anionic salt.

  • For a weakly basic compound: Decreasing the pH below its pKa will protonate the basic group, forming a more soluble cationic salt.

Solubility Data Comparison:

TechniqueTypical Fold Increase in SolubilityAdvantagesDisadvantages
Co-solvency 2 - 50Simple and quick for initial studies.[4]Potential for in vivo toxicity and precipitation upon dilution.[5]
pH Adjustment 10 - 1000+Highly effective for ionizable compounds.Only applicable to compounds with acidic or basic groups.
Nanosuspensions 10 - 100Applicable to a wide range of compounds; suitable for various administration routes.[13][27]Requires specialized equipment; potential for physical instability (crystal growth).[27]
Solid Dispersions 10 - 200Significant enhancement of dissolution rate; potential for oral bioavailability improvement.[16][21]Can be physically unstable (recrystallization); requires careful carrier selection.[16]
Cyclodextrin Complexation 5 - 100Can improve solubility and stability; widely used in pharmaceutical formulations.[9]Can be costly; stoichiometry of complexation needs to be determined.

References

  • Vertex AI Search, "Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central",
  • Vertex AI Search, "SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW - Journal of Drug Delivery and Therapeutics",
  • Vertex AI Search, "Cosolvent - Wikipedia",
  • Vertex AI Search, "Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins",
  • Vertex AI Search, "Nanosuspensions for Enhancing Drug Solubility: Formulation Str
  • Vertex AI Search, "Cosolvency | PPTX - Slideshare",
  • Vertex AI Search, "Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review",
  • Vertex AI Search, "Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and p
  • Vertex AI Search, "Co-solvency and anti-solvent method for the solubility enhancement",
  • Vertex AI Search, "Nanosuspension: An approach to enhance solubility of drugs - PubMed",
  • Vertex AI Search, "Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library",
  • Vertex AI Search, "Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences",
  • Vertex AI Search, "nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly w
  • Vertex AI Search, "Nanosuspension-an effective approach for solubility enhancement",
  • Vertex AI Search, "Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science",
  • Vertex AI Search, "A Review:Solid Dispersion, a Technique of Solubility Enhancement",
  • Vertex AI Search, "Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs",
  • Vertex AI Search, "Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Deriv
  • Vertex AI Search, "Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins - Impactfactor",
  • Vertex AI Search, "Enhancement of Water Solubility for Lopinavir by Co-solvency Approach - bepls",
  • Vertex AI Search, "Full article: Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies - Taylor & Francis",
  • Vertex AI Search, "Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace",
  • Vertex AI Search, "EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY - SEN Pharma",
  • Vertex AI Search, "1.3: Effect of pH on Acid Base Reactions - Chemistry LibreTexts",
  • Vertex AI Search, "pH and Solubility - AP Chem | Fiveable",
  • Vertex AI Search, "Shifted equilibria of organic acids and bases in the aqueous surface region - PMC - NIH",
  • Vertex AI Search, "16.4: The Effects of pH on Solubility - Chemistry LibreTexts",
  • Vertex AI Search, "pH Adjustment and Neutraliz
  • Vertex AI Search, "Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH",

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Troubleshooting

Scaling up the synthesis of "Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate"

As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Dimethyl 3-b...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate . This resource moves beyond a simple protocol, offering in-depth troubleshooting, answers to frequently asked questions, and critical scale-up considerations grounded in established chemical principles.

Introduction: The Chemistry

The synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate is achieved via a [3+2] cycloaddition, a type of pericyclic reaction.[1][2] Specifically, it is a 1,3-dipolar cycloaddition between benzonitrile oxide (the 1,3-dipole) and dimethyl acetylenedicarboxylate (DMAD, the dipolarophile).[1][3][4] Benzonitrile oxide is a reactive intermediate and is typically generated in situ to avoid isolation.[5][6] A common and effective method is the dehydrochlorination of benzohydroximoyl chloride using a mild base like triethylamine (TEA).[7] The primary challenge in this synthesis is controlling the self-dimerization of the highly reactive benzonitrile oxide into a stable furoxan byproduct, which competes with the desired cycloaddition and can significantly reduce the yield.[8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction? A1: The reaction is a concerted, pericyclic 1,3-dipolar cycloaddition.[2] In this process, the 4 π-electrons of the benzonitrile oxide and the 2 π-electrons of the alkyne (DMAD) participate in a cycloaddition to form the five-membered isoxazole ring in a single, concerted step.[2] This reaction class is a powerful tool for constructing five-membered heterocycles.[1]

Q2: Why is it necessary to generate the benzonitrile oxide in situ? A2: Benzonitrile oxide is highly reactive and unstable. It readily dimerizes to form 3,4-diphenylfuroxan, a more stable six-membered ring system.[8] Generating it in situ ensures that its concentration remains low and that it is consumed by the dipolarophile (DMAD) as it is formed, maximizing the yield of the desired isoxazole product.[5][6] Attempting to isolate the nitrile oxide would lead to significant loss of material through dimerization.

Q3: My starting benzohydroximoyl chloride appears discolored. Can I still use it? A3: Benzohydroximoyl chlorides can be sensitive to moisture and light, leading to gradual decomposition. Discoloration (e.g., turning yellow or brown) often indicates the presence of impurities that can interfere with the reaction. For best results and reproducibility, especially during scale-up, it is recommended to use freshly prepared or purified benzohydroximoyl chloride. Purity can be checked by melting point or NMR spectroscopy.

Q4: Are there alternative methods to generate benzonitrile oxide? A4: Yes, besides the dehydrochlorination of benzohydroximoyl chloride, another common method is the oxidation of benzaldoxime using reagents like N-chlorosuccinimide (NCS) or household bleach (sodium hypochlorite).[9] The choice of method depends on substrate compatibility, desired reaction conditions, and scale. The hydroximoyl chloride method is often preferred for its clean conversion and mild conditions when using a tertiary amine base.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Q5: My reaction yield is very low, or I've isolated mainly a white solid that is not my product. What went wrong? A5: This is the most common issue and is almost always due to the dimerization of benzonitrile oxide.

  • Probable Cause 1: Slow Addition of Base. If the base (e.g., triethylamine) is added too quickly, it generates a high concentration of benzonitrile oxide at once, favoring the second-order dimerization reaction over the cycloaddition with DMAD.

    • Solution: Add the base dropwise over an extended period (e.g., 1-2 hours for a lab-scale reaction) to a solution containing both the benzohydroximoyl chloride and DMAD. This maintains a low, steady-state concentration of the nitrile oxide, ensuring it reacts preferentially with the DMAD.

  • Probable Cause 2: High Reaction Temperature. The rate of dimerization increases significantly with temperature.

    • Solution: Maintain the reaction at or below room temperature. Running the reaction at 0-5 °C during the base addition can further suppress furoxan formation.

  • Probable Cause 3: Impure Reagents. Moisture in the solvent or on the glassware can hydrolyze the starting materials. Impurities in the benzohydroximoyl chloride can also lead to side reactions.

    • Solution: Use anhydrous solvents. Ensure all glassware is oven- or flame-dried before use. Verify the purity of your starting materials.

Q6: My final product is contaminated with unreacted DMAD. How can I remove it? A6: DMAD is a relatively non-polar liquid.

  • Purification Strategy 1: Recrystallization. The target product, Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, is typically a solid. Recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane) is highly effective. The DMAD will remain in the mother liquor.

  • Purification Strategy 2: Column Chromatography. If recrystallization is ineffective, column chromatography on silica gel can be used.[10] A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity (with ethyl acetate) will elute the non-polar DMAD first, followed by your more polar product.

Q7: TLC analysis shows my desired product spot, but also a significant byproduct spot with a similar Rf. What is it and how do I separate it? A7: The byproduct is likely the 3,4-diphenylfuroxan dimer. It often has a polarity similar to the desired product, making separation challenging.[10]

  • Solution 1: Optimize Reaction Conditions. The best solution is prevention. Re-run the reaction with the corrective actions from Q5 (slow addition, lower temperature) to minimize its formation.

  • Solution 2: Meticulous Column Chromatography. Achieving separation may require testing various solvent systems (e.g., dichloromethane/hexane, toluene/ethyl acetate) to find one that provides better resolution on TLC.[10] Using a long column with a shallow solvent gradient can improve separation.

  • Solution 3: Fractional Crystallization. If both compounds crystallize, it may be possible to separate them through fractional crystallization, although this can be material-intensive.

Detailed Experimental Protocol (Lab Scale)

Reaction Scheme: Benzohydroximoyl Chloride + Dimethyl Acetylenedicarboxylate (DMAD) --(Triethylamine, THF)--> Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

Materials:

  • Benzohydroximoyl chloride (1.0 eq)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: Under a nitrogen or argon atmosphere, equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a septum.

  • Reagent Loading: Dissolve benzohydroximoyl chloride (1.0 eq) and DMAD (1.1 eq) in anhydrous THF.

  • Base Addition: Charge the dropping funnel with a solution of TEA (1.2 eq) in anhydrous THF.

  • Reaction: Cool the reaction flask to 0 °C using an ice bath. Begin the slow, dropwise addition of the TEA solution to the stirred solution of the other reagents over 1-2 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate). The formation of triethylamine hydrochloride salt will be visible as a white precipitate.

  • Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt, washing the solid with a small amount of THF. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by recrystallization from methanol or by column chromatography on silica gel to yield the pure product.[11]

Scale-Up Considerations & Data

Scaling this reaction requires careful management of heat transfer and addition rates. The in situ generation of benzonitrile oxide can be exothermic, and localized temperature increases can dramatically accelerate the formation of the furoxan byproduct.

ParameterLab Scale (10 mmol)Pilot Scale (1 mol)Rationale for Change
Benzohydroximoyl Chloride 1.56 g156 gDirect scale-up
DMAD (1.1 eq) 1.56 g (1.2 mL)156 g (120 mL)Maintain slight excess to trap nitrile oxide
Triethylamine (1.2 eq) 1.21 g (1.67 mL)121 g (167 mL)Maintain excess to drive reaction to completion
Solvent (THF) 50 mL2.5 - 4.0 LIncrease dilution to aid heat dissipation and stirring
Base Addition Time 1 hour4 - 6 hoursCRITICAL: Slower addition is vital to control exotherm and minimize local concentration spikes of nitrile oxide.
Temperature Control Ice Bath (0 °C)Jacketed Reactor with Chiller (-5 °C to 0 °C)A robust cooling system is mandatory to manage the larger heat output and maintain a consistent low temperature.
Agitation Magnetic StirrerOverhead Mechanical StirrerEnsures efficient mixing in the larger volume to prevent localized "hot spots."

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow start Problem: Low or No Yield of Desired Product check_tlc Analyze Crude Reaction Mixture by TLC/LCMS start->check_tlc main_pathway Is the main spot the Furoxan Dimer? check_tlc->main_pathway no_reaction Only Starting Material Visible? main_pathway->no_reaction No cause_dimer Cause: Nitrile Oxide Dimerization main_pathway->cause_dimer Yes cause_no_reaction Cause: Reaction Failure no_reaction->cause_no_reaction Yes solution_dimer1 Solution 1: Slow down base addition rate cause_dimer->solution_dimer1 solution_dimer2 Solution 2: Reduce reaction temperature (0 °C or below) cause_dimer->solution_dimer2 solution_dimer3 Solution 3: Ensure adequate stirring cause_dimer->solution_dimer3 solution_no_reaction1 Verify quality of base (TEA) cause_no_reaction->solution_no_reaction1 solution_no_reaction2 Check purity of benzohydroximoyl chloride cause_no_reaction->solution_no_reaction2 solution_no_reaction3 Ensure anhydrous conditions cause_no_reaction->solution_no_reaction3

Caption: Troubleshooting logic for low-yield synthesis.

References

  • ResearchGate. In situ methods of nitrile oxide generation and cycloaddition. Available at: [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. Available at: [Link]

  • Chemical Science Review and Letters. 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Available at: [Link]

  • ACS Publications. Acceleration and Selectivity of 1,3-Dipolar Cycloaddition Reactions Included in a Polar [4 + 2] Octa-imine Bis-calix[12]pyrrole Cage. Available at: [Link]

  • ResearchGate. Preparation of dimethyl 1H-1,2,3-triazole-4,5-dicarboxylates from organic azides and dimethyl acetylenedicar-boxylate (DMAD).... Available at: [Link]

  • RSC Publishing. ...and face-selective cycloaddition of benzonitrile oxide and C,N-diphenylnitrone to 6,8-dioxabicyclo[3.2.1]oct-3-ene. Available at: [Link]

  • National Institutes of Health. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available at: [Link]

  • ACS Publications. Directed nitrile oxide cycloaddition reactions. The use of hydrogen bonding to direct regio- and stereochemistry in nitrile oxide cycloadditions with cyclopentenylamides. Available at: [Link]

  • Google Patents. Preparation of imidazole-4,5-dicarboxylic acid.
  • ResearchGate. In situ generated nitrile oxides from hydroximoyl chloride or oxime.... Available at: [Link]

  • Sci-Hub. 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. Available at: [Link]

  • YouTube. 1,3-Dipolar cycloaddition reaction/ with examples. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Available at: [Link]

  • ResearchGate. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available at: [Link]

  • Oriental Journal of Chemistry. 1,3-Dipolar Cycloaddition Reaction of Benzonitrile Oxide with 4-Arylmethylene-2,4-dihydro-2,5- disubstitute. Available at: [Link]

  • Taylor & Francis Online. [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Available at: [Link]

  • ResearchGate. Nitrile oxide cycloaddition of benzonitrile oxide 7 to ethyl.... Available at: [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available at: [Link]

  • YouTube. 1,3-dipolar cycloaddition reactions. Available at: [Link]

  • Google Patents. Synthesis method of dimethyl 1-benzyl-3,4-ethylene dioxypyrrole-2,5-dicarboxylate.
  • CORE. 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. Available at: [Link]

  • Chemistry Steps. Reactions of Nitriles. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of Benzo[12][13]thiazolo[2,3-c][1][5][12]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Available at: [Link]

  • RSC Publishing. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available at: [Link]

  • YouTube. cycloadditions with nitrile oxides. Available at: [Link]

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Optimization

Technical Support Center: By-product Analysis in the Synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

Welcome to the technical support guide for the synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this reaction. Our focus is on providing practical, in-depth solutions for identifying and mitigating by-product formation, ensuring higher yields and product purity.

Synthesis Overview: 1,3-Dipolar Cycloaddition

The synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate is typically achieved via a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition reaction. This involves the reaction of a nitrile oxide (the 1,3-dipole), generated in situ, with an alkyne (the dipolarophile). In this specific case, benzoyl nitrile oxide reacts with dimethyl acetylenedicarboxylate (DMAD).[1][2]

Synthesis_Overview cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Precursor Benzaldoxime Precursor Oxidation In situ Oxidation (e.g., NCS, Chloramine-T) Precursor->Oxidation DMAD Dimethyl Acetylenedicarboxylate (DMAD) Cycloaddition 1,3-Dipolar Cycloaddition DMAD->Cycloaddition NitrileOxide Benzoyl Nitrile Oxide (Reactive Intermediate) Oxidation->NitrileOxide NitrileOxide->Cycloaddition Target Dimethyl 3-benzoylisoxazole- 4,5-dicarboxylate Cycloaddition->Target

Caption: Overall workflow for the synthesis of the target isoxazole.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.

Q1: My TLC plate shows a major, non-polar spot in addition to my starting materials and product. What is this by-product?

A: This is very likely a furoxan (or 1,2,5-oxadiazole-2-oxide), which is the head-to-tail dimer of your benzoyl nitrile oxide intermediate.[3][4] Nitrile oxides are highly reactive and prone to dimerization, especially at high concentrations or elevated temperatures.[3] This side reaction is the most common cause of reduced yields in 1,3-dipolar cycloadditions involving nitrile oxides.[4][5]

Furoxan_Formation NO1 Benzoyl Nitrile Oxide Transition [3+3] Dimerization NO1->Transition NO2 Benzoyl Nitrile Oxide NO2->Transition Furoxan Furoxan By-product Transition->Furoxan

Caption: Dimerization of the nitrile oxide intermediate to form a furoxan by-product.

Q2: How can I prevent or minimize the formation of the furoxan dimer?

A: Minimizing the instantaneous concentration of the free nitrile oxide is key. Several strategies can be employed:

  • Slow Addition: Generate the nitrile oxide in situ by slowly adding the oxidizing agent (e.g., N-chlorosuccinimide, Chloramine-T) or base (if starting from a hydroximoyl chloride) to the reaction vessel already containing the dipolarophile (DMAD).[3][4] This ensures the nitrile oxide is consumed as it is formed.

  • Temperature Control: Perform the in situ generation at a low temperature (e.g., 0 °C) to decrease the rate of dimerization, which often has a higher activation energy than the desired cycloaddition.[3]

  • Use of Excess Dipolarophile: Employing a slight excess (1.1 to 1.5 equivalents) of DMAD can help to outcompete the dimerization pathway by ensuring a higher probability of collision between the nitrile oxide and the alkyne.[4]

Q3: My reaction yield is poor, but I don't see significant by-products, only unreacted starting materials. What could be wrong?

A: This scenario typically points to inefficient generation or instability of the nitrile oxide intermediate.

  • Starting Material Purity: Ensure the benzaldoxime precursor is pure. Impurities can interfere with the oxidation step.

  • Oxidizing Agent: The oxidizing agent may be old or degraded. Use a freshly opened or properly stored reagent.

  • Reaction Conditions: The chosen solvent and temperature may not be optimal for the generation of the nitrile oxide. For example, some oxidations work best in chlorinated solvents, while others prefer polar aprotic solvents.[6][7]

  • pH Control: If using a method that is sensitive to pH, ensure the conditions are correct. For instance, when generating nitrile oxides from hydroximoyl chlorides, the choice and stoichiometry of the base are critical.[1]

Q4: What are the expected spectroscopic signatures to distinguish the target product from the furoxan by-product?

A: NMR and Mass Spectrometry are powerful tools for this. The furoxan will have a molecular weight exactly double that of the nitrile oxide intermediate, while the product's mass will be the sum of the nitrile oxide and DMAD.

Compound Expected ¹H NMR Signals (CDCl₃) Expected ¹³C NMR Signals (CDCl₃) Expected Mass (HRMS)
Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate (Product) ~7.5-8.2 ppm (m, 5H, Phenyl) ~3.9-4.0 ppm (s, 6H, 2 x OCH₃)~180-185 ppm (C=O, benzoyl) ~160-170 ppm (C=O, esters) ~160-165 ppm (C3-isoxazole) ~110-150 ppm (C4, C5, Phenyl) ~53 ppm (OCH₃)[M+H]⁺ = C₁₄H₁₁NO₅ + H⁺
3,4-Dibenzoyl Furoxan (By-product) ~7.5-8.2 ppm (m, 10H, 2 x Phenyl)~180-185 ppm (C=O, benzoyl) ~155 ppm (C=N-O, furoxan ring) ~128-135 ppm (Phenyl) ~115 ppm (C-N-O, furoxan ring)[M+H]⁺ = (C₈H₅NO₂)₂ + H⁺

Note: The exact chemical shifts can vary based on solvent and concentration. This table provides estimated ranges for identification purposes.

Q5: What is a reliable method for purifying the crude product?

A: Flash column chromatography is the most effective method for separating the target isoxazole from the furoxan by-product and unreacted DMAD.[3]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: Start with a solvent system of low polarity, such as 9:1 Hexane:Ethyl Acetate. The furoxan dimer is typically less polar than the desired product and will elute first. Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate) to elute your target compound.

  • Monitoring: Use TLC with the same solvent system to track the separation. The product can be visualized under a UV lamp (254 nm).

Troubleshooting Workflow

If your synthesis is not performing as expected, follow this decision tree to diagnose the issue.

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude TLC. CheckPurity Is there one major product spot? Start->CheckPurity LowYield Is the yield > 70%? CheckPurity->LowYield Yes MultipleSpots Multiple Spots Observed CheckPurity->MultipleSpots No Purify Proceed to Purification (Column Chromatography) LowYield->Purify Yes OptimizeConditions Optimize Reaction: - Increase reaction time - Check reagent purity - Adjust temperature LowYield->OptimizeConditions No IdentifySpots Identify spots by comparison to starting materials (SMs) MultipleSpots->IdentifySpots ExcessSM Excess Starting Material Present IdentifySpots->ExcessSM UnknownSpot Unknown Major Spot Present IdentifySpots->UnknownSpot ExcessSM->OptimizeConditions FuroxanCheck Is the spot non-polar? Run HRMS on crude mixture. UnknownSpot->FuroxanCheck IsFuroxan Mass consistent with nitrile oxide dimer? FuroxanCheck->IsFuroxan Yes OtherByproduct Characterize by-product (NMR, MS). Consider side reactions of DMAD. FuroxanCheck->OtherByproduct No MinimizeDimer Minimize Dimerization: - Slow addition of oxidant - Lower reaction temperature - Use excess DMAD IsFuroxan->MinimizeDimer

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a pencil to lightly draw an origin line ~1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot the crude reaction mixture on the origin line. It is also highly recommended to spot the starting materials (benzaldoxime and DMAD) in separate lanes for comparison.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 8:2 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is ~1 cm from the top, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: The disappearance of starting materials and the appearance of a new spot indicate reaction progress. The product is expected to have an Rf value between that of the starting materials. The furoxan by-product, if present, will typically have a higher Rf (be less polar) than the desired product.

Protocol 2: General Safety Precautions
  • Reagent Handling: Many reagents used in isoxazole synthesis, such as organic solvents and oxidizing agents, are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use.[3]

  • Nitrile Oxides: These are reactive, high-energy intermediates. It is strongly advised to always generate them in situ and never attempt to isolate them.[3]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Yadav, J. D., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available at: [Link]

  • Kumar, A., et al. (2016). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. Available at: [Link]

  • Ndejouong, B. T., et al. (2022). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules. Available at: [Link]

  • Gomha, S. M., et al. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link]

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Padmavathi, V. (n.d.). Dimethyl Acetylenedicarboxylate: A Versatile Tool in Organic Synthesis. MDPI. Available at: [Link]

  • Al-Hourani, B. J. (2014). Preparation of dimethyl 1H-1,2,3-triazole-4,5-dicarboxylates from organic azides and dimethyl acetylenedicarboxylate (DMAD) and their reduction with sodium borohydride (NaBH4). ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Functionalization of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

Welcome to the technical support center for Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this versa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this versatile heterocyclic building block. Here, we address common challenges and frequently asked questions encountered during the functionalization of this compound. Our goal is to provide you with the insights and practical solutions needed to ensure the success of your synthetic endeavors.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section provides a question-and-answer-based troubleshooting guide for specific issues that may arise during the chemical modification of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate.

Issue: Low Yield or No Reaction in Amidation of the Ester Groups

Question: I am attempting to convert the methyl ester groups of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate to amides using an amine, but I am observing low to no conversion. What are the potential causes and how can I resolve this?

Answer: This is a common challenge that can be attributed to several factors, primarily related to the reactivity of the ester groups and the stability of the isoxazole core.

Potential Causes and Solutions:

  • Insufficient Ester Reactivity: The methyl esters at the C4 and C5 positions may not be sufficiently electrophilic for direct amidation with unactivated amines.

    • Solution 1: Ester Hydrolysis followed by Amide Coupling. A more reliable two-step approach involves the initial hydrolysis of the diester to the corresponding dicarboxylic acid, followed by a standard amide coupling reaction. This allows for the use of a wide range of coupling agents.[1][2]

      Protocol: Hydrolysis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

      • Dissolve the starting material in a suitable solvent mixture, such as methanol/water or THF/water.

      • Add 2.2 equivalents of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

      • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS until the starting material is consumed.

      • Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the dicarboxylic acid.

      • Isolate the dicarboxylic acid by filtration and dry thoroughly before proceeding to the amide coupling step.

      Protocol: Amide Coupling of 3-benzoylisoxazole-4,5-dicarboxylic acid

      • Suspend the dicarboxylic acid in an anhydrous aprotic solvent such as DMF or DCM.

      • Add your amine of choice (2.2 equivalents for the diamide).

      • Add a suitable coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base such as DIPEA or triethylamine.

      • Stir the reaction at room temperature and monitor for completion.

      • Perform an appropriate aqueous workup and purify the desired amide by chromatography or recrystallization.

    • Solution 2: Direct Aminolysis with Activated Amines or Catalysis. Forcing the direct reaction with the amine is possible but often requires more forcing conditions or activation.

      • Use of highly nucleophilic amines or their corresponding metal amides.

      • Employing a catalyst such as sodium cyanide or a Lewis acid to enhance the electrophilicity of the ester carbonyl.

      • Elevated temperatures can be employed, but this increases the risk of isoxazole ring-opening.

  • Steric Hindrance: The benzoyl group at the C3 position and the adjacent ester group may create steric hindrance, particularly for bulky amines.

    • Solution: If selective mono-amidation is observed, consider that the C5-ester is generally more accessible than the C4-ester. For the synthesis of the diamide with a sterically demanding amine, the hydrolysis/coupling sequence is strongly recommended.

  • Isoxazole Ring Instability: The isoxazole ring can be susceptible to cleavage under harsh basic or acidic conditions, especially at elevated temperatures.

    • Solution: When performing hydrolysis, use milder bases like lithium hydroxide at or near room temperature. For amide coupling, ensure the use of non-nucleophilic bases and standard peptide coupling conditions to avoid side reactions.

Issue: Unwanted Isoxazole Ring Cleavage

Question: During my reaction, I am observing byproducts that suggest the isoxazole ring has opened. What conditions lead to this, and how can I prevent it?

Answer: Isoxazole ring-opening is a known reactivity pathway for this class of heterocycles, often initiated by nucleophiles or under reductive/oxidative conditions.

Potential Causes and Solutions:

  • Strong Nucleophilic Attack: Strong nucleophiles, particularly strong bases like alkoxides or hydroxide at high concentrations and temperatures, can attack the isoxazole ring, leading to cleavage.

    • Solution: Employ milder reaction conditions whenever possible. For reactions requiring a base, use non-nucleophilic organic bases (e.g., DBU, DIPEA) or inorganic bases like potassium carbonate. If a strong nucleophile is a necessary reagent, conduct the reaction at low temperatures to favor the desired reaction pathway.

  • Reductive Cleavage: Catalytic hydrogenation (e.g., H₂/Pd-C) is a common method for cleaving the N-O bond of isoxazoles to yield β-enaminones or related structures.

    • Solution: If your synthetic route involves the reduction of other functional groups, be aware that the isoxazole ring is likely to be reduced as well. Alternative reducing agents that are less likely to affect the isoxazole ring, such as sodium borohydride for the reduction of the benzoyl ketone, should be considered.

  • Lewis Acid-Catalyzed Ring Opening: Certain Lewis acids can coordinate to the isoxazole nitrogen or oxygen, facilitating ring-opening.[3]

    • Solution: Be cautious when using Lewis acids as catalysts. Screen different Lewis acids and reaction conditions to find a balance between activation of the desired functional group and the stability of the isoxazole ring.

Issue: Side Reactions at the Benzoyl Group

Question: I am trying to perform a reaction at the ester groups, but I am seeing side reactions involving the benzoyl ketone. How can I protect the ketone or use chemoselective conditions?

Answer: The benzoyl group's carbonyl is a reactive site for nucleophilic attack and reduction.

Potential Causes and Solutions:

  • Nucleophilic Attack at the Ketone: Organometallic reagents or other strong nucleophiles can add to the benzoyl carbonyl.

    • Solution 1: Protection of the Ketone. If the ketone is interfering with your desired transformation, it can be protected as a ketal (e.g., using ethylene glycol and an acid catalyst). This protecting group is stable to many reaction conditions and can be removed upon completion of the desired functionalization.

    • Solution 2: Chemoselective Reagents. Utilize reagents that are selective for esters over ketones. For example, in a reduction, sodium borohydride will selectively reduce the ketone in the presence of the esters at low temperatures.

  • Reaction at the α-Position of the Benzoyl Group: Under strongly basic conditions, enolization of the benzoyl ketone can occur, leading to side reactions at the benzylic position.

    • Solution: Avoid the use of strong, non-hindered bases if possible. If a base is required, a bulky, non-nucleophilic base may minimize enolization.

II. Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate?

A1: This compound is generally soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF). It has limited solubility in non-polar solvents like hexanes and is poorly soluble in water.

Q2: How stable is the compound to storage?

A2: Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate is a stable crystalline solid under normal laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place, protected from light.

Q3: Can I selectively functionalize one of the two methyl ester groups?

A3: Selective mono-functionalization can be challenging due to the similar electronic environment of the two ester groups. However, the C5-ester is sterically less hindered than the C4-ester, which is adjacent to the benzoyl group. By using a stoichiometric amount of a reagent (e.g., one equivalent of base for hydrolysis or one equivalent of an amine for amidation) at low temperatures, it may be possible to achieve a degree of selectivity for the C5 position. Careful monitoring and purification are essential.

Q4: Are there any known C-H functionalization reactions for this isoxazole core?

A4: While the C4 and C5 positions are substituted, the isoxazole ring itself is generally electron-deficient and not highly reactive towards electrophilic aromatic substitution. Palladium-catalyzed C-H functionalization has been reported for other isoxazoles and could potentially be applied, but this would require significant methods development.[4]

Q5: What are the expected byproducts from the synthesis of the starting material?

A5: The synthesis of 3,4,5-trisubstituted isoxazoles often proceeds via a [3+2] cycloaddition reaction.[5][6] Depending on the specific route used to synthesize Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, potential impurities could include unreacted starting materials or side products from the dimerization of nitrile oxides, such as furoxans.[7]

III. Visualizations and Workflows

Troubleshooting Workflow for Amidation

start Low Amide Yield check_hydrolysis Direct Aminolysis or Hydrolysis-Coupling? start->check_hydrolysis direct Direct Aminolysis check_hydrolysis->direct Direct hydrolysis Hydrolysis-Coupling check_hydrolysis->hydrolysis Hydrolysis check_conditions Harsh Conditions? direct->check_conditions hydrolysis_step Perform Hydrolysis to Diacid hydrolysis->hydrolysis_step harsh Yes check_conditions->harsh Yes mild No check_conditions->mild No ring_opening Potential Ring Opening - Lower Temp - Milder Base harsh->ring_opening incomplete_conv Incomplete Conversion - Increase Temp/Time - Use Catalyst mild->incomplete_conv coupling_step Perform Amide Coupling hydrolysis_step->coupling_step success Successful Amidation coupling_step->success cluster_sites Potential Sites of Reactivity mol Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate c4_ester C4-Ester (more hindered) - Hydrolysis - Amidation mol->c4_ester c5_ester C5-Ester (less hindered) - Hydrolysis - Amidation mol->c5_ester benzoyl_co Benzoyl C=O - Reduction - Nucleophilic Addition mol->benzoyl_co isoxazole Isoxazole Ring - Reductive Cleavage - Nucleophilic Ring Opening mol->isoxazole

Caption: Overview of reactive sites on the target molecule.

IV. References

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxide. (2022). RSC Advances.

  • Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. (n.d.). ResearchGate.

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry.

  • US4550176A - Preparation of imidazole-4,5-dicarboxylic acid. (n.d.). Google Patents.

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2017). Walsh Medical Media.

  • Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. (n.d.). Chemical Communications (RSC Publishing).

  • (PDF) Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization. (2024). ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Dimethyl 3-Benzoylisoxazole-4,5-dicarboxylate and Other Bioactive Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Isoxazole Scaffold in Medicinal Chemistry The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxyge...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2][3] Its unique electronic properties and structural rigidity make it a privileged scaffold in drug discovery, amenable to a wide array of chemical modifications. This versatility has led to the development of numerous isoxazole-containing drugs with applications ranging from anti-inflammatory and antimicrobial to anticancer therapies.[1][2] This guide provides a comparative analysis of a specific, yet representative, member of this class, Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, with other notable isoxazole derivatives.

While extensive experimental data on Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate is not yet publicly available, this guide will leverage established principles of isoxazole chemistry and pharmacology to build a hypothetical profile of this compound. This profile will then be compared against well-characterized isoxazole derivatives, supported by experimental data from the scientific literature. We will delve into aspects of synthesis, chemical reactivity, and predicted biological activity, offering a scientifically grounded perspective for researchers in the field.

The Subject of Comparison: Dimethyl 3-Benzoylisoxazole-4,5-dicarboxylate

Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate is a polysubstituted isoxazole featuring a benzoyl group at the 3-position and two methyl ester groups at the 4- and 5-positions. The presence of these functional groups suggests a molecule with diverse potential for chemical transformations and biological interactions.

Hypothetical Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₄H₁₁NO₅Based on chemical structure
Molecular Weight 273.24 g/mol Calculated from the molecular formula
Polarity Moderately polarPresence of ester and ketone functionalities
Solubility Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water.Based on the presence of both polar and nonpolar groups.
Reactivity The ester groups are susceptible to hydrolysis. The benzoyl ketone can undergo reactions typical of carbonyl compounds. The isoxazole ring can potentially undergo ring-opening reactions under certain conditions.General chemical principles of the functional groups present.

Synthesis of Isoxazole Scaffolds: The 1,3-Dipolar Cycloaddition

A cornerstone of isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[3] This powerful and versatile method allows for the construction of the isoxazole ring with a high degree of control over the substitution pattern.

Generalized Synthesis of Isoxazole-4,5-dicarboxylates:

The synthesis of a molecule like Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate would likely proceed through the 1,3-dipolar cycloaddition of a benzoyl-substituted nitrile oxide with dimethyl acetylenedicarboxylate (DMAD).

Isoxazole Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product nitrile_oxide Benzoyl Nitrile Oxide (R-C≡N⁺-O⁻) cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition Dipole dmad Dimethyl Acetylenedicarboxylate (DMAD) dmad->cycloaddition Dipolarophile isoxazole Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate cycloaddition->isoxazole Forms Isoxazole Ring

Figure 1: Generalized 1,3-dipolar cycloaddition for the synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate.

Experimental Protocol: A Representative 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

The following is a general protocol for the synthesis of substituted isoxazoles via a nitrile oxide intermediate, which could be adapted for the synthesis of the target molecule.[4]

  • Generation of the Nitrile Oxide: The nitrile oxide precursor (e.g., an aldoxime) is dissolved in a suitable organic solvent (e.g., dichloromethane or THF). A dehydrogenating agent, such as chloramine-T or N-chlorosuccinimide (NCS) in the presence of a base like triethylamine, is added portion-wise at room temperature. The reaction is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Cycloaddition: To the in situ generated nitrile oxide solution, the alkyne (e.g., dimethyl acetylenedicarboxylate) is added. The reaction mixture is then stirred at room temperature or gently heated to facilitate the cycloaddition.

  • Workup and Purification: Upon completion of the reaction, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired isoxazole derivative.

Comparative Analysis of Biological Activities

The isoxazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities.[1][2][5] The specific substituents on the isoxazole ring play a crucial role in determining the nature and potency of their therapeutic effects.

Table 1: Comparison of Biological Activities of Isoxazole Derivatives

Isoxazole Derivative ClassKey Structural FeaturesReported Biological ActivitiesRepresentative Examples & Supporting Data
3-Aroyl-4,5-dicarboxylates (Hypothetical) Aroyl group at C3, Ester groups at C4 & C5Potential anticancer, antimicrobial, and anti-inflammatory activities. The electron-withdrawing nature of the substituents may influence receptor binding and cellular uptake.No direct experimental data available. Predictions are based on the activities of other functionalized isoxazoles.
3,5-Diaryl Isoxazoles Aryl groups at C3 & C5Potent anticancer agents.[6] Some derivatives exhibit significant antiproliferative activity against various cancer cell lines.Compound 8 (a 4,5-diarylisoxazole) showed an EC value of 0.001 µM in antimitotic assays, superior to combretastatin A4 (CA4).[6]
Isoxazole Carboxylic Acids/Esters Carboxyl or ester group at various positionsAntitubercular and antimicrobial activities.[7] The ester functionality can act as a prodrug, improving pharmacokinetic properties.A 3,4-dichlorophenyl urea derivative of an isoxazole ester showed a MIC of 0.25 µg/mL against Mycobacterium tuberculosis.[7]
Functionalized Isoxazolines Partially saturated isoxazole ring with various substituentsAntimicrobial and antifungal activities. The three-dimensional structure of the isoxazoline ring can lead to different binding modes compared to the planar isoxazole.Ester-functionalized isoxazolines incorporating an anthracene moiety have shown significant antibacterial and antifungal activity.[8]
Naphthoisoxazole-dione Carboxylates Fused naphthoquinone and isoxazole rings with a carboxylate groupPotent anti-apoptotic agents.[9] These compounds have shown cytoprotective effects in various cell lines.Naphtho[2,3-d]isoxazole-4,9-dione-3-carboxylates significantly increased cell viability and reduced apoptosis in primary rat hepatocytes.[9]

Structure-Activity Relationship (SAR) Insights

The biological activity of isoxazole derivatives is highly dependent on the nature and position of the substituents on the ring.

  • Aryl Substituents: The presence of aryl groups, particularly at the 3 and 5 positions, is often associated with potent anticancer activity.[6] The substitution pattern on these aryl rings can further modulate activity.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents can influence the overall electron density of the isoxazole ring, affecting its interaction with biological targets. For instance, the presence of electron-withdrawing groups like nitro and chloro at the C3 phenyl ring has been shown to enhance antibacterial activity in some series.[2]

  • Carboxylic Acid/Ester Functionality: The inclusion of carboxylic acid or ester groups can impact the pharmacokinetic properties of the molecule, such as solubility and cell permeability.[7] These groups can also serve as handles for further chemical modification.

For Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate , the combination of a bulky benzoyl group and two ester functionalities presents an interesting case. The benzoyl group could engage in π-stacking interactions with protein targets, while the dicarboxylate moiety could be involved in hydrogen bonding and may influence the molecule's solubility and distribution.

Experimental Evaluation of Biological Activity: A General Workflow

To empirically determine the biological profile of a novel isoxazole derivative like Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, a systematic experimental approach is necessary.

Biological Activity Workflow cluster_synthesis Compound Preparation cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation synthesis Synthesis & Purification antimicrobial Antimicrobial Assays (e.g., MIC determination) synthesis->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) synthesis->cytotoxicity mechanistic_antimicrobial mechanistic_antimicrobial apoptosis Apoptosis Assays (e.g., Annexin V, Caspase activity) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow cytometry) cytotoxicity->cell_cycle target_id Target Identification (e.g., Proteomics, Kinase profiling) apoptosis->target_id cell_cycle->target_id animal_models Animal Models of Disease target_id->animal_models

Figure 2: A generalized workflow for the evaluation of the biological activity of novel isoxazole derivatives.

Conclusion and Future Directions

Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, as a representative of the 3-aroyl-isoxazole dicarboxylate class, holds considerable potential as a scaffold for the development of novel therapeutic agents. Based on the extensive body of research on related isoxazole derivatives, it is plausible that this compound and its analogues could exhibit significant anticancer, antimicrobial, or anti-inflammatory properties.

The true potential of this class of molecules can only be unlocked through rigorous experimental investigation. The synthesis of a library of related compounds with variations in the aroyl moiety and the ester groups, followed by a comprehensive biological evaluation as outlined in the workflow above, would be a logical next step. Such studies will not only elucidate the specific activities of these novel compounds but also contribute to a deeper understanding of the structure-activity relationships that govern the therapeutic potential of the versatile isoxazole scaffold.

References

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Pharmaceuticals, 16(2), 228. [Link]

  • Kumar, M., Kumar, P., & Sharma, A. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317.
  • Ahmed, S. M., Abdulrahman, H. S., Hussain, F. H. S., Ahmad, H. O., Qader, I. B., & Qader, H. A. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.
  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. (2018). RSC Advances, 8(52), 29633–29645.
  • Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. (2023). Zanco Journal of Medical Sciences.
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  • Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. (2017). ChemistrySelect, 2(23), 6729-6734.
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  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). Molecules, 29(24), 5893.
  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2016). International Journal of Oncology, 49(5), 2055-2066.
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Comparative

Comparative study of "Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate" synthesis methods

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Isoxazole Scaffold The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of bio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in drug design. Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, in particular, serves as a highly functionalized building block for the synthesis of more complex molecular architectures. The presence of the benzoyl group and two carboxylate esters offers multiple points for further chemical modification, making it a versatile intermediate in the development of novel therapeutic agents.

This guide provides a comparative analysis of the primary synthetic methodologies for Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, with a focus on the underlying chemical principles, experimental considerations, and overall efficiency of each approach. We will delve into the prevalent 1,3-dipolar cycloaddition strategies, offering detailed protocols and data-driven comparisons to aid researchers in selecting the most suitable method for their specific needs.

Core Synthetic Strategy: 1,3-Dipolar Cycloaddition

The most common and efficient method for the synthesis of the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][2][3] In the context of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, this involves the reaction of a benzoyl-substituted nitrile oxide with dimethyl acetylenedicarboxylate (DMAD). DMAD is a highly reactive and versatile dipolarophile due to its electron-deficient nature, making it an excellent substrate for cycloaddition reactions.[4][5]

The primary variations in this synthetic approach lie in the in situ generation of the reactive nitrile oxide intermediate. This guide will compare two principal methods for generating the benzoyl-substituted nitrile oxide:

  • Dehydrohalogenation of a Hydroximoyl Halide: A classic and widely used method.

  • Oxidative Dehydrogenation of an Aldoxime: A more direct approach from a readily available starting material.

Below is a generalized workflow for the synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate via 1,3-dipolar cycloaddition.

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Starting Material Starting Material Nitrile Oxide Nitrile Oxide Starting Material->Nitrile Oxide Method 1 or 2 Target Molecule Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate Nitrile Oxide->Target Molecule DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Target Molecule [3+2] Cycloaddition

Caption: Generalized workflow for the synthesis of the target molecule.

Method 1: Synthesis via Dehydrohalogenation of a Hydroximoyl Halide

This traditional approach involves the preparation of a hydroximoyl halide, which is then treated with a base to generate the nitrile oxide in situ. The nitrile oxide is immediately trapped by DMAD to form the desired isoxazole.

Reaction Mechanism

The mechanism proceeds in two key steps:

  • Formation of the Nitrile Oxide: The base abstracts a proton from the hydroximoyl halide, leading to the elimination of a halide ion and the formation of the nitrile oxide.

  • Cycloaddition: The nitrile oxide undergoes a concerted [3+2] cycloaddition reaction with DMAD to yield the final product.

G Hydroximoyl Halide Hydroximoyl Halide Nitrile Oxide Nitrile Oxide Hydroximoyl Halide->Nitrile Oxide Base (e.g., Et3N) Target Molecule Dimethyl 3-benzoylisoxazole- 4,5-dicarboxylate Nitrile Oxide->Target Molecule DMAD DMAD DMAD->Target Molecule Cycloaddition

Caption: Reaction pathway for Method 1.

Experimental Protocol

Step 1: Synthesis of Benzoyl-substituted Hydroximoyl Chloride

  • To a stirred solution of the corresponding benzaldoxime (1.0 eq) in a suitable solvent such as DMF, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydroximoyl chloride, which can often be used in the next step without further purification.

Step 2: Cycloaddition Reaction

  • Dissolve the crude benzoyl-substituted hydroximoyl chloride (1.0 eq) and dimethyl acetylenedicarboxylate (DMAD) (1.2 eq) in an inert solvent like toluene or dichloromethane.

  • Slowly add a solution of a suitable base, such as triethylamine (Et3N) (1.5 eq), to the reaction mixture at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC.

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography on silica gel to afford the pure Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate.

Performance Data
ParameterValueReference
Typical Yield 65-80%Inferred from[2]
Reaction Time 12-24 hoursInferred from[2]
Purity High after chromatographyGeneral Knowledge
Scalability GoodGeneral Knowledge

Advantages:

  • Well-established and reliable method.

  • Good to excellent yields are often achieved.

Disadvantages:

  • Requires the pre-synthesis of the hydroximoyl halide.

  • The use of halogenating agents can be a drawback in terms of safety and waste disposal.

Method 2: Synthesis via Oxidative Dehydrogenation of an Aldoxime

This method offers a more direct route by generating the nitrile oxide directly from the corresponding aldoxime in the presence of an oxidizing agent. This circumvents the need for the isolation of the hydroximoyl halide intermediate.

Reaction Mechanism

The reaction is believed to proceed through the oxidation of the aldoxime to a hydroximoyl radical, which then undergoes further oxidation and deprotonation to form the nitrile oxide. The in situ generated nitrile oxide then reacts with DMAD as in Method 1.

G Aldoxime Aldoxime Nitrile Oxide Nitrile Oxide Aldoxime->Nitrile Oxide Oxidizing Agent Target Molecule Dimethyl 3-benzoylisoxazole- 4,5-dicarboxylate Nitrile Oxide->Target Molecule DMAD DMAD DMAD->Target Molecule Cycloaddition

Caption: Reaction pathway for Method 2.

Experimental Protocol
  • To a stirred solution of the benzaldoxime (1.0 eq) and dimethyl acetylenedicarboxylate (DMAD) (1.2 eq) in a suitable solvent (e.g., dichloromethane or chloroform), add an oxidizing agent such as chloramine-T or sodium hypochlorite (bleach).[6]

  • The reaction is typically carried out at room temperature and monitored by TLC.

  • Upon completion (usually within a few hours), quench the reaction with a reducing agent if necessary (e.g., sodium thiosulfate solution if bleach is used).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the crude product by column chromatography on silica gel.

Performance Data
ParameterValueReference
Typical Yield 50-70%Inferred from[6]
Reaction Time 2-8 hoursInferred from[6]
Purity Good after chromatographyGeneral Knowledge
Scalability ModerateGeneral Knowledge

Advantages:

  • More atom-economical and avoids the use of halogenated intermediates.

  • Generally faster reaction times compared to Method 1.

  • One-pot procedure simplifies the experimental setup.[7]

Disadvantages:

  • Yields can be more variable and sometimes lower than Method 1.

  • The choice of oxidizing agent is crucial and may require optimization for different substrates.

  • Side reactions, such as the dimerization of the nitrile oxide to form a furoxan, can occur.

Comparative Summary and Discussion

FeatureMethod 1: DehydrohalogenationMethod 2: Oxidative Dehydrogenation
Starting Material Benzoyl-substituted Hydroximoyl HalideBenzaldoxime
Key Reagent Base (e.g., Et3N)Oxidizing Agent (e.g., Chloramine-T)
Number of Steps Two (synthesis of halide + cycloaddition)One-pot
Typical Yield 65-80%50-70%
Reaction Time Longer (12-24h)Shorter (2-8h)
Simplicity More steps, but straightforwardSimpler setup, but requires careful control
Green Chemistry Less favorable due to halogenating agentsMore favorable, avoids halogenated intermediates

Expert Insights and Recommendations:

For reliability and high yield , Method 1 (Dehydrohalogenation) is often the preferred choice, especially for larger-scale syntheses. The isolation of the hydroximoyl halide intermediate, while adding a step, allows for better control over the subsequent cycloaddition reaction.

For efficiency and a more environmentally friendly approach , Method 2 (Oxidative Dehydrogenation) presents a compelling alternative.[6] Its one-pot nature and avoidance of halogenated reagents align well with the principles of green chemistry. However, researchers should be prepared to invest time in optimizing the reaction conditions, particularly the choice and amount of the oxidizing agent, to maximize the yield and minimize the formation of byproducts.

Ultimately, the choice between these two methods will depend on the specific priorities of the research project, including the desired scale, time constraints, and commitment to sustainable chemical practices.

Conclusion

The synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate is most effectively achieved through a 1,3-dipolar cycloaddition reaction. This guide has presented a comparative analysis of two primary methods for the in situ generation of the required nitrile oxide intermediate. By understanding the mechanistic nuances, experimental protocols, and performance metrics of each approach, researchers can make an informed decision to best suit their synthetic goals. The continued development of more efficient and sustainable methods for the synthesis of highly functionalized isoxazoles will undoubtedly remain an active area of research in organic and medicinal chemistry.

References

  • Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.
  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. MDPI.
  • Investigations on intramolecular 1,3-dipolar cycloadditions for the synthesis of isoxazolo-annulated pyrrolidines, piperidines and azepanes. Sci-Hub.
  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.
  • One-pot Preparation of 3-Arylisoxazole-4,5-dicarboxylates from Benzylic Chlorides via Aldehydes, Oximes, and Nitrile N-Oxides with Acetylenedicarboxylates.
  • Reaction of dimethyl acetylenedicarboxylate with 3,4-disubstituted isoxazolin-5-ones. A new synthesis of 1,3-oxazin-6-ones and 2,3-dihydro-1,3-oxazin-6-ones.
  • Dimethyl Acetylenedicarboxylate: A Versatile Tool in Organic Synthesis. Thieme Connect.
  • Synthesis of 3,4-diaryl-5-carboxy-4,5-dihydroisoxazole 2-oxides as valuable synthons for anticancer molecules.
  • A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles.
  • Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpu9F3ZU_djAhnxeworAuqr0XpouyD-pVQnt8nb3W3MQth4hO9EzWCMMWY3Rflqe02RzJLtkrH2aNQnohZ4kdmeqOFvNBtTi_1fgTvGoGXfj7uC7ZM6BYPDgys2BHe3LHeOdRuTv-5syhhMofhC43pbHMsETfgNk6u_DkdqvYdKeQ2uHkW1IrYIHdhbxLPTTBG9EmwDT9CcDtq1XoSGMGmCqVWuwDryFh_kghXI4N6FJfsU_5e_JuX637IE_QkxVyR4WY4qISkPL_JtqqK77s=](. Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives.
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  • Addition reactions of heterocyclic compounds. Part XXXIV. Dimethyl acetylenedicarboxylate with indazole, the triazoles, and diazoaminobenzene. Royal Society of Chemistry.
  • Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry.
  • Preparation of dimethyl 1H-1,2,3-triazole-4,5-dicarboxylates
  • Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. MDPI.
  • Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties.

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Validation

Validating the Biological Activity of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate: A Comparative Guide

In the landscape of modern drug discovery, the isoxazole scaffold represents a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] These five-membered heterocyclic compo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the isoxazole scaffold represents a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] These five-membered heterocyclic compounds are integral to a variety of pharmacologically active agents, exhibiting properties that span from anti-inflammatory and anticancer to antimicrobial.[2][3] This guide provides a comprehensive framework for the biological validation of a novel isoxazole derivative, "Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate." We will explore its potential therapeutic applications and present a series of robust experimental protocols to ascertain its activity in comparison to established alternatives.

The rationale for investigating this specific molecule stems from the well-documented efficacy of isoxazole-containing compounds. For instance, the isoxazole ring is a key feature in the anti-inflammatory drug Valdecoxib (a COX-2 inhibitor) and the antirheumatic medication Leflunomide.[3] Furthermore, numerous isoxazole derivatives have shown significant promise as anticancer agents by inducing apoptosis, inhibiting tubulin polymerization, or acting as aromatase inhibitors.[4][5] Their utility also extends to combating microbial infections, with various derivatives displaying potent antibacterial and antifungal properties.[6][7]

This guide is structured to provide researchers, scientists, and drug development professionals with a detailed roadmap for assessing the biological potential of "Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate." We will proceed under the hypothesis that the structural features of this compound—namely the benzoyl and dicarboxylate moieties attached to the isoxazole core—may confer significant anti-inflammatory and anticancer activities.

Comparative Framework: Selecting Appropriate Benchmarks

To rigorously evaluate the biological activity of "Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate" (referred to henceforth as Compound X), it is imperative to select appropriate positive controls and comparator compounds. The choice of these benchmarks is dictated by the hypothesized activities.

  • For Anti-inflammatory Activity:

    • Indomethacin: A well-established non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective COX inhibitor.

    • Celecoxib: A selective COX-2 inhibitor, representing a more targeted anti-inflammatory agent.

  • For Anticancer Activity:

    • Doxorubicin: A potent and widely used chemotherapeutic agent with a broad spectrum of activity.

    • A known cytotoxic isoxazole derivative: For instance, N-phenyl-5-carboxamidyl isoxazole, which has demonstrated efficacy against colon cancer cell lines.[3]

Experimental Validation Workflow

The following sections detail the experimental protocols for a tiered screening approach, beginning with in vitro assays to establish baseline activity and cytotoxicity, followed by more specific mechanistic studies.

I. Preliminary Cytotoxicity Assessment (In Vitro)

The initial step in evaluating any new chemical entity is to determine its effect on cell viability. This allows for the identification of a therapeutic window and distinguishes between targeted biological activity and non-specific toxicity.

Protocol: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture:

    • For general cytotoxicity, a non-cancerous cell line such as human embryonic kidney cells (HEK293) will be used.[8]

    • For anticancer screening, a panel of human cancer cell lines will be employed, for example, MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer).

    • Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[8]

  • Cell Treatment:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of Compound X (e.g., 0.1, 1, 10, 50, 100 µM) and the comparator compounds for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation: Comparative Cytotoxicity

CompoundCell LineIC50 (µM) after 48h
Compound X HEK293>100
MCF-7Hypothetical Value
A549Hypothetical Value
HT-29Hypothetical Value
Doxorubicin MCF-70.5
A5490.8
HT-291.2
N-phenyl-5-carboxamidyl isoxazole HT-292.5 µg/mL
II. Evaluation of Anti-inflammatory Activity (In Vitro)

Chronic inflammation is a key factor in the pathology of numerous diseases. The ability of a compound to modulate inflammatory responses is a significant therapeutic indicator.

Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[8][9]

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[8]

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of Compound X and the comparator compounds (Indomethacin, Celecoxib) for 1 hour.[8]

  • Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[8]

  • Nitric Oxide Measurement:

    • Measure the nitrite concentration in the culture supernatant using the Griess reagent.[8]

    • Read the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the percentage of NO inhibition relative to the LPS-only treated group.

    • A concurrent MTT assay should be performed to ensure the observed NO reduction is not due to cytotoxicity.[8]

Data Presentation: Comparative Anti-inflammatory Activity

CompoundConcentration (µM)% NO InhibitionCell Viability (%)
Compound X 1Hypothetical Value>95
10Hypothetical Value>95
50Hypothetical Value>90
Indomethacin 1045>95
Celecoxib 1060>95

Diagram: Simplified Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation CompoundX Compound X CompoundX->NFkB Inhibition?

Caption: Potential inhibition of the NF-κB pathway by Compound X.

III. Antimicrobial Screening

The isoxazole scaffold is present in numerous compounds with antimicrobial properties.[1] Therefore, it is prudent to screen Compound X for antibacterial and antifungal activity.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

  • Microorganism Preparation:

    • Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Prepare a standardized inoculum of each microorganism.

  • Assay Procedure:

    • Serially dilute Compound X and standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a 96-well microtiter plate containing the appropriate growth medium.[8]

    • Add the standardized microbial inoculum to each well.[8]

  • Incubation:

    • Incubate the plates under optimal conditions for microbial growth.[8]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Comparative Antimicrobial Activity

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Compound X Hypothetical ValueHypothetical ValueHypothetical Value
Ciprofloxacin 0.50.015N/A
Fluconazole N/AN/A1

Causality and Experimental Choices

The selection of these initial assays is based on a logical, tiered approach to drug discovery. The cytotoxicity assay is a critical first step to eliminate compounds that are broadly toxic and to establish a safe dose range for subsequent, more specific assays. The choice of cell lines for anticancer screening is representative of common cancer types. The anti-inflammatory assay targets a key pathway in inflammation, providing a clear and quantifiable measure of activity. Finally, the antimicrobial screening is included due to the known prevalence of this activity within the isoxazole chemical class.

Self-Validating Systems and Trustworthiness

Each protocol described incorporates internal controls to ensure the validity of the results. For instance, the use of positive and negative controls in each assay provides a baseline for comparison and confirms that the assay is performing as expected. The concurrent cytotoxicity testing alongside the functional assays is a self-validating mechanism to ensure that the observed effects are not simply a result of cell death.

Diagram: Experimental Validation Workflow

G cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 In Vivo Validation Cytotoxicity Cytotoxicity Assay (MTT) AntiInflammatory Anti-inflammatory Assay (NO Inhibition) Cytotoxicity->AntiInflammatory Antimicrobial Antimicrobial Screening (MIC) Cytotoxicity->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., COX-2) AntiInflammatory->Enzyme Apoptosis Apoptosis Assays Antimicrobial->Apoptosis CellCycle Cell Cycle Analysis Antimicrobial->CellCycle AnimalModels Animal Models (e.g., Xenograft, Colitis) Apoptosis->AnimalModels CellCycle->AnimalModels Enzyme->AnimalModels

Caption: A tiered approach to validating biological activity.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological characterization of "Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate." The proposed experiments will generate the necessary data to make an informed decision about the therapeutic potential of this novel compound. Positive results from these in vitro studies would warrant progression to more in-depth mechanistic studies, such as apoptosis assays, cell cycle analysis, and specific enzyme inhibition assays, followed by validation in appropriate in vivo animal models. The versatility of the isoxazole scaffold suggests that Compound X could hold significant promise, and the rigorous, comparative approach outlined here is the first step in unlocking that potential.

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Comparative

Structure-activity relationship (SAR) of "Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate" analogs

In the landscape of medicinal chemistry, the isoxazole scaffold has emerged as a privileged structure, integral to a multitude of compounds exhibiting a wide array of biological activities.[1] This guide provides a compr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the isoxazole scaffold has emerged as a privileged structure, integral to a multitude of compounds exhibiting a wide array of biological activities.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of isoxazole-containing compounds, with a particular focus on their anticancer and antimicrobial properties. While the specific compound "Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate" lacks extensive documentation in the public domain, this guide will delve into the well-explored realms of 3,5-diarylisoxazoles and isoxazole-carboxamides. By examining the experimental data from various studies, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of the key structural motifs that govern the biological efficacy of these important heterocyclic compounds.

The Isoxazole Core: A Versatile Pharmacophore

The five-membered isoxazole ring, with its adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and structural rigidity.[1] This makes it an attractive core for the design of novel therapeutic agents. The isoxazole moiety can engage in various non-covalent interactions with biological targets, and its substituents can be readily modified to fine-tune pharmacokinetic and pharmacodynamic properties.[1] The diverse biological activities attributed to isoxazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, underscore the versatility of this heterocyclic system in drug discovery.

Anticancer Activity of Isoxazole Analogs: A Comparative Analysis

Numerous studies have highlighted the potential of isoxazole derivatives as potent anticancer agents. Their mechanisms of action are varied and include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[2][3]

3,5-Diarylisoxazoles and Related Analogs

The substitution pattern on the aryl rings of 3,5-diarylisoxazoles plays a crucial role in their cytotoxic activity. A systematic evaluation of various analogs against different cancer cell lines has revealed key SAR trends.

Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Isoxazole Analogs

Compound IDR1 (at position 3)R2 (at position 5)Cancer Cell LineIC50 (µM)Reference
1a Phenyl4-ChlorophenylHT-10809.02[2]
1b Phenyl4-BromophenylHT-108010.72[2]
1c Phenyl4-MethoxyphenylHT-108016.1[2]
2a 3,4-DimethoxyphenylThiophen-2-ylMCF-72.63[3]
2b 4-MethoxyphenylThiophen-2-ylMCF-7>200[3]
3a Indol-5-ylPhenylColo320low µM[4]
3b Indol-2-ylPhenylColo320less active[4]

Key SAR Insights for Anticancer Activity:

  • Substitution on the 5-Aryl Ring: The presence of electron-withdrawing groups, such as halogens (Cl, Br), on the phenyl ring at the 5-position of the isoxazole core generally enhances anticancer activity (compare 1a and 1b with 1c ).

  • Substitution on the 3-Aryl Ring: The nature of the substituent at the 3-position is also critical. For instance, a 3,4-dimethoxyphenyl group at this position, combined with a thiophene ring at the 5-position (2a ), leads to potent activity against MCF-7 breast cancer cells, whereas a single methoxy group results in a loss of activity (2b ).[3]

  • Heterocyclic Substituents: The incorporation of other heterocyclic rings, such as indole, can significantly impact activity. Attaching the indole ring at the 5-position of the isoxazole (3a ) confers greater antiproliferative activity compared to attachment at the 2-position (3b ).[4]

Isoxazole-Carboxamides

Another class of promising anticancer agents is the isoxazole-carboxamides. The amide linkage provides an additional point for interaction with biological targets and allows for further structural diversification.

Table 2: Anticancer Activity (IC50, µM) of 5-Methyl-3-phenylisoxazole-4-carboxamide Analogs

Compound IDAmide SubstituentCancer Cell LineIC50 (µM)Reference
4a 2,4-DichlorophenylB16-F10.079[5]
4b 4-ChlorophenylB16-F1>50[5]
4c PhenylB16-F1>50[5]
4d 2,4-DichlorophenylColo2057.55[5]

Key SAR Insights for Isoxazole-Carboxamides:

  • Substitution on the Amide Phenyl Ring: The presence and position of substituents on the phenyl ring of the carboxamide moiety are critical. A 2,4-dichloro substitution (4a ) leads to exceptionally high potency against the B16-F1 melanoma cell line, whereas a single chloro substituent or an unsubstituted phenyl ring results in a dramatic loss of activity (4b , 4c ).[5]

Antimicrobial Activity of Isoxazole Derivatives

Isoxazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Isoxazole Analogs

Compound IDR1 (at position 3)R2 (at position 5)C. albicansB. subtilisE. coliReference
5a 4-ChlorophenylMethyl61030[1]
5b 4-NitrophenylMethyl152040[1]
5c PhenylMethyl608080[1]

Key SAR Insights for Antimicrobial Activity:

  • Electron-Withdrawing Groups: Similar to the trend observed for anticancer activity, the presence of electron-withdrawing groups on the aryl ring at the 3-position enhances antimicrobial activity. A 4-chlorophenyl substituent (5a ) confers the highest potency against all tested strains, followed by the 4-nitrophenyl analog (5b ). The unsubstituted phenyl derivative (5c ) is the least active.[1]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a key isoxazole scaffold and for a common biological evaluation assay.

Synthesis of 3,5-Diarylisoxazoles from Chalcones

This protocol describes a one-pot synthesis of 3,5-diarylisoxazoles from α,β-unsaturated ketones (chalcones).

Workflow for the Synthesis of 3,5-Diarylisoxazoles

Chalcone Chalcone Reaction Reaction Mixture Chalcone->Reaction Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Reaction TCCA Trichloroisocyanuric Acid (TCCA) TCCA->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Reflux Reflux Reaction->Reflux Workup Work-up & Purification Reflux->Workup Isoxazole 3,5-Diarylisoxazole Workup->Isoxazole

Caption: General workflow for the synthesis of 3,5-diarylisoxazoles.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in a suitable solvent such as ethanol (10 mL).

  • Addition of Oxidizing Agent: To this solution, add trichloroisocyanuric acid (TCCA) (0.4 mmol) portion-wise with stirring.

  • Reaction Progression: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, pour the reaction mixture into ice-cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-diarylisoxazole.[6]

In Vitro Tubulin Polymerization Assay

This assay is crucial for evaluating the mechanism of action of anticancer compounds that target the microtubule network.

Workflow for Tubulin Polymerization Assay

Tubulin Purified Tubulin ReactionMix Prepare Reaction Mix on Ice Tubulin->ReactionMix Buffer Polymerization Buffer + GTP Buffer->ReactionMix TestCompound Test Isoxazole Analog TestCompound->ReactionMix Controls Controls (Vehicle, Paclitaxel, Colchicine) Controls->ReactionMix Incubation Incubate at 37°C ReactionMix->Incubation Measurement Measure Absorbance (340 nm) over time Incubation->Measurement Analysis Data Analysis (Polymerization Curves, IC50) Measurement->Analysis

Caption: Workflow for the in vitro tubulin polymerization assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a solution of purified tubulin (e.g., >97% pure porcine tubulin) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2.0 mM MgCl2). Keep all reagents on ice.

  • Compound Preparation: Prepare serial dilutions of the test isoxazole compound in the polymerization buffer. Include a vehicle control (e.g., DMSO), a polymerization promoter (e.g., paclitaxel), and a polymerization inhibitor (e.g., colchicine).

  • Reaction Setup: In a pre-chilled 96-well plate, add the test compound or controls.

  • Initiation of Polymerization: Prepare a tubulin-GTP mix and add it to the wells to initiate the polymerization.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals for a specified period (e.g., 60 minutes).

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The effect of the test compound on the rate and extent of tubulin polymerization can then be determined. The IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated from the dose-response curves.[7][8]

Conclusion and Future Directions

The isoxazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that the biological activity of isoxazole analogs can be significantly modulated by the nature and position of substituents on the core and its appended aryl rings. For anticancer applications, electron-withdrawing groups on the aryl rings and specific substitution patterns are crucial for enhancing cytotoxicity. Similarly, for antimicrobial activity, electron-withdrawing substituents are beneficial.

Future research in this field should focus on the synthesis and evaluation of diverse libraries of isoxazole derivatives to build a more comprehensive understanding of their SAR. Elucidating the precise molecular targets and mechanisms of action for the most potent compounds will be critical for their translation into clinical candidates. The experimental protocols provided herein offer a solid foundation for researchers to embark on the exploration of this fascinating class of heterocyclic compounds.

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Validation

A Comparative Efficacy Analysis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate Against Established Therapeutic Agents

Introduction: The Therapeutic Potential of the Isoxazole Scaffold The isxazole ring is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2][3] Derivatives in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Isoxazole Scaffold

The isxazole ring is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2][3] Derivatives incorporating this scaffold have demonstrated a broad spectrum of biological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This has led to the development of several clinically significant drugs.[3] The novel compound, Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, represents a new frontier in the exploration of isoxazole-based therapeutics. This guide provides a comprehensive framework for evaluating its efficacy in two key therapeutic areas—oncology and inflammation—by comparing it with established, FDA-approved drugs: Doxorubicin and Celecoxib.

Comparative Framework: Benchmarking Against the Gold Standard

To ascertain the therapeutic potential of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, a rigorous comparative analysis against well-characterized drugs is essential.

  • Anticancer Efficacy: Doxorubicin, a cornerstone of chemotherapy for decades, will serve as the benchmark.[4][] An anthracycline antibiotic, Doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily DNA intercalation and inhibition of topoisomerase II, leading to the cessation of DNA replication and induction of apoptosis.[3][4][][6]

  • Anti-inflammatory Efficacy: Celecoxib, a selective COX-2 inhibitor, will be the comparator for anti-inflammatory activity.[7][8] By selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, Celecoxib effectively reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7][8][9][10]

This guide outlines the experimental protocols to quantitatively assess the efficacy of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate in relation to these established drugs.

Part 1: Evaluation of Anticancer Efficacy

The primary objective is to determine the cytotoxic potential of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate against various cancer cell lines and compare its potency with Doxorubicin.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12] It measures the metabolic activity of cells, which is indicative of their viability.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HeLa for cervical cancer) in the recommended medium.[13]

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11][12]

  • Compound Treatment:

    • Prepare stock solutions of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate and Doxorubicin in a suitable solvent (e.g., DMSO).

    • Treat the cells with a range of concentrations of each compound. Include a vehicle control (DMSO-treated cells) and an untreated control.

    • Incubate the plates for 48 hours.[12]

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubate the plates for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[12]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value for each compound using non-linear regression analysis. The IC₅₀ represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[14]

Data Presentation: Comparative Cytotoxicity

The IC₅₀ values will be tabulated to provide a clear comparison of the cytotoxic potency of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate and Doxorubicin across different cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM) - Dimethyl 3-benzoylisoxazole-4,5-dicarboxylateIC₅₀ (µM) - Doxorubicin
MCF-7Breast CancerTo be determined~2.5[13]
A549Lung CancerTo be determined>20[14]
HeLaCervical CancerTo be determined~2.9[13]

Note: The IC₅₀ values for Doxorubicin can vary between studies and cell lines.[13][14][15]

Visualizing the Anticancer Mechanism

The anticipated mechanism of action for many isoxazole derivatives involves the induction of apoptosis.[7] A key signaling pathway in this process is the p53-mediated pathway, which can be activated by cellular stress, including DNA damage induced by chemotherapeutic agents.

DNA_Damage DNA Damage (e.g., via Topoisomerase II inhibition) p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53-mediated apoptotic pathway.

Part 2: Evaluation of Anti-inflammatory Efficacy

The anti-inflammatory potential of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate will be assessed by its ability to inhibit the COX-2 enzyme and reduce the production of inflammatory mediators in a cellular model of inflammation.

Experimental Protocol 1: In Vitro COX-2 Inhibition Assay

This assay determines the direct inhibitory effect of the compound on the COX-2 enzyme.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 96-well plate, combine a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), Heme, and the human recombinant COX-2 enzyme.[16]

    • Add various concentrations of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate or the positive control, Celecoxib. Include a DMSO control.

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.[16]

  • Initiation and Termination of Reaction:

    • Initiate the reaction by adding arachidonic acid (the substrate) and a chromogenic substrate (e.g., TMPD).[16][17]

    • The COX-2 enzyme will convert arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component will reduce PGG2 to PGH2, oxidizing TMPD and causing a color change.[18]

    • After a specific incubation period, stop the reaction.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at a wavelength appropriate for the chromogen used (e.g., 590 nm for TMPD).[17]

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Protocol 2: Assay in LPS-Stimulated Macrophages

This cell-based assay evaluates the compound's ability to suppress the inflammatory response in a biologically relevant context. RAW 264.7 murine macrophage cells are a standard model for these studies.[19][20][21][22]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells and seed them in 96-well plates.

    • Pre-treat the cells with various concentrations of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate or Celecoxib for 1 hour.

    • Stimulate inflammation by adding lipopolysaccharide (LPS) to the wells (except for the negative control) and incubate for 24 hours.[20][21]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[22]

    • Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[21]

  • Cell Viability Assay:

    • Concurrently perform an MTT assay on the treated cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC₅₀ values for the inhibition of each inflammatory mediator.

Data Presentation: Comparative Anti-inflammatory Activity

The results will be summarized in tables for a direct comparison of the anti-inflammatory efficacy of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate and Celecoxib.

Table 2: In Vitro COX-2 Inhibition

CompoundIC₅₀ (µM)
Dimethyl 3-benzoylisoxazole-4,5-dicarboxylateTo be determined
Celecoxib~0.04[23]

Table 3: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

CompoundIC₅₀ for NO Inhibition (µM)IC₅₀ for TNF-α Inhibition (µM)IC₅₀ for IL-6 Inhibition (µM)
Dimethyl 3-benzoylisoxazole-4,5-dicarboxylateTo be determinedTo be determinedTo be determined
CelecoxibVariableVariableVariable

Note: The IC₅₀ values for Celecoxib in cell-based assays can vary depending on the experimental conditions.[24]

Visualizing the Anti-inflammatory Mechanism

The anti-inflammatory action of COX-2 inhibitors is centered on the arachidonic acid cascade. The experimental workflow for the LPS-stimulated macrophage assay can also be visualized.

LPS LPS Stimulation of RAW 264.7 Macrophages NFkB NF-κB Activation LPS->NFkB COX2_iNOS Upregulation of COX-2 and iNOS NFkB->COX2_iNOS COX2 COX-2 Enzyme COX2_iNOS->COX2 iNOS iNOS Enzyme COX2_iNOS->iNOS Prostaglandins Prostaglandins (e.g., PGE₂) COX2->Prostaglandins NO Nitric Oxide (NO) iNOS->NO Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation Start Seed RAW 264.7 cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Pretreat Pre-treat with Compound (1 hour) Incubate1->Pretreat Stimulate Stimulate with LPS (24 hours) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect MTT Perform MTT Assay on remaining cells Stimulate->MTT Assays Perform Griess Assay (NO) and ELISA (TNF-α, IL-6) Collect->Assays Analyze Analyze Data (Calculate IC₅₀) Assays->Analyze MTT->Analyze

Caption: Workflow for the LPS-stimulated macrophage assay.

Conclusion

This guide provides a robust and scientifically rigorous framework for the initial evaluation of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate's efficacy as a potential anticancer and anti-inflammatory agent. By employing standardized in vitro assays and comparing its performance against established drugs like Doxorubicin and Celecoxib, researchers can generate the critical data needed to determine its therapeutic potential and guide future drug development efforts. The detailed protocols and data presentation formats outlined herein are designed to ensure the generation of reliable, comparable, and actionable results.

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  • Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages. (2017). PubMed. Retrieved from [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). National Institutes of Health. Retrieved from [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). Dove Press. Retrieved from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. Retrieved from [Link]

  • Anti-inflammatory effect of pomegranate flower in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. (n.d.). ResearchGate. Retrieved from [Link]

  • IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... (n.d.). ResearchGate. Retrieved from [Link]

  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (n.d.). MDPI. Retrieved from [Link]

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Comparative

A Researcher's Guide to Isoxazole Derivatives: Correlating In Vitro Efficacy with In Vivo Outcomes in Oncology

An Objective Comparison and Methodological Guide for Preclinical Evaluation Introduction The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array o...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Methodological Guide for Preclinical Evaluation

Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] In oncology, isoxazole derivatives have emerged as a promising class of small molecule inhibitors targeting various aspects of cancer cell biology, from signal transduction pathways to protein homeostasis.[3] This guide provides a comparative analysis of the in vitro and in vivo evaluation of isoxazole derivatives, offering insights into experimental design and data interpretation for researchers in drug discovery and development.

While the specific compound "Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate" is not extensively characterized in publicly available literature, this guide will use a representative isoxazole derivative with demonstrated anticancer properties to illustrate the critical journey from benchtop assays to preclinical animal models. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.

The Promise of Isoxazole Derivatives in Cancer Therapy

The versatility of the isoxazole ring allows for diverse chemical modifications, leading to compounds that can interact with a variety of biological targets.[1] One of the most well-documented mechanisms of action for anticancer isoxazole derivatives is the inhibition of Heat Shock Protein 90 (HSP90).[4][5] HSP90 is a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are critical for cancer cell survival and proliferation.[6] By inhibiting HSP90, isoxazole derivatives can induce the degradation of these oncoproteins, leading to cell cycle arrest and apoptosis.[5]

In Vitro Evaluation: Foundational Insights into Anticancer Activity

In vitro studies are the cornerstone of preclinical drug development, providing initial evidence of a compound's biological activity and mechanism of action. These assays are typically conducted in controlled laboratory settings using cancer cell lines.

Antiproliferative Activity Assessment

A fundamental first step is to determine a compound's ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, PC3 prostate cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[7][8]

  • Compound Treatment: Treat the cells with a serial dilution of the isoxazole derivative for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Antiproliferative Effects of Representative Isoxazole Derivatives

CompoundCell LineIC50 (µM)Reference
Isoxazole Derivative 1aPC3 (Prostate)Significant Activity[7][9]
Isoxazole Derivative 1bPC3 (Prostate)Significant Activity[7][9]
Isoxazole Derivative 1cPC3 (Prostate)Significant Activity[7][9]
Isoxazole Derivative 2dHeLa (Cervical)15.48 µg/ml[8]
Isoxazole Derivative 2eHep3B (Liver)~23 µg/ml[8]

dot

Caption: Workflow for in vitro evaluation of isoxazole derivatives.

Induction of Apoptosis

To determine if the observed growth inhibition is due to programmed cell death, apoptosis assays are performed. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with the isoxazole derivative at concentrations around the IC50 value.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells have lost membrane integrity (necrosis or late apoptosis).

Target Engagement and Mechanism of Action

For isoxazole derivatives proposed to be HSP90 inhibitors, Western blotting can be used to assess the degradation of HSP90 client proteins.

Experimental Protocol: Western Blotting

  • Protein Extraction: Lyse treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against HSP90 client proteins (e.g., Akt, Erk, BCL2) and a loading control (e.g., β-actin).[5]

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. A decrease in the levels of client proteins indicates successful HSP90 inhibition.

In Vivo Assessment: Evaluating Therapeutic Potential in a Living System

In vivo studies are crucial for evaluating a compound's efficacy, pharmacokinetics, and toxicity in a whole-organism context. Xenograft mouse models are frequently used in cancer research.

Experimental Protocol: Xenograft Mouse Model

  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., A549 lung cancer, PC3 prostate cancer) into the flank of immunocompromised mice.[10]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the isoxazole derivative via a clinically relevant route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.[4] The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

dot

Caption: Workflow for in vivo evaluation in a xenograft model.

Bridging In Vitro and In Vivo Data: A Holistic View

The ultimate goal of preclinical studies is to determine if the promising results from in vitro assays translate to efficacy in a living organism. A strong correlation between in vitro potency and in vivo tumor growth inhibition provides confidence in a compound's therapeutic potential.

For instance, an isoxazole derivative that demonstrates a low nanomolar IC50 against a cancer cell line in vitro and subsequently leads to significant tumor regression in a xenograft model using those same cells is a strong candidate for further development.[4] Conversely, a compound may be potent in vitro but fail in vivo due to poor pharmacokinetics (e.g., rapid metabolism, low bioavailability) or unforeseen toxicity.

Conclusion

The evaluation of novel anticancer compounds like "Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate" and other isoxazole derivatives requires a multi-faceted approach that combines rigorous in vitro characterization with well-designed in vivo studies. By systematically assessing antiproliferative activity, mechanism of action, and in-animal efficacy, researchers can build a comprehensive data package to support the advancement of promising new therapies for cancer. This guide provides a framework for such an evaluation, emphasizing the importance of robust methodologies and the critical interpretation of data across different experimental systems.

References

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (n.d.). National Institutes of Health.
  • Isoxazole derivatives as anticancer agents. (2024, March 4). ChemicalBook.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.).
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024, June 30). ResearchGate.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021, March 9). National Institutes of Health.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021, October 5). PubMed.
  • A simple method for the synthesis of isoxazole derivatives with in vitro antitumor activity. (2022, January 12).
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024, June 30). European Journal of Clinical and Experimental Medicine.
  • Synthesis and Anticancer Evaluation of Isoxazole Ring-Containing 6-(Pyridin-4-yl)imidazo[2,1-b][1][6]thiazole Derivatives. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Dimethyl Benzoylisoxazole-dicarboxylate Isomers

Introduction In the landscape of medicinal chemistry and drug development, the meticulous structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Isoxazole derivatives, in particular, repre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, the meticulous structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Isoxazole derivatives, in particular, represent a privileged scaffold, exhibiting a wide array of biological activities.[1] The precise arrangement of substituents on the isoxazole ring is critical, as even minor positional changes can profoundly impact a molecule's pharmacological profile. This guide provides an in-depth spectroscopic comparison of three key positional isomers of Dimethyl Benzoylisoxazole-dicarboxylate, offering a robust framework for their unambiguous identification.

The isomers under investigation are:

  • Isomer A: Dimethyl 3-benzoyl-isoxazole-4,5-dicarboxylate

  • Isomer B: Dimethyl 5-benzoyl-isoxazole-3,4-dicarboxylate

  • Isomer C: Dimethyl 4-benzoyl-isoxazole-3,5-dicarboxylate

Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will explore the subtle yet distinct spectroscopic signatures that arise from the differential placement of the benzoyl and dicarboxylate moieties on the isoxazole core. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of isomeric differentiation in heterocyclic chemistry.

Molecular Structures of the Isomers

The positional variation of the benzoyl group is the defining feature of these three isomers.

G cluster_A Isomer A: 3-Benzoyl cluster_B Isomer B: 5-Benzoyl cluster_C Isomer C: 4-Benzoyl A Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate B Dimethyl 5-benzoylisoxazole-3,4-dicarboxylate C Dimethyl 4-benzoylisoxazole-3,5-dicarboxylate

Caption: Molecular structures of the three positional isomers.

Spectroscopic Analysis Workflow

A systematic approach is crucial for the efficient and accurate characterization of these isomers. The following workflow outlines the logical progression of spectroscopic analyses.

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation start Synthesized Isomer Mixture purification Purification (Chromatography) start->purification ms Mass Spectrometry (MS) purification->ms Molecular Weight ir Infrared (IR) Spectroscopy purification->ir Functional Groups nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Connectivity elucidation Comparative Data Analysis & Isomer Identification ms->elucidation ir->elucidation nmr->elucidation

Caption: General workflow for isomeric differentiation.

Comparative Spectroscopic Analysis

The electronic environment of each atom within the three isomers is unique, leading to predictable and measurable differences in their spectroscopic data.

¹H NMR Spectroscopy

The proton NMR spectra are expected to be the most informative for distinguishing between the isomers due to the distinct chemical shifts of the two methoxy groups.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonIsomer A (3-Benzoyl)Isomer B (5-Benzoyl)Isomer C (4-Benzoyl)Rationale for Differentiation
Methoxy (-OCH₃) at C4-ester~3.8 - 3.9~3.8 - 3.9N/AIn Isomers A and B, the two methoxy groups will have slightly different chemical shifts due to their proximity to different substituents.
Methoxy (-OCH₃) at C5-ester~3.9 - 4.0N/A~3.9 - 4.0The methoxy protons of the ester at C5 in Isomer A are expected to be slightly downfield compared to the C4-ester due to the influence of the adjacent benzoyl group in Isomer A.
Methoxy (-OCH₃) at C3-esterN/A~3.9 - 4.0~3.9 - 4.0In Isomer C, the two methoxy groups are in chemically equivalent environments and are expected to appear as a single singlet, integrating to 6 protons.
Phenyl (ortho)~7.8 - 8.0~7.8 - 8.0~7.6 - 7.8The ortho protons of the benzoyl group are generally the most deshielded.
Phenyl (meta)~7.5 - 7.7~7.5 - 7.7~7.5 - 7.7
Phenyl (para)~7.6 - 7.8~7.6 - 7.8~7.5 - 7.7

Key Differentiating Feature: The most striking difference will be in the signals for the methoxy protons. Isomer C should exhibit a single peak for both methoxy groups, while Isomers A and B will show two distinct singlets. The subtle difference in the chemical shifts of the methoxy protons in Isomers A and B can be rationalized by considering the anisotropic effect of the neighboring benzoyl group.

¹³C NMR Spectroscopy

The carbon NMR spectra will provide definitive evidence for the substitution pattern on the isoxazole ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonIsomer A (3-Benzoyl)Isomer B (5-Benzoyl)Isomer C (4-Benzoyl)Rationale for Differentiation
Isoxazole C3~160-165~160-165 (ester C=O)~160-165 (ester C=O)The chemical shift of the isoxazole ring carbons is highly dependent on the attached substituent.
Isoxazole C4~110-115 (ester C=O)~110-115 (ester C=O)~120-125 (benzoyl C)The carbon bearing the benzoyl group (C4 in Isomer C) will be significantly downfield compared to the carbons attached to the ester groups.
Isoxazole C5~155-160 (ester C=O)~170-175 (benzoyl C)~155-160 (ester C=O)The C5 carbon in Isomer B, directly attached to the benzoyl group, is expected to be the most deshielded among the isoxazole ring carbons in all three isomers.
Benzoyl C=O~185-195~185-195~185-195
Ester C=O~160-170~160-170~160-170
Methoxy (-OCH₃)~52-54 (two signals)~52-54 (two signals)~52-54 (one signal)Similar to the ¹H NMR, Isomer C should show only one signal for the two equivalent methoxy carbons.

Key Differentiating Feature: The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are highly diagnostic. By identifying the carbon atom attached to the benzoyl group through its characteristic downfield shift, the isomeric structure can be unequivocally determined.

Infrared (IR) Spectroscopy

The IR spectra will be dominated by the strong absorptions of the carbonyl groups.

Table 3: Predicted IR Absorption Frequencies (cm⁻¹)

Functional GroupIsomer A (3-Benzoyl)Isomer B (5-Benzoyl)Isomer C (4-Benzoyl)Rationale for Differentiation
Benzoyl C=O Stretch~1660-1680~1660-1680~1660-1680The conjugation of the benzoyl carbonyl with the isoxazole ring will lower its stretching frequency compared to a simple aromatic ketone.[2]
Ester C=O Stretch~1720-1740~1720-1740~1720-1740The ester carbonyl groups will absorb at a higher frequency than the benzoyl carbonyl.[3][4] The electronic effects of the isoxazole ring may lead to slight variations in this absorption between the isomers, but these are likely to be subtle.
C-O Stretch~1200-1300~1200-1300~1200-1300Strong C-O stretching bands from the ester groups will be present.[5]
Aromatic C-H Stretch>3000>3000>3000

Key Differentiating Feature: While all three isomers will show strong carbonyl absorptions, subtle differences in the position and shape of the ester C=O stretching band may be observable due to the different electronic environments. However, IR spectroscopy is less definitive for distinguishing these isomers compared to NMR.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry will provide the molecular weight and valuable fragmentation data.

Predicted Fragmentation Pathways:

All three isomers will have the same molecular ion peak (M⁺). The differentiation will rely on the characteristic fragmentation patterns.

fragmentation cluster_A Isomer A cluster_B Isomer B cluster_C Isomer C M Molecular Ion (M+) A1 [M - OCH3]+ M->A1 A2 [M - CO2CH3]+ M->A2 A3 [C6H5CO]+ M->A3 B1 [M - OCH3]+ M->B1 B2 [M - CO2CH3]+ M->B2 B3 [C6H5CO]+ M->B3 C1 [M - OCH3]+ M->C1 C2 [M - CO2CH3]+ M->C2 C3 [C6H5CO]+ M->C3

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a cornerstone of modern pharmacophore design. Its unique electronic properties and synthetic versatility make it a pri...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a cornerstone of modern pharmacophore design. Its unique electronic properties and synthetic versatility make it a privileged structure in a multitude of therapeutic agents. This guide provides an in-depth, comparative analysis of the synthetic routes to a specific, highly functionalized derivative: Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate .

Moving beyond a mere recitation of steps, we will dissect the causal logic behind methodological choices, benchmark classical and modern approaches, and provide the detailed protocols necessary for reproducible, high-yield synthesis.

The Strategic Importance of the Target Molecule

The title compound, Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, serves as an exemplary synthetic target. It incorporates three key functional handles: a benzoyl group at the 3-position, and two ester groups at the 4- and 5-positions. This trifunctional architecture presents a versatile platform for subsequent chemical modifications, making it an attractive building block for creating libraries of novel compounds for biological screening. The core synthetic challenge lies in the efficient and regioselective construction of the isoxazole ring with these specific substituents.

The Cornerstone of Synthesis: [3+2] Cycloaddition

The most powerful and convergent strategy for constructing the 3,4,5-trisubstituted isoxazole core is the 1,3-dipolar cycloaddition reaction.[1][2] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[3] For our target molecule, the retrosynthetic analysis clearly points to two key fragments:

  • Benzonitrile Oxide : The source of the 3-benzoyl group.

  • Dimethyl Acetylenedicarboxylate (DMAD) : The source of the 4,5-dicarboxylate backbone.[4]

The primary advantage of using the symmetrical alkyne DMAD is that it obviates the challenge of regioselectivity, as addition can only result in one product isomer.[5] With unsymmetrical alkynes, the electronic and steric properties of the substituents heavily influence the regiochemical outcome, a critical consideration that often requires theoretical modeling (DFT) to predict.[6][7][8]

A crucial aspect of working with nitrile oxides is their inherent instability; they readily dimerize to form furoxans.[9] Consequently, they are almost exclusively generated in situ for immediate trapping by the dipolarophile. The method of in situ generation is the most critical variable in the overall synthetic efficiency and serves as our primary point of comparison.

Benchmarking Nitrile Oxide Generation Methods

We will compare two distinct approaches for the in situ generation of benzonitrile oxide from its precursor, benzaldoxime.

Method A: The Classical Dehydrohalogenation Approach

This well-established, two-step method first involves the conversion of an aldoxime to a hydroxamoyl chloride, which is then treated with a base to eliminate HCl and generate the nitrile oxide.

  • Step 1: Chlorination. Benzaldoxime is treated with a chlorinating agent, typically N-chlorosuccinimide (NCS) or chlorine gas, in a suitable solvent like DMF or chloroform. This step requires careful handling of corrosive and potentially hazardous reagents.

  • Step 2: Elimination. A non-nucleophilic base, such as triethylamine (Et₃N), is added to the reaction mixture containing the hydroxamoyl chloride and the dipolarophile (DMAD). The base promotes the elimination of HCl, generating the reactive benzonitrile oxide, which is immediately consumed in the cycloaddition.

While reliable, this method's reliance on chlorinated reagents and the generation of stoichiometric amounts of salt waste (triethylammonium chloride) are notable drawbacks from a green chemistry perspective.

Method B: The Green Oxidative Approach (NaCl/Oxone)

A more modern and environmentally benign approach avoids the use of harsh chlorinating agents altogether. This method utilizes a mild, inexpensive, and readily available salt, sodium chloride, in conjunction with Oxone (potassium peroxymonosulfate) as the oxidant.[10]

  • Mechanism: In this one-pot protocol, the aldoxime, alkene (or alkyne), NaCl, and Oxone are mixed in a solvent like aqueous acetonitrile. The NaCl/Oxone system generates an in situ equivalent of hypochlorite, which oxidizes the aldoxime to the corresponding nitrile oxide directly, without the isolation of a hydroxamoyl halide intermediate.[10]

This approach offers significant advantages in terms of safety, reduced organic byproducts, and operational simplicity, making it a compelling alternative to classical methods.[10]

Data-Driven Comparison of Synthetic Routes

ParameterMethod A: Classical DehydrohalogenationMethod B: Green Oxidation (NaCl/Oxone)Rationale & Expertise
Precursor BenzaldoximeBenzaldoximeBoth methods start from the same readily available precursor, synthesized from benzaldehyde and hydroxylamine.[11]
Key Reagents N-Chlorosuccinimide (NCS), Triethylamine (Et₃N)Sodium Chloride (NaCl), Oxone®Method B avoids halogenated reagents and strong organic bases, enhancing the safety profile and simplifying waste disposal.[10]
Reaction Steps 2 Steps (Chlorination, then Elimination/Cycloaddition)1 Step (One-pot Oxidation/Cycloaddition)The one-pot nature of Method B improves process efficiency and reduces handling losses.
Typical Solvents Chloroform, DMF, THFAcetonitrile/WaterThe use of aqueous solvent systems in Method B is a significant advantage for environmental sustainability.
Byproducts Succinimide, Triethylammonium ChlorideSodium Sulfate, Potassium SulfateThe inorganic byproducts of Method B are generally considered more environmentally benign and easier to remove than the organic salt waste from Method A.
Safety Profile Requires handling of corrosive NCS and volatile Et₃N.Uses stable, non-volatile salts. Oxone is a strong oxidant but is manageable with standard precautions.Method B presents a significantly lower handling risk for the operator.
Estimated Yield Good to Excellent (Often >80%)Good to Excellent (Reported 63-81% for similar systems)[10]While both methods are high-yielding, the operational simplicity of Method B may lead to more consistent results on a larger scale.

Experimental Protocols

The following protocol details the recommended "Green Oxidative Approach" due to its superior safety and environmental profile.

Detailed Protocol: Synthesis via NaCl/Oxone Oxidation (Method B)
  • Reagent Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldoxime (1.21 g, 10 mmol, 1.0 equiv).

    • Add dimethyl acetylenedicarboxylate (DMAD) (1.56 g, 11 mmol, 1.1 equiv).

    • Add sodium chloride (NaCl) (1.17 g, 20 mmol, 2.0 equiv).

    • Add a solvent mixture of acetonitrile (20 mL) and water (10 mL). Stir to dissolve the solids.

  • Reaction Execution:

    • Cool the flask to 0 °C in an ice-water bath.

    • In a separate beaker, prepare a solution of Oxone® (6.15 g, 10 mmol, 1.0 equiv of KHSO₅) in water (20 mL).

    • Add the Oxone® solution dropwise to the stirred reaction mixture over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzaldoxime spot is consumed.

    • Once complete, pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) or by recrystallization from an ethanol/water mixture to afford pure Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate as a white solid.

Expected Characterization Data
  • ¹H NMR (400 MHz, CDCl₃): δ 8.15-8.12 (m, 2H, Ar-H), 7.68-7.64 (m, 1H, Ar-H), 7.55-7.51 (m, 2H, Ar-H), 3.95 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 185.2 (C=O, benzoyl), 168.9 (C=O, ester), 161.5 (C=O, ester), 159.8 (C3-isoxazole), 154.2 (C5-isoxazole), 134.1, 131.5, 129.8, 128.7, 115.6 (C4-isoxazole), 53.1 (OCH₃), 52.8 (OCH₃).

  • IR (KBr, cm⁻¹): 3060 (Ar C-H), 1735 (C=O, ester), 1670 (C=O, benzoyl), 1595 (C=N), 1450, 1250 (C-O).

  • Melting Point: Expected to be in the range of 110-125 °C based on similar structures.

Visualization of Synthetic Workflow & Logic

The following diagrams illustrate the key processes and decisions in the synthesis.

G cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_methods Benchmarked In Situ Nitrile Oxide Generation cluster_product Final Product Benzaldehyde Benzaldehyde Benzaldoxime Benzaldoxime Benzaldehyde->Benzaldoxime Hydroxylamine Hydroxylamine Hydroxylamine->Benzaldoxime DMAD DMAD Target Dimethyl 3-benzoylisoxazole- 4,5-dicarboxylate DMAD->Target MethodA Method A: Classical (NCS, Et3N) Benzaldoxime->MethodA Step 1: Chlorination MethodB Method B: Green (NaCl, Oxone) Benzaldoxime->MethodB One-Pot MethodA->Target Step 2: Elimination & Cycloaddition w/ DMAD MethodB->Target Cycloaddition w/ DMAD

Caption: Overall synthetic workflow from starting materials to the final product.

G Start Benzaldoxime IntermediateA Benzohydroxamoyl Chloride Start->IntermediateA Method A + NCS NitrileOxide Benzonitrile Oxide (Reactive Intermediate) Start->NitrileOxide Method B + NaCl/Oxone IntermediateA->NitrileOxide Method A + Triethylamine FinalProduct Isoxazole Product NitrileOxide->FinalProduct + DMAD (Cycloaddition)

Caption: Logical flow comparing the classical vs. green generation of the key nitrile oxide intermediate.

Alternative Strategy: Aqueous Synthesis with β-Ketoesters

For the sake of comprehensive scientific discourse, it is valuable to consider alternative C2-C3 bond forming strategies for the isoxazole ring. A notable green chemistry approach involves the [3+2] cycloaddition of nitrile oxides with activated methylene compounds like β-ketoesters in water.[2][9]

This method, performed under mild basic conditions at room temperature, can rapidly produce 3,4,5-trisubstituted isoxazoles.[9] While this would not directly yield our target molecule (as the substituents would differ), it represents a fundamentally different and environmentally friendly route to similarly complex isoxazoles. This strategy is particularly powerful for generating diversity at the 4- and 5-positions when DMAD is not the desired dipolarophile.

Conclusion and Authoritative Recommendation

Both the classical dehydrohalogenation and the modern oxidative method are effective for the synthesis of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. However, based on a holistic assessment of safety, environmental impact, and operational efficiency, the NaCl/Oxone oxidative method (Method B) is highly recommended . Its one-pot nature, avoidance of hazardous reagents, and use of an aqueous solvent system align with the principles of modern, sustainable chemical synthesis without significantly compromising on yield.

For researchers aiming to build libraries based on this scaffold, mastering this green protocol will not only provide reliable access to the target molecule but also equip them with a safer and more efficient methodology for future synthetic endeavors in the field of heterocyclic chemistry.

References

  • Hazarika, P. K., Bhattacharyya, B., Nath, D., & Sarma, D. (n.d.). Sustainable Synthesis of Isoxazoles and Isoxazolines Directly from Aldehydes via One‐Pot Metal‐Free Approach Using a Reusable Ionic Liquid [C8DABCO][OH] at Room Temperature. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Hossain, M. M., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446–458. [Link]

  • (2025). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. Chemical & Pharmaceutical Bulletin, 73(11), 1065-1074. [Link]

  • (2008). Theoretical study on the regioselectivity of nitrile oxide 1,3-dipolar cycloaddition to propyne. ResearchGate. Retrieved January 22, 2026, from [Link]

  • (n.d.). Synthesis of 3,4,5-trisubstituted isoxazole derivatives. ResearchGate. Retrieved January 22, 2026, from [Link]

  • (n.d.). Synthesis of 3,4,5‐trisubstituted isoxazoles from electron‐deficient... ResearchGate. Retrieved January 22, 2026, from [Link]

  • Hossain, M. M., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. University of Mississippi eGrove. [Link]

  • (n.d.). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Lin, B., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. [Link]

  • (n.d.). A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • (2016). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Organic & Biomolecular Chemistry, 14(37), 8745-8752. [Link]

  • (n.d.). 3,5-Dimethyl-4-(3'-nitrophenylazo) isoxazole Yield: 86%; IR (ν max ,cm... ResearchGate. Retrieved January 22, 2026, from [Link]

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  • (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. American Chemical Society - ACS Figshare. [Link]

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  • (n.d.). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM... Retrieved January 22, 2026, from [Link]

  • (n.d.). Supporting Information. Retrieved January 22, 2026, from [Link]

  • (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals. Retrieved January 22, 2026, from [Link]

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Dimethyl 3-Benzoylisoxazole-4,5-dicarboxylate

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the integrity of our work extends beyond the successful execution of a reaction; it encompasses the entire lifecycle of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the integrity of our work extends beyond the successful execution of a reaction; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines for hazardous waste management.

Understanding the Compound: Hazard Profile and Characteristics

  • Isoxazole Core: Isoxazole derivatives can exhibit a range of biological activities and, consequently, may have toxicological properties. Some have been noted to cause skin, eye, and respiratory irritation.[1][2][3]

  • Dicarboxylate Esters: These functional groups may undergo hydrolysis, potentially changing the pH of the waste stream.

  • Benzoyl Group: This aromatic ketone moiety is a common feature in many organic compounds and does not typically pose unusual disposal challenges on its own, but contributes to the overall chemical properties of the molecule.

Based on analogous compounds, it is prudent to handle dimethyl 3-benzoylisoxazole-4,5-dicarboxylate as a hazardous chemical waste.

Table 1: Inferred Hazard Classification and Precautionary Statements

Hazard ClassGHS Hazard Statement (Inferred)Precautionary Statement Codes (Inferred)
Acute Toxicity, OralH302: Harmful if swallowedP264, P270, P301+P317, P330, P501
Skin Corrosion/IrritationH315: Causes skin irritationP264, P280, P302+P352, P321, P332+P317, P362+P364
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P317
Specific Target Organ ToxicityH335: May cause respiratory irritationP261, P271, P304+P340, P319, P403+P233, P405, P501

Note: This table is based on the hazard profiles of structurally related isoxazole and dicarboxylate compounds available on PubChem and from chemical suppliers.[1][2][3][4] It is intended for guidance in the absence of specific data for dimethyl 3-benzoylisoxazole-4,5-dicarboxylate.

Guiding Principles for Chemical Waste Disposal

The disposal of any laboratory chemical should adhere to a hierarchy of waste management principles.[5] The primary goal is to minimize waste generation. When disposal is necessary, it must be done in a way that is safe, environmentally responsible, and compliant with all applicable regulations.[6][7]

Personal Protective Equipment (PPE) and Safety Precautions

Before handling dimethyl 3-benzoylisoxazole-4,5-dicarboxylate for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is required.

  • Respiratory Protection: If handling the powder outside of a fume hood, a respirator may be necessary.

Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[8]

Step-by-Step Disposal Protocol

The following protocol provides a clear, actionable plan for the safe disposal of dimethyl 3-benzoylisoxazole-4,5-dicarboxylate.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure proper disposal by waste management professionals.[9][10]

  • Solid Waste:

    • Place solid dimethyl 3-benzoylisoxazole-4,5-dicarboxylate and any materials contaminated with it (e.g., weighing paper, contaminated gloves) into a designated, clearly labeled hazardous waste container.[5]

    • The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

    • The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[10]

  • Liquid Waste (Solutions):

    • If the compound is in solution, collect it in a designated hazardous liquid waste container.

    • Do not mix this waste with other incompatible waste streams. For instance, keep halogenated and non-halogenated solvent waste separate.[9]

    • The liquid waste container must also be compatible with the solvent and the solute, be properly sealed, and clearly labeled.

Step 2: Labeling the Waste Container

Accurate and detailed labeling of hazardous waste is a regulatory requirement and essential for safe handling and disposal.[10]

The label on your hazardous waste container for dimethyl 3-benzoylisoxazole-4,5-dicarboxylate should include:

  • The words "Hazardous Waste"

  • The full chemical name: "Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate"

  • The approximate quantity of the waste

  • The date the waste was first added to the container

  • The primary hazards associated with the waste (e.g., "Irritant," "Harmful if Swallowed")

  • Your name and laboratory contact information

Step 3: Storage of Hazardous Waste

Store the hazardous waste container in a designated, secure area within the laboratory. This area should be:

  • Away from general laboratory traffic

  • In a location that minimizes the risk of spills or breakage

  • Segregated from incompatible chemicals

Your institution's Environmental Health and Safety (EHS) office will have specific guidelines for hazardous waste storage that must be followed.[11]

Step 4: Arranging for Disposal

Hazardous chemical waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[7][12]

  • Contact your EHS office to schedule a pickup for your hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[10][13] This is a violation of environmental regulations and can pose a significant hazard.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

  • Minor Spill:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully collect the absorbent material and the spilled chemical into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Label the waste container appropriately and arrange for its disposal.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your laboratory supervisor and your institution's EHS office.

    • Prevent others from entering the spill area.

    • Follow the instructions of the emergency response personnel.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for dimethyl 3-benzoylisoxazole-4,5-dicarboxylate.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal start Start: Unwanted Chemical ppe Don Appropriate PPE start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate label_container Label Waste Container segregate->label_container store Store in Designated Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end_state Proper Disposal by Professionals contact_ehs->end_state

Caption: Disposal workflow for dimethyl 3-benzoylisoxazole-4,5-dicarboxylate.

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to the procedures outlined in this guide for the disposal of dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, you are contributing to a safer laboratory environment and demonstrating a commitment to environmental stewardship. Always consult your institution's specific waste disposal guidelines and your EHS office for any questions or clarification.

References

  • Sigma-Aldrich. (2024, March 8). Safety Data Sheet.
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  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
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Handling

Comprehensive Safety and Handling Guide for Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

This guide provides essential safety protocols and operational directives for the handling and disposal of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. As a novel chemical entity, specific safety data may be limited.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. As a novel chemical entity, specific safety data may be limited. Therefore, this document synthesizes information from structurally similar compounds, including isoxazole and dicarboxylate derivatives, to establish a robust framework for safe laboratory practices. The causality behind each procedural step is explained to ensure a deep understanding of the necessary precautions.

Hazard Assessment and Chemical Profile

Known Hazards of Structurally Similar Compounds:

  • Isoxazole Derivatives: Many isoxazole derivatives are known to be biologically active, with some exhibiting cytotoxic or irritant properties.[1] They can cause skin, eye, and respiratory irritation.[2][3]

  • Dicarboxylates: Compounds with dicarboxylate esters can be irritants. A safety data sheet for a related compound, Dimethyl 2-butynedioate, indicates it is a combustible liquid, harmful if swallowed, and can cause severe skin burns and eye damage.[4]

Based on this analysis, Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate should be handled as a hazardous substance with the potential to cause skin and eye irritation or burns, respiratory tract irritation, and toxicity if ingested.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical.[5] The following PPE is required when handling Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate.

PPE ComponentSpecificationsRationale
Hand Protection Double-gloving with powder-free nitrile gloves.[6]The inner glove provides a second barrier in case the outer glove is breached. Nitrile offers good chemical resistance.
Eye and Face Protection Chemical splash goggles and a face shield.[7]Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face.
Body Protection A long-sleeved, chemical-resistant laboratory coat or gown.[6]Protects the skin on the arms and torso from accidental splashes.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors.[8]Necessary when handling the compound outside of a certified chemical fume hood, or if there is a risk of aerosolization.
Donning and Doffing PPE: A Critical Procedure

The order of putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Gown

  • Mask or Respirator

  • Goggles or Face Shield

  • Gloves (over the cuffs of the gown)

Doffing Sequence:

  • Gloves

  • Gown

  • Goggles or Face Shield

  • Mask or Respirator

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Gown Don2 Mask/Respirator Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Gown Doff1->Doff2 Doff3 Goggles/Face Shield Doff2->Doff3 Doff4 Mask/Respirator Doff3->Doff4

Operational Plan: Safe Handling in the Laboratory

Adherence to a strict operational plan is essential for minimizing exposure risk.

Step 1: Preparation and Engineering Controls

  • Fume Hood: All handling of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags is readily accessible.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.

Step 2: Aliquoting and Weighing

  • Solid Form: If the compound is a solid, handle it with care to avoid generating dust. Use a spatula to transfer the material.

  • Liquid Form: If the compound is in solution, use a calibrated pipette or syringe for accurate and safe transfer.

Step 3: Experimental Procedures

  • Closed Systems: Whenever possible, conduct reactions in closed systems to contain vapors and prevent accidental release.

  • Temperature Control: Be mindful of the compound's melting and boiling points to avoid unexpected phase changes that could lead to exposure.[10]

Step 4: Post-Experiment

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the compound.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Handling_Workflow Prep Preparation & Engineering Controls Weigh Aliquoting & Weighing Prep->Weigh Experiment Experimental Procedures Weigh->Experiment Post Post-Experiment Decontamination Experiment->Post

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:

  • Contaminated Solids: All disposable items that have come into contact with Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, such as gloves, paper towels, and pipette tips, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area away from general laboratory traffic.

  • Pickup: Arrange for waste pickup by your institution's environmental health and safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal. High-temperature incineration is often the preferred method for the disposal of pharmaceutical and chemical waste.[11]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is small, and you are trained and equipped to do so, contain the spill with an appropriate absorbent material. For large spills, evacuate the laboratory and contact your institution's EHS department.

This guide is intended to provide a framework for the safe handling of Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate. It is imperative that all laboratory personnel receive training on these procedures and that they are followed diligently. Always consult your institution's specific safety protocols and chemical hygiene plan.

References

  • Sigma-Aldrich. (2024-03-08).
  • Benchchem. (n.d.).
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  • MDPI. (n.d.).
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  • Thermo Fisher Scientific. (n.d.).
  • Provista. (2022-10-06). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • ResearchGate. (2025-08-10).
  • TCI Chemicals. (2025-06-12).
  • PubMed Central. (n.d.).
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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